1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone
Description
Properties
IUPAC Name |
1-(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6(12)7-4-9-10(5-8(7)11)14-3-2-13-9/h4-5H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNHYCZHYHZGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1N)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385391 | |
| Record name | 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164526-13-0 | |
| Record name | 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" chemical properties
An In-depth Technical Guide to 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone: Properties, Synthesis, and Applications
Introduction: The Strategic Value of a Benzodioxane Building Block
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, yet non-planar, conformation allows for precise spatial orientation of substituents, making it an ideal template for designing molecules that interact with specific biological targets such as nicotinic, alpha-adrenergic, and 5-HT receptor subtypes.[1] Within this class, 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone (also known as 7-Amino-6-acetyl-2,3-dihydrobenzo[b][2][3]dioxine) emerges as a particularly valuable synthetic intermediate. Its structure features three key points for chemical modification: a nucleophilic aromatic amine, an electrophilic ketone, and two distinct positions on the aromatic ring. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, detailed characterization data, and its potential applications in drug discovery and development.
Core Chemical and Physical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. The data presented below combines computed values from reliable databases with general characteristics expected for a molecule of this nature.
| Property | Value / Description | Source |
| IUPAC Name | 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | PubChem[2] |
| CAS Number | 164526-13-0 | PubChem[2], Chemical-Suppliers[4] |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[2] |
| Molecular Weight | 193.20 g/mol | PubChem[2] |
| Appearance | Expected to be a solid at room temperature. | General Knowledge |
| XLogP3 (Computed) | 1.2 | PubChem[2] |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | PubChem[2] |
| Hydrogen Bond Acceptors | 4 (the two ether oxygens, carbonyl oxygen, and amine nitrogen) | PubChem[2] |
Synthesis and Purification: A Proposed Experimental Workflow
While specific literature detailing the synthesis of this exact molecule is sparse, a reliable pathway can be designed based on established organic chemistry principles, specifically the Friedel-Crafts acylation. The causality behind this choice is its high efficiency for installing acyl groups onto activated aromatic rings. The electron-donating effects of the amino and dioxin ether groups strongly activate the benzene ring, directing acylation to the ortho position of the amine.
Proposed Synthetic Pathway
The proposed synthesis involves the direct acetylation of 7-amino-2,3-dihydro-1,4-benzodioxin. To prevent N-acetylation and side reactions, the amine should first be protected.
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; successful synthesis is confirmed at each stage by analytical techniques before proceeding.
-
Amine Protection:
-
Dissolve 1 equivalent of 7-amino-2,3-dihydro-1,4-benzodioxin in a suitable aprotic solvent (e.g., Dichloromethane).
-
Add 1.5 equivalents of a base (e.g., Triethylamine) and cool the mixture to 0°C in an ice bath. This neutralizes the acid byproduct.
-
Slowly add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O). The Boc group is chosen for its stability under Friedel-Crafts conditions and ease of removal.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor reaction completion via Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of a less polar product spot indicates completion.
-
Work up the reaction by washing with dilute acid, then brine, and dry over anhydrous sodium sulfate. Purify via column chromatography if necessary.
-
-
Friedel-Crafts Acylation:
-
Suspend 1.2 equivalents of anhydrous aluminum chloride (AlCl₃), the Lewis acid catalyst, in cold (-10°C) dichloromethane.
-
Slowly add 1.1 equivalents of acetyl chloride.
-
Add a solution of 1 equivalent of the N-Boc protected starting material in dichloromethane dropwise, maintaining the low temperature to control the reaction's exothermicity.
-
Stir for 2-4 hours at low temperature. Monitor via TLC.
-
Quench the reaction by carefully pouring it over crushed ice and dilute HCl. This decomposes the aluminum chloride complex.
-
Extract the product with dichloromethane, wash, dry, and concentrate to yield the acylated intermediate.
-
-
Deprotection:
-
Dissolve the N-Boc protected product in a minimal amount of methanol.
-
Add an excess of 4M HCl in dioxane or bubble HCl gas through the solution. The acidic conditions efficiently cleave the Boc protecting group.
-
Stir at room temperature for 1-2 hours until TLC confirms the removal of the Boc group.
-
Neutralize the solution carefully with a base (e.g., saturated sodium bicarbonate solution) and extract the final product into a suitable organic solvent like ethyl acetate.
-
Purify the final compound, 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone , by recrystallization or flash column chromatography to achieve high purity.
-
Spectroscopic and Structural Characterization
Structural confirmation is paramount. The following sections detail the expected spectroscopic data based on the compound's structure. These predictions serve as a benchmark for researchers to compare against their experimentally obtained data.
Caption: Key structural features and their expected spectroscopic signals.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.4 ppm | s | 1H | Ar-H (C5) | Deshielded by the adjacent acetyl group. Appears as a singlet due to no adjacent protons. |
| ~ 6.3 ppm | s | 1H | Ar-H (C8) | Shielded by the amino group. Appears as a singlet due to no adjacent protons. |
| ~ 4.5 ppm | br s | 2H | -NH₂ | Broad signal due to quadrupole broadening and exchange. Position is solvent-dependent. |
| ~ 4.25 ppm | m | 4H | -O-CH₂ -CH₂ -O- | Protons of the ethylenedioxy bridge, likely a complex multiplet. |
| ~ 2.5 ppm | s | 3H | -C(=O)-CH₃ | Characteristic singlet for a methyl ketone. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ) | Assignment | Rationale |
| ~ 198 ppm | C =O | Typical for an aryl ketone. |
| ~ 145-150 ppm | Ar-C (C7-NH₂) | Carbon attached to the electron-donating amino group. |
| ~ 140-145 ppm | Ar-C (C4a, C8a) | Carbons of the dioxane fusion. |
| ~ 115-125 ppm | Ar-C (C6-Ac, C5, C8) | Aromatic carbons. |
| ~ 64 ppm | -O-C H₂-C H₂-O- | Aliphatic carbons of the dioxane ring. |
| ~ 26 ppm | -C H₃ | Methyl carbon of the acetyl group. |
Predicted Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3450 | Medium-Strong | N-H stretch (asymmetric & symmetric) of the primary amine. |
| 2850-3000 | Medium | C-H stretch (aliphatic and aromatic). |
| ~ 1655 | Strong | C=O stretch (aryl ketone, lowered by conjugation and H-bonding). |
| ~ 1600 | Medium | C=C aromatic ring stretch. |
| ~ 1280 | Strong | C-O-C stretch (asymmetric) of the dioxane ether. |
Predicted Mass Spectrometry (Electron Ionization)
| m/z | Interpretation |
| 193 | [M]⁺, Molecular Ion peak. |
| 178 | [M - CH₃]⁺, Loss of the methyl group (alpha cleavage). |
| 150 | [M - CH₃CO]⁺, Loss of the acetyl group. |
Chemical Reactivity and Applications in Drug Development
1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone is not typically an endpoint therapeutic agent but rather a strategic starting point. Its utility stems from the orthogonal reactivity of its functional groups.
-
The Aromatic Amine (-NH₂): This group is a potent nucleophile, making it ideal for reactions such as:
-
Amide/Sulfonamide Formation: Acylation with various acid chlorides or sulfonyl chlorides to explore structure-activity relationships (SAR).
-
N-Alkylation/Arylation: Introduction of diverse substituents via reactions like Buchwald-Hartwig amination.
-
Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide range of functionalities (halogens, nitriles, etc.) in Sandmeyer-type reactions.
-
-
The Ketone (-C(=O)CH₃): This group provides a handle for:
-
Reductive Amination: Conversion to a new amine, allowing the introduction of a second point of diversity.
-
Condensation Reactions: Formation of imines, enamines, or participation in aldol-type reactions to build more complex heterocyclic systems.
-
Reduction: Conversion to a secondary alcohol, which can alter hydrogen bonding capabilities and serve as a new reactive site.
-
This compound is a key intermediate for synthesizing more complex molecules, potentially leading to novel therapeutics. The benzodioxane core has been instrumental in developing drugs targeting the central nervous system and other areas, underscoring the potential of derivatives from this starting material.[1]
Safety and Handling
As a research chemical, proper handling is essential. The Globally Harmonized System (GHS) classifications highlight potential hazards.[2]
| Hazard Code | Statement | Precaution |
| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |
| H319 | Causes serious eye irritation | Wear eye protection/face protection. |
| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |
Handling Recommendations: Always handle this compound in a certified chemical fume hood. Use standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves. In case of exposure, follow standard laboratory first-aid procedures and consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone is a high-value building block for chemical and pharmaceutical research. Its trifunctional nature provides a versatile platform for generating diverse molecular libraries. While experimental data remains to be fully published in peer-reviewed literature, its properties can be reliably predicted based on fundamental chemical principles. This guide serves as a foundational resource for scientists looking to leverage this compound's synthetic potential in their research and development programs.
References
-
PubChem. (n.d.). 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). 1-(7-Amino-2,3-dihydrobenzo[2][3]dioxin-6-yl)ethanone. Retrieved from [Link]
Sources
- 1. cas 149809-31-4|| where to buy 1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-2-chloro-ethanone [chemenu.com]
- 2. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | C10H11NO3 | CID 2834221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 1-(7-Amino-2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanone | CAS 164526-13-0 | Chemical-Suppliers [chemical-suppliers.eu]
An In-depth Technical Guide to 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone (CAS 164526-13-0): A Key Intermediate in the Development of Urotensin-II Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone (CAS No. 164526-13-0), a pivotal chemical intermediate in the synthesis of potent urotensin-II (UT) receptor antagonists. This document delineates its physicochemical properties, a proposed synthetic pathway, and detailed spectroscopic characterization. The primary focus is on its critical role as a building block in the development of novel therapeutics targeting the urotensinergic system, which is implicated in a range of cardiovascular and metabolic diseases. This guide will explore the biological significance of the urotensin-II receptor, its signaling pathways, and the pharmacological rationale for the development of its antagonists, thereby providing researchers and drug development professionals with a thorough understanding of the scientific context and practical applications of this important compound.
Introduction
1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone is a substituted benzodioxin derivative that has garnered significant interest in medicinal chemistry. Its chemical structure, featuring a benzodioxin core with strategically positioned amino and acetyl groups, makes it an ideal scaffold for the elaboration into more complex molecules. Notably, this compound has been identified as a key precursor in the synthesis of a series of N-cyclic azaalkyl benzamides, which have demonstrated high affinity and antagonist activity at the human urotensin-II receptor.[1][2]
The urotensinergic system, comprising the urotensin-II peptide and its G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target. Urotensin-II is recognized as one of the most potent vasoconstrictors in humans and is implicated in the pathophysiology of various cardiovascular disorders, including hypertension, heart failure, and atherosclerosis.[3] Consequently, the development of UT receptor antagonists is a promising avenue for the treatment of these conditions. This guide will provide an in-depth analysis of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone, from its synthesis to its application in the generation of potential new medicines.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone is essential for its effective use in synthesis and for regulatory purposes.
| Property | Value | Source |
| CAS Number | 164526-13-0 | [4] |
| Molecular Formula | C₁₀H₁₁NO₃ | [3] |
| Molecular Weight | 193.20 g/mol | [3] |
| IUPAC Name | 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | [3] |
| Appearance | (Not specified, likely a solid) | - |
| Solubility | (Not specified) | - |
| Melting Point | (Not specified) | - |
Spectroscopic Data
Definitive structural elucidation relies on spectroscopic analysis. The following sections detail the expected spectral characteristics for 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone based on its structure.
2.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons of the dioxin ring, the amino group, and the acetyl methyl group. The chemical shifts will be influenced by the electronic effects of the substituents on the aromatic ring.
2.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. Key signals will include those for the carbonyl carbon of the acetyl group, the aromatic carbons (some of which will be shifted upfield due to the amino group), the carbons of the dioxin ring, and the methyl carbon.
2.1.3. Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information. The molecular ion peak [M]⁺ is expected at m/z 193. The fragmentation may involve the loss of the acetyl group (CH₃CO) or other characteristic cleavages of the benzodioxin ring system.[5][6]
2.1.4. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include N-H stretching vibrations for the primary amine, a C=O stretching vibration for the ketone, and C-O stretching vibrations for the ether linkages in the dioxin ring, as well as aromatic C-H and C=C stretching.
Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis involves three key steps:
-
Friedel-Crafts Acylation: Introduction of the acetyl group onto the benzodioxin ring.
-
Nitration: Introduction of a nitro group at the position ortho to the acetyl group.
-
Reduction: Conversion of the nitro group to the desired primary amine.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocols (Hypothesized)
Step 1: Friedel-Crafts Acylation of 2,3-Dihydro-1,4-benzodioxin
-
Rationale: This classic electrophilic aromatic substitution reaction is a standard method for introducing an acyl group onto an aromatic ring. Aluminum chloride (AlCl₃) acts as a Lewis acid catalyst to generate the acylium ion electrophile from acetyl chloride.[7]
-
Protocol:
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add acetyl chloride dropwise with stirring.
-
Add 2,3-dihydro-1,4-benzodioxin to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone.
-
Step 2: Nitration of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone
-
Rationale: The acetyl group is a meta-director, while the ether linkages of the dioxin ring are ortho, para-directing. The nitration is expected to occur at the 7-position due to the directing effects of the substituents. A mixture of nitric and sulfuric acids is the standard nitrating agent.
-
Protocol:
-
Dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.
-
Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain 1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone.
-
Step 3: Reduction of 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
-
Rationale: The reduction of an aromatic nitro group to a primary amine is a common transformation. Several reagents can be employed. Tin(II) chloride (SnCl₂) in ethanol is a mild and effective reducing agent that is often used when other reducible functional groups (like the ketone in this case) are present.[8][9] Alternatively, catalytic hydrogenation (H₂/Pd-C) can be used.[10]
-
Protocol (using SnCl₂):
-
Dissolve 1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone in ethanol.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.
-
Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and pour it into ice.
-
Basify the mixture with a solution of sodium bicarbonate or sodium hydroxide to precipitate tin salts.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(7-amino-2,3-dihydro-benzodioxin-6-yl)-ethanone.
-
Biological Activity and Applications in Drug Discovery
The primary significance of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone lies in its utility as a key intermediate in the synthesis of potent urotensin-II receptor antagonists.
The Urotensinergic System: A Therapeutic Target
Urotensin-II (U-II) is a cyclic peptide that binds to the G protein-coupled urotensin receptor (UT).[3] This interaction triggers a cascade of intracellular signaling events, primarily through the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium. This signaling pathway is responsible for the potent vasoconstrictor effects of U-II.[3] The urotensinergic system is implicated in the regulation of cardiovascular homeostasis, and its dysregulation is associated with various pathologies.
Caption: Simplified Urotensin-II signaling pathway.
Role in the Synthesis of Urotensin-II Receptor Antagonists
1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone serves as a crucial starting material for the synthesis of non-peptide UT receptor antagonists. A notable example is its use in the preparation of N-cyclic azaalkyl benzamides.[1][11] The synthesis of these antagonists typically involves the reaction of the amino group of the title compound with a suitable carboxylic acid or its activated derivative, followed by further chemical modifications.
4.2.1. Exemplary Synthetic Application
While the full experimental details for a specific antagonist are often proprietary, a general synthetic scheme can be outlined based on the work published in Bioorganic & Medicinal Chemistry Letters.[1][2] This involves the coupling of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone with a carboxylic acid containing a cyclic amine moiety, followed by further functionalization. The resulting compounds have shown high affinity for the human UT receptor, with some exhibiting Ki values in the low nanomolar range.[1]
Safety and Handling
Based on available safety data, 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone should be handled with care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Work should be conducted in a well-ventilated fume hood.
Conclusion
1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone is a valuable chemical intermediate with a critical application in the field of medicinal chemistry, particularly in the development of urotensin-II receptor antagonists. Its synthesis, while not explicitly detailed in a single source, can be reliably proposed through a multi-step sequence of standard organic reactions. The structural features of this compound make it an excellent starting point for the creation of diverse libraries of potential drug candidates. As research into the therapeutic potential of modulating the urotensinergic system continues, the importance of key building blocks like 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone is set to grow. This guide provides a foundational understanding of this compound for researchers and professionals engaged in the pursuit of novel therapeutics.
References
-
Jin, J., et al. (2008). Urotensin-II receptor antagonists: synthesis and SAR of N-cyclic azaalkyl benzamides. Bioorganic & Medicinal Chemistry Letters, 18(14), 3950-3954. [Link]
- Dhanak, D., et al. (2001).
-
ResearchGate. (2025). Urotensin-II receptor antagonists: Synthesis and SAR of N-cyclic azaalkyl benzamides | Request PDF. [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. [Link]
-
ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst? [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4 | Download Table. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
-
PubChem. (n.d.). 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. [Link]
-
PubMed. (1996). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. [Link]
-
Chemical Suppliers. (n.d.). 1-(7-Amino-2,3-dihydrobenzo[1][11]dioxin-6-yl)ethanone. [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
Sources
- 1. Urotensin-II receptor antagonists: synthesis and SAR of N-cyclic azaalkyl benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urotensin-II receptor antagonists: Synthesis and SAR of N-cyclic azaalkyl benzamides [ouci.dntb.gov.ua]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(7-Amino-2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanone | CAS 164526-13-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
"1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone
Executive Summary: This document provides a comprehensive technical guide for the synthesis of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone, a valuable heterocyclic building block in medicinal chemistry and drug development. The proposed synthetic pathway is a robust, three-step process commencing from commercially available 1,4-benzodioxane. The synthesis involves an initial Friedel-Crafts acylation to install the acetyl group, followed by a regioselective nitration and a subsequent reduction to yield the final amino product. This guide details the underlying chemical principles, provides step-by-step experimental protocols, and outlines the rationale behind key procedural choices to ensure reproducibility and high yield.
Introduction
1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone (CAS: 164526-13-0) is a substituted benzodioxane derivative with significant potential as a scaffold in the design of novel therapeutic agents.[1][2] The 1,4-benzodioxane moiety is a prominent feature in a variety of biologically active compounds, contributing to activities such as α-adrenergic blocking and antipsychotic effects.[3][4] The presence of amino and acetyl functional groups on this core structure provides versatile handles for further chemical modification, making it a key intermediate for constructing more complex molecules and chemical libraries for drug discovery.[5][6]
This guide presents a logical and efficient pathway for its laboratory-scale synthesis, grounded in fundamental principles of organic chemistry.
Table 1: Compound Identification
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | [1] |
| CAS Number | 164526-13-0 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][2] |
| Molecular Weight | 193.20 g/mol |[1] |
Proposed Synthetic Pathway and Strategy
The synthesis is designed as a three-step sequence starting from 1,4-benzodioxane. The strategy relies on well-established and high-yielding electrophilic aromatic substitution reactions, with careful consideration of substituent directing effects to achieve the desired regiochemistry.
-
Friedel-Crafts Acylation: Introduction of the acetyl group at the C6 position of 1,4-benzodioxane.
-
Aromatic Nitration: Installation of a nitro group at the C7 position, directed by the existing substituents.
-
Nitro Group Reduction: Conversion of the nitro group to the target primary amine.
Figure 1: Overall three-step synthesis pathway.
Detailed Synthesis Protocols and Mechanistic Rationale
Step 1: Friedel-Crafts Acylation of 1,4-Benzodioxane
Principle & Rationale: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring. In this step, acetyl chloride is used as the acylating agent, and anhydrous aluminum chloride (AlCl₃) serves as a strong Lewis acid catalyst. The AlCl₃ coordinates with the chlorine atom of acetyl chloride, leading to the formation of a highly electrophilic acylium ion (CH₃CO⁺), which is stabilized by resonance.[7][8]
The 1,4-benzodioxane ring is activated towards electrophilic substitution by the two ether-like oxygen atoms. These are ortho-, para-directing groups. The reaction proceeds preferentially at the C6 position (para to one of the oxygens), which is sterically more accessible than the C5 position (ortho). This results in the formation of the desired intermediate, 1-(2,3-dihydrobenzo[b][2][3]dioxin-6-yl)ethanone.[9]
Figure 2: Key stages of the Friedel-Crafts acylation reaction.
Experimental Protocol:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a trap), add anhydrous aluminum chloride (1.2 eq) and a dry solvent such as dichloromethane (DCM) or 1,2-dichloroethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) to the stirred suspension.
-
Add a solution of 1,4-benzodioxane (1.0 eq) in the same dry solvent dropwise over 30-60 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography to yield 1-(2,3-dihydrobenzo[b][2][3]dioxin-6-yl)ethanone as a solid.[9]
Table 2: Reagents for Friedel-Crafts Acylation
| Reagent | Molar Eq. | MW ( g/mol ) | Role |
|---|---|---|---|
| 1,4-Benzodioxane | 1.0 | 136.15 | Starting Material |
| Acetyl Chloride | 1.1 | 78.50 | Acylating Agent |
| Aluminum Chloride (AlCl₃) | 1.2 | 133.34 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | - | 84.93 | Solvent |
Step 2: Regioselective Nitration
Principle & Rationale: This step involves another electrophilic aromatic substitution to introduce a nitro (-NO₂) group. The choice of nitrating agent is typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺).
The regioselectivity of this step is critical. The starting material, 1-(2,3-dihydrobenzo[b][2][3]dioxin-6-yl)ethanone, has two substituents:
-
The dioxin ring: An activating, ortho-, para-director.
-
The acetyl group: A deactivating, meta-director.[7]
The powerful activating effect of the dioxin ring's oxygen atoms dominates the directing effect. The positions ortho and para to the activating group are C5, C7, and C8. The C6 position is occupied. The acetyl group at C6 will direct incoming electrophiles to C8 (meta to it). However, the strongest activation is from the ether oxygen at position 4, which directs to its ortho position, C5, and its para position, C7. The C7 position is favored due to less steric hindrance and being electronically activated. Therefore, nitration occurs preferentially at the C7 position.[10]
Experimental Protocol:
-
Dissolve 1-(2,3-dihydrobenzo[b][2][3]dioxin-6-yl)ethanone (1.0 eq) in concentrated sulfuric acid at 0 °C in a flask equipped with a stirrer and a dropping funnel.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, keeping the temperature low.
-
Add the cold nitrating mixture dropwise to the solution of the ketone, ensuring the reaction temperature does not exceed 5-10 °C.
-
Stir the mixture at this temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture carefully over a large amount of crushed ice.
-
The solid nitro-product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the product, 1-(7-nitro-2,3-dihydrobenzo[b][2][3]dioxin-6-yl)ethanone. Recrystallization from a suitable solvent like ethanol may be performed for further purification.
Table 3: Reagents for Nitration
| Reagent | Molar Eq. | Role |
|---|---|---|
| 1-(2,3-Dihydrobenzo...)-ethanone | 1.0 | Substrate |
| Concentrated Nitric Acid | 1.1 | Nitrating Agent |
| Concentrated Sulfuric Acid | - | Catalyst/Solvent |
Step 3: Reduction of the Nitro Group
Principle & Rationale: The final step is the reduction of the aromatic nitro group to a primary amine. This is a common and reliable transformation in organic synthesis. Several methods are available, but reduction using tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and effective choice for this type of substrate. The mechanism involves the transfer of electrons from the metal salt to the nitro group in an acidic medium. Catalytic hydrogenation (e.g., H₂ over Pd/C) is an alternative but may sometimes be less selective depending on other functional groups present.
Experimental Protocol:
-
Suspend the nitro-intermediate, 1-(7-nitro-2,3-dihydrobenzo[b][2][3]dioxin-6-yl)ethanone (1.0 eq), in ethanol in a round-bottom flask.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) to the suspension.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC). The solution may become clear.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Make the remaining aqueous solution strongly alkaline by the slow addition of a concentrated sodium hydroxide or potassium hydroxide solution. This will precipitate tin salts and liberate the free amine.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude 1-(7-amino-2,3-dihydro-benzodioxin-6-yl)-ethanone. Further purification can be achieved by column chromatography or recrystallization.
Table 4: Reagents for Reduction
| Reagent | Molar Eq. | Role |
|---|---|---|
| 1-(7-Nitro-2,3-dihydro...)-ethanone | 1.0 | Substrate |
| Tin(II) Chloride Dihydrate | 3-4 | Reducing Agent |
| Concentrated Hydrochloric Acid | - | Acidic Medium |
| Ethanol | - | Solvent |
Safety Considerations
-
Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water; it must be handled in a dry environment. Acetyl chloride is corrosive and a lachrymator. The reaction should be performed in a well-ventilated fume hood.
-
Nitration: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care, using appropriate personal protective equipment (gloves, safety glasses, lab coat). The nitration reaction is exothermic and must be cooled properly to prevent runaway reactions.
-
Reduction: Concentrated hydrochloric acid is corrosive. Handle with care. The neutralization step with a strong base is also highly exothermic and should be performed slowly and with cooling.
Conclusion
The synthesis of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone can be reliably achieved through a three-step sequence involving Friedel-Crafts acylation, regioselective nitration, and subsequent reduction. By carefully controlling reaction conditions and understanding the directing effects of the substituents, this valuable building block can be prepared in good yield from readily available starting materials. This guide provides the necessary theoretical framework and practical protocols for researchers to successfully implement this synthesis in a laboratory setting.
References
-
SciELO. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}. Retrieved from [Link]
-
PubChem. (n.d.). 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. Retrieved from [Link]
-
Chemical Suppliers. (n.d.). 1-(7-Amino-2,3-dihydrobenzo[2][3]dioxin-6-yl)ethanone. Retrieved from [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]
-
Rehman, A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 55. Retrieved from [Link]
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Juniper Publishers. (2017). Synthetic N-(Alkyl/Aralkyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Methylbenzenesulfonamides as Acetyl cholinesterase Inhibitors. Retrieved from [Link]
-
Ohwada, T. (2017). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 22(5), 784. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 7-[3-[[(2,3-Dihydro-6-hydroxy-1,4-benzodioxin-2-yl)methyl]amino]propoxy]-2H-1-benzopyran-2-one. Retrieved from [Link]
-
Liu, K. C., et al. (2002). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Molecules, 7(9), 675-680. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
Stanovnik, B., et al. (2002). Synthesis of 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H-[3]-benzofuro-[2,3-c]. Molecules, 7(3), 353-363. Retrieved from [Link]
-
Niles, J. C., Wishnok, J. S., & Tannenbaum, S. R. (2000). A Novel Nitration Product Formed During the Reaction of Peroxynitrite With 2',3',5'-tri-O-acetyl-7,8-dihydro-8-oxoguanosine: N-nitro-N'-[1-(2,3,5-tri-O-acetyl-beta-D-erythro-pentofuranosyl)-2,4-dioxoimidazolidin-5-ylidene]guanidine. Chemical Research in Toxicology, 13(5), 390-396. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. Retrieved from [Link]
-
Arctom Scientific. (n.d.). 1-(7-Amino-2,3-dihydrobenzo[b][2][3]dioxin-6-yl)ethanone. Retrieved from [Link]
-
Ahmed, B., et al. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1). Retrieved from [Link]
-
ResearchGate. (n.d.). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. Retrieved from [Link]
Sources
- 1. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | C10H11NO3 | CID 2834221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(7-Amino-2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanone | CAS 164526-13-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Buy 7-Amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | 99358-09-5 [smolecule.com]
- 4. tsijournals.com [tsijournals.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. 149809-31-4|1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-chloroethanone|BLD Pharm [bldpharm.com]
- 7. youtube.com [youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanone 98.00% | CAS: 2879-20-1 | AChemBlock [achemblock.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic Data for 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone: A Technical Overview
This guide addresses the current landscape of available information for 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone, with CAS Number 164526-13-0 and molecular formula C₁₀H₁₁NO₃.[1][2] While specific, experimentally-derived spectra for this compound are not publicly documented, this paper will leverage predictive methodologies and comparative analysis of structurally similar compounds to provide a scientifically grounded forecast of its expected spectroscopic properties. This approach is designed to offer valuable insights for researchers and professionals in drug development and materials science.
Molecular Structure and Predicted Spectroscopic Features
The unique arrangement of functional groups in 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone dictates its anticipated spectral behavior. The molecule incorporates a benzodioxin core, an aromatic amine, and a ketone, each contributing distinct signals in various spectroscopic techniques.
DOT Script for Molecular Structure
Caption: Molecular structure of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be characterized by signals in both the aromatic and aliphatic regions.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2 | s | 1H | Ar-H (proton on the benzene ring) |
| ~6.2 | s | 1H | Ar-H (proton on the benzene ring) |
| ~4.3 | m | 4H | -O-CH₂-CH₂-O- |
| ~4.0 (broad) | s | 2H | -NH₂ |
| ~2.5 | s | 3H | -C(O)CH₃ |
Rationale behind Predictions:
-
Aromatic Protons: The two aromatic protons are in different electronic environments. The proton adjacent to the acetyl group will be deshielded, while the proton next to the amino group will be more shielded. Their exact shifts will be influenced by the combined electronic effects of the substituents.
-
Dioxin Protons: The four protons of the ethylenedioxy bridge are expected to appear as a multiplet around 4.3 ppm, a characteristic region for such structures.
-
Amino Protons: The amino protons typically present as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
-
Acetyl Protons: The methyl protons of the acetyl group will give a sharp singlet at approximately 2.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| ~198 | C=O (ketone) |
| ~150 | Ar-C (quaternary, attached to -NH₂) |
| ~145 | Ar-C (quaternary, attached to -O) |
| ~130 | Ar-C (quaternary, attached to -C(O)CH₃) |
| ~120 | Ar-C (quaternary, attached to -O) |
| ~115 | Ar-CH |
| ~105 | Ar-CH |
| ~64 | -O-CH₂-CH₂-O- |
| ~25 | -C(O)CH₃ |
Rationale behind Predictions:
-
Carbonyl Carbon: The ketone carbonyl carbon is expected to resonate at a significantly downfield shift, typically around 198 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached functional groups. Carbons attached to heteroatoms (oxygen and nitrogen) will be shifted downfield.
-
Dioxin Carbons: The carbons of the ethylenedioxy bridge are expected in the 60-70 ppm region.
-
Acetyl Carbon: The methyl carbon of the acetyl group will appear in the aliphatic region, around 25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be instrumental in identifying the key functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 (two bands) | N-H stretching | Primary Amine (-NH₂) |
| ~1660 | C=O stretching | Aryl Ketone |
| 1600-1450 | C=C stretching | Aromatic Ring |
| ~1280 | C-O stretching | Aryl Ether |
| ~1250 | C-N stretching | Aromatic Amine |
Rationale behind Predictions:
-
N-H Stretching: The primary amine will show two characteristic N-H stretching bands in the 3400-3200 cm⁻¹ region.
-
C=O Stretching: The conjugated ketone will exhibit a strong C=O stretching absorption at a lower wavenumber than a non-conjugated ketone, expected around 1660 cm⁻¹.
-
Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region will be indicative of the aromatic ring.
-
C-O and C-N Stretching: The C-O stretching of the aryl ether and the C-N stretching of the aromatic amine will appear in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern.
| Predicted m/z | Assignment |
| 193 | [M]⁺ (Molecular Ion) |
| 178 | [M - CH₃]⁺ |
| 150 | [M - CH₃CO]⁺ |
Rationale behind Predictions:
-
Molecular Ion: The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (193 g/mol ).[1]
-
Fragmentation: Common fragmentation pathways would involve the loss of a methyl radical from the acetyl group to give a fragment at m/z 178, and the loss of the entire acetyl group to yield a fragment at m/z 150.
DOT Script for Predicted MS Fragmentation
Caption: Predicted major fragmentation pathways for 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone.
Experimental Protocols: A General Approach
While specific experimental data is unavailable, the following outlines standard, validated protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300).
Conclusion
The comprehensive spectroscopic characterization of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone is crucial for its application in research and development. Although experimental data is not currently in the public domain, the predictive analysis provided in this guide offers a robust framework for its anticipated spectral features. The outlined methodologies for data acquisition represent standard, reliable approaches for the experimental validation of these predictions. The scientific community would greatly benefit from the public dissemination of experimentally determined spectroscopic data for this and other important chemical intermediates.
References
[1] PubChem. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. National Center for Biotechnology Information. [Link] [2] Chemical-Suppliers.com. 1-(7-Amino-2,3-dihydrobenzo[1][3]dioxin-6-yl)ethanone. [Link]
Sources
- 1. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | C10H11NO3 | CID 2834221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(7-Amino-2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanone | CAS 164526-13-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone | C10H10O3 | CID 70531 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Nomenclature: A Technical Guide to "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" and Its Synonyms
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of the synonyms, alternative names, and key identifiers for the chemical compound "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone." Understanding the varied nomenclature associated with this compound is crucial for accurate literature searches, unambiguous communication in scientific publications, and precise procurement from chemical suppliers.
Introduction: The Significance of Precise Chemical Identification
"1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" is a substituted benzodioxane derivative. The benzodioxane scaffold is a common structural motif in medicinal chemistry, and its derivatives have been explored for a variety of biological activities. The precise identification of this specific molecule is paramount for researchers investigating its potential applications, as ambiguity in naming can lead to costly errors in synthesis, screening, and data interpretation. This guide aims to mitigate such risks by providing a centralized repository of its known identifiers.
Primary Identifiers and Structural Information
A chemical compound is unequivocally defined by its structure and associated unique identifiers. For "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone," the following are the most critical identifiers:
| Identifier | Value | Source |
| CAS Registry Number | 164526-13-0 | Chemical Abstracts Service[1][2] |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[3] |
| IUPAC Name | 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | PubChem[3] |
| SMILES | CC(=O)C1=CC2=C(C=C1N)OCCO2 | PubChem[3] |
| InChI | InChI=1S/C10H11NO3/c1-6(12)7-4-9-10(5-8(7)11)14-3-2-13-9/h4-5H,2-3,11H2,1H3 | PubChem[3] |
The CAS Registry Number is a unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance described in the open scientific literature. It is a reliable and widely used standard for substance identification. The IUPAC name provides a systematic and unambiguous description of the molecule's structure.
A Comprehensive List of Synonyms and Alternative Names
In practice, a single compound is often referred to by multiple names in publications, patents, and commercial catalogs. This can arise from historical naming conventions, supplier-specific codes, or variations in systematic nomenclature. Below is a curated list of synonyms and alternative names for "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone":
Systematic and Semi-Systematic Names:
-
1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one[3]
-
Ethanone, 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-[1][3]
Common and Trivial Names:
While no widely accepted trivial name exists for this compound, it is sometimes referred to by shortened versions of its systematic name in laboratory contexts. However, for formal communication, the use of systematic names or the CAS number is strongly recommended.
Supplier and Database Identifiers:
It is important for researchers to recognize these different identifiers to ensure they are working with the correct molecule, especially when consulting older literature or diverse chemical supplier databases.
Navigating Related but Distinct Compounds
A common source of confusion in chemical nomenclature arises from structurally similar compounds. It is crucial to distinguish "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" from its isomers and related derivatives. For example, positional isomers, where the amino and acetyl groups are at different positions on the benzodioxin ring, will have different CAS numbers and distinct chemical properties.
The following diagram illustrates the logical relationship between the primary name and its various identifiers, emphasizing the central role of the CAS number in linking all synonyms.
Figure 1: Relationship between the primary name and its identifiers.
Conclusion and Best Practices
For clarity and reproducibility in research and development, it is recommended to use the CAS Registry Number (164526-13-0) in conjunction with the IUPAC name, "1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone," in all formal documentation. When searching for this compound in databases or supplier catalogs, utilizing a combination of these identifiers and common synonyms will yield the most comprehensive results. This guide provides the necessary information to navigate the nomenclature of this important chemical entity with confidence and precision.
References
-
PubChem. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | C10H11NO3. [Link]
-
Chemical-Suppliers.com. 1-(7-Amino-2,3-dihydrobenzo[3][4]dioxin-6-yl)ethanone | CAS 164526-13-0. [Link]
Sources
An In-Depth Technical Guide to the Physicochemical Characterization of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This technical guide provides a comprehensive overview of the physical and chemical characteristics of the compound 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone . Designed for professionals in research and drug development, this document synthesizes fundamental properties with actionable, field-proven methodologies for its analytical characterization. We will delve into the causality behind experimental choices, ensuring that the described protocols serve as a self-validating system for obtaining reliable and reproducible data.
Introduction and Molecular Overview
1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone is a substituted benzodioxane derivative. The benzodioxane moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities.[1] The presence of an amino group and a ketone functional group suggests potential for further chemical modification and diverse pharmacological interactions. A thorough understanding of its physical and chemical properties is the foundational step in any research and development endeavor involving this molecule.
Below is a visualization of the molecular structure of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone.
Caption: 2D structure of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone.
Physicochemical Properties
A precise understanding of a compound's physical characteristics is paramount for its handling, formulation, and interpretation of biological data. The following table summarizes the known and computed properties of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[2] |
| Molecular Weight | 193.20 g/mol | PubChem[2] |
| IUPAC Name | 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | PubChem[2] |
| CAS Number | 164526-13-0 | Chemical Suppliers[3] |
| Computed XLogP3 | 1.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
| Exact Mass | 193.0739 g/mol | PubChem[2] |
| Monoisotopic Mass | 193.0739 g/mol | PubChem[2] |
| Topological Polar Surface Area | 69.4 Ų | PubChem[2] |
| Heavy Atom Count | 14 | PubChem[2] |
| Formal Charge | 0 | PubChem[2] |
| Complexity | 231 | PubChem[2] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Note on Physical State and Appearance: While specific data is unavailable for the title compound, analogous benzodioxane derivatives can range from crystalline solids to oils at room temperature.[4][5] Visual inspection and determination of the melting point are critical first steps upon synthesis or acquisition.
Safety and Handling
Based on GHS classifications, 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone is considered hazardous.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Experimental Protocols for Characterization
The following sections outline detailed, step-by-step methodologies for the comprehensive characterization of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone. These protocols are designed to be self-validating and are based on standard practices for small molecule analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of the compound.
Exemplary Protocol for ¹H and ¹³C NMR:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent will depend on the compound's solubility.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Shim the instrument to obtain a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.
-
Perform additional experiments as needed, such as DEPT, COSY, and HSQC, to aid in spectral assignment.
-
-
Data Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons in the molecule.
-
Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts and comparison with data from similar structures.
-
The following diagram illustrates the workflow for NMR analysis.
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Fragmentation patterns can also offer structural insights.
Exemplary Protocol for HRMS (ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution may need to be further diluted depending on the sensitivity of the instrument.
-
-
Instrument Setup and Data Acquisition:
-
Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to obtain a stable signal.
-
Acquire the mass spectrum in positive ion mode, as the amino group is likely to be protonated.
-
Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain structural information.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion ([M+H]⁺).
-
Use the accurate mass to calculate the elemental composition and confirm the molecular formula.
-
Analyze the fragmentation pattern from the MS/MS spectrum to corroborate the proposed structure.
-
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a crucial technique for assessing the purity of a compound. A well-developed HPLC method can separate the target compound from impurities and starting materials.
Exemplary Protocol for Purity Analysis (Reversed-Phase HPLC):
-
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare the mobile phases. A common starting point for reversed-phase chromatography is a mixture of water (A) and acetonitrile or methanol (B), often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
-
Instrument Setup and Method Development:
-
Use a C18 stationary phase column.
-
Start with a gradient elution method, for example, from 5% B to 95% B over 20-30 minutes, to screen for the optimal separation conditions.
-
Monitor the elution using a UV detector at a wavelength where the compound has strong absorbance (a UV scan of the compound dissolved in the mobile phase can determine the optimal wavelength).
-
Optimize the gradient, flow rate, and column temperature to achieve good resolution and peak shape.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the compound as the percentage of the main peak area relative to the total area of all peaks.
-
The following diagram illustrates the HPLC workflow.
Caption: Workflow for HPLC purity analysis.
X-ray Crystallography
Rationale: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and stereochemistry. It also reveals information about intermolecular interactions in the solid state.
Exemplary Protocol for Crystal Growth and Structure Determination:
-
Crystal Growth:
-
This is often the most challenging step. A variety of techniques should be screened.
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Solvent Layering: Carefully layer a solvent in which the compound is soluble with a solvent in which it is insoluble.
-
Screen a wide range of solvents and solvent mixtures.
-
-
Data Collection and Structure Solution:
-
Select a single crystal of suitable size and quality under a microscope.
-
Mount the crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
Potential Biological Significance and Future Directions
While specific biological activity for 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone is not widely reported in the literature, the benzodioxane scaffold is present in a number of pharmacologically active agents. For instance, certain derivatives of 1,4-benzodioxane are known to act as antagonists for adrenoceptors.[6] The indanone scaffold, which shares some structural similarities, has been explored for the development of agents targeting neurodegenerative disorders.[7]
Given its chemical structure, 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone could serve as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Future research could involve:
-
Screening for Biological Activity: Evaluating the compound against a panel of biological targets, such as G-protein coupled receptors or enzymes, to identify potential pharmacological activity.
-
Analogue Synthesis: Using the amino and ketone functionalities as handles for chemical modification to create a library of related compounds for structure-activity relationship (SAR) studies.
-
Metabolic Stability Studies: Investigating the metabolic fate of the compound in vitro to predict its pharmacokinetic properties.
Conclusion
This technical guide has provided a comprehensive framework for understanding and characterizing 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone. While some experimental physical data for this specific molecule are not yet publicly available, the provided protocols offer a robust roadmap for its synthesis, purification, and detailed structural elucidation. The insights into the properties of related compounds suggest that this molecule may be a promising starting point for further investigation in the field of medicinal chemistry.
References
-
CAS Common Chemistry. (n.d.). 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). 1-(7-Amino-2,3-dihydrobenzo[4][8]dioxin-6-yl)ethanone. Retrieved from [Link]
- Fu, N., & Zhao, G. (2007). Synthesis and crystal structure of 1-(3-amino-1H-inden-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o2239.
- Choi, J. H., Kim, Y. J., & Suh, I. H. (1999). 1-(3-Amino-1H-inden-2-yl)ethanone.
- Jasinski, J. P., Butcher, R. J., Al-arique, Q. N. M., Yathirajan, H. S., & Narayana, B. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o341.
- Thermo Fisher Scientific. (2007). Aldrich FT-IR Collection Edition II.
- Heller, S. R., & Milne, G. W. A. (1978).
- Koprowska, K., & Wesołowski, M. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1348–1376.
-
PubChem. (n.d.). 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone. Retrieved from [Link]
- Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). Bioorganic & Medicinal Chemistry, 108, 117869.
- Slawinski, J., & Bednarski, P. (2006). Two-Step Novel Synthesis of 2-Amino-6-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-4,7-diphenyloxepine-3-carbonitrile and 5-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)-2-imino-4,6-diphenyl-2H-pyran-3-carbonitrile.
- Leonardi, A., Cappelletti, E., Motta, G., Testa, R., & Poggesi, E. (2013). 6-methoxy-7-benzofuranoxy and 6-methoxy-7-indolyloxy analogues of 2-[2-(2,6-dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101): discovery of a potent and selective α1D-adrenoceptor antagonist. Journal of Medicinal Chemistry, 56(16), 6402–6412.
- de Souza, A. C. B., de Farias, F. P., & de L. Ferreira, S. B. (2021). Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. Molecules, 26(16), 4945.
- Lecoutey, C., Gaven, F., & Bureau, R. (2007). Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. Journal of Medicinal Chemistry, 50(13), 3153–3157.
-
Lega, S. S., Ukrainets, I. V., & Petrushova, L. A. (2017). 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c][2][4]thiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1664–1668.
- Shmyr, N. I., Klyuchko, S. V., & Kholodnyak, S. V. (2018). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. RSC Advances, 8(40), 22533–22543.
- Al-Warhi, T. I., & Al-Hazmi, G. A. A. (2019). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 24(18), 3299.
- El-Sayed, R., & El-Gaby, M. S. A. (2003).
-
Conteduca, B., & De Filippis, B. (2015). 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][2][4][8]thiadiazine 1,1-Dioxide as Positive Allosteric Modulator of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor. The End of the Unsaturated-Inactive Paradigm? ACS Chemical Neuroscience, 6(12), 2009–2018.
-
PrepChem. (n.d.). Synthesis of 7-[3-[[(2,3-Dihydro-6-hydroxy-1,4-benzodioxin-2-yl)methyl]amino]propoxy]-2H-1-benzopyran-2-one. Retrieved from [Link]
- Tuck, K. L., & Slawin, A. M. Z. (2016). Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin-1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B-adrenoceptor antagonist. Journal of Medicinal Chemistry, 39(23), 4602–4607.
- Slusarczyk, M., & Janeczko, T. (2022). Chemical synthesis, biological activities and action on nuclear receptors of 20S(OH)D3, 20S,25(OH)2D3, 20S,23S(OH)2D3 and 20S,23R(OH)2D3. The Journal of Steroid Biochemistry and Molecular Biology, 222, 106130.
- Wanner, M. J., & Koomen, G. J. (1996). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Applied and Environmental Microbiology, 82(1), 291–297.
Sources
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | C10H11NO3 | CID 2834221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(7-Amino-2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanone | CAS 164526-13-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone CAS#: 102293-80-1 [m.chemicalbook.com]
- 6. 6-methoxy-7-benzofuranoxy and 6-methoxy-7-indolyloxy analogues of 2-[2-(2,6-Dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101):1 discovery of a potent and selective α1D-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to the Solubility Profile of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone
Introduction
1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone, a substituted benzodioxane derivative, presents a chemical scaffold of interest in medicinal chemistry and drug discovery. The solubility of such a compound is a critical physicochemical parameter that dictates its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME). A comprehensive understanding of its solubility profile is therefore paramount for its progression as a potential therapeutic agent. This guide provides a detailed exploration of the theoretical and practical aspects of determining the solubility of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone, tailored for researchers, scientists, and drug development professionals.
Theoretical Solubility Profile: A Structural Perspective
An initial assessment of a compound's solubility can be derived from its molecular structure. 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone (Figure 1) possesses several key functional groups that will govern its interaction with various solvents.
Figure 1: Chemical Structure of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone (A visual representation of the chemical structure would be placed here in a full whitepaper)
-
Amino Group (-NH2): The primary aromatic amine is a basic functional group. It is capable of hydrogen bonding and can be protonated in acidic conditions to form a more soluble salt. The pKa of this group is a critical determinant of its ionization state at a given pH.
-
Ethanone Group (-C(O)CH3): The acetyl group is a polar moiety that can act as a hydrogen bond acceptor.
-
Benzodioxin Ring System: The dihydro-benzodioxin core is a relatively rigid and lipophilic structure, which will contribute to its solubility in organic solvents and may limit its aqueous solubility. The ether linkages within the dioxin ring are polar and can act as hydrogen bond acceptors.
Based on this structure, it is anticipated that the solubility of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone will be significantly influenced by the pH of the aqueous medium. In acidic solutions, the amino group will be protonated, leading to a substantial increase in aqueous solubility. Conversely, in neutral to basic conditions, the compound will be in its less soluble free base form. The presence of both polar functional groups and a lipophilic core suggests that it may exhibit moderate solubility in polar organic solvents and co-solvent mixtures.
Predicted Physicochemical Properties
While experimental data is the gold standard, computational tools can provide valuable initial estimates of a compound's properties.
| Property | Predicted Value | Significance for Solubility |
| Molecular Weight | 193.20 g/mol [1] | Lower molecular weight generally correlates with higher solubility. |
| logP (Octanol-Water Partition Coefficient) | 1.2[1] | A positive logP indicates a preference for a lipophilic environment, suggesting potentially low aqueous solubility of the neutral form. |
| Topological Polar Surface Area (TPSA) | 61.6 Ų[1] | A TPSA in this range suggests good cell permeability, but may also indicate the need for a balance between lipophilicity and hydrophilicity for optimal solubility and absorption. |
| pKa (predicted) | The basicity of the aromatic amine is the most significant factor. The actual value would need to be determined experimentally or through more advanced computational models. | The pKa will determine the pH range over which the compound's solubility is significantly altered due to ionization. |
Factors Influencing Solubility
The solubility of a pharmaceutical compound is not an intrinsic property but is influenced by a multitude of factors.[2][3][4]
-
pH: As discussed, pH is a critical factor for ionizable compounds like 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone.[3][4] The relationship between pH, pKa, and the solubility of an ionizable compound can be described by the Henderson-Hasselbalch equation.
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[4] However, this must be verified experimentally.
-
Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in solubility.[4] The solubility of this compound is expected to vary across a range of solvents with differing polarities.
-
Crystal Form (Polymorphism): The solid-state properties of the compound, including its crystalline or amorphous nature, can significantly impact its solubility and dissolution rate. Different polymorphs of the same compound can exhibit different solubilities.
Experimental Determination of Solubility
A robust experimental plan is essential to accurately characterize the solubility profile of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone. This involves both kinetic and thermodynamic solubility measurements.
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This is the concentration of a compound in solution at the point of precipitation from an initial stock solution (often in DMSO) upon addition to an aqueous buffer. It is a high-throughput screening method used in early drug discovery.[5][6][7]
-
Thermodynamic Solubility: This is the true equilibrium solubility, where the solid compound is in equilibrium with its dissolved state in a given solvent. This is a more time-consuming but more accurate measure, crucial for later stages of drug development.[5][7][8]
Experimental Workflow
The following diagram outlines a comprehensive workflow for determining the solubility profile of the target compound.
Caption: Experimental workflow for determining the kinetic and thermodynamic solubility.
Detailed Experimental Protocols
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone in 100% DMSO.
-
Assay Plate Preparation: In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final compound concentrations (e.g., 1 to 200 µM) with a final DMSO concentration of 1-2%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[6]
-
Sample Preparation: Add an excess amount of solid 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone to a series of vials containing different solvents (e.g., purified water, 0.01 M HCl pH 2, PBS pH 7.4, 0.01 M borate buffer pH 9, ethanol, and a 50:50 ethanol:water co-solvent).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution by centrifugation at high speed, followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Quantification: Accurately dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility of the compound in each solvent.
Data Presentation and Interpretation
The results from the solubility studies should be presented in a clear and concise manner.
Table 1: Expected Solubility Profile of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone
| Solvent System | Expected Solubility Category | Rationale |
| 0.01 M HCl (pH 2) | High | Protonation of the basic amino group to form a soluble salt. |
| Phosphate Buffer (pH 7.4) | Low to Moderate | The compound will be predominantly in its less soluble, neutral free base form. |
| Borate Buffer (pH 9) | Low | The compound will be in its neutral form. |
| Water | Low | Limited by the lipophilic benzodioxin core. |
| Ethanol | Moderate to High | The compound's organic nature will favor solubility in this polar organic solvent. |
| 50:50 Ethanol:Water | Moderate | The co-solvent can disrupt the hydrogen bonding network of water and provide a more favorable environment for the solute. |
| DMSO | High | A powerful aprotic solvent capable of dissolving a wide range of organic compounds. |
Conclusion and Future Directions
This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility profile of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone. A thorough characterization of its solubility in various physiologically relevant media is a critical step in its development as a potential drug candidate. Future work should focus on obtaining precise experimental data as outlined in the provided protocols. In cases of poor aqueous solubility, formulation strategies such as salt formation, co-solvency, or the use of cyclodextrins may be explored to enhance its biopharmaceutical properties.
References
-
PubChem. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. [Link]
-
Ascendia Pharmaceuticals. 4 Factors Affecting Solubility of Drugs. [Link]
-
Pharmaguideline. Factors that Affect the Solubility of Drugs. [Link]
-
Pharmlabs. Factors Influencing the Solubility of Drugs. [Link]
-
Nguyen, B. et al. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications11 , 5753 (2020). [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. [Link]
-
Brittain, H. G. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review (2014). [Link]
-
PubChem. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one - Computed Properties. [Link]
Sources
- 1. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | C10H11NO3 | CID 2834221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. enamine.net [enamine.net]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
An In-Depth Technical Guide to the Potential Biological Activities of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone
Executive Summary
This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone. While direct empirical data for this specific molecule is not publicly available, its structural features, particularly the aminobenzodioxane core, strongly suggest a pharmacological profile targeting G-protein coupled receptors (GPCRs). Drawing upon established structure-activity relationships (SAR) for analogous compounds, this document outlines a robust, multi-faceted research framework to elucidate its potential therapeutic applications. We will delve into in silico predictive modeling, propose detailed in vitro and in vivo experimental protocols, and contextualize the potential findings within the broader landscape of neuropharmacology and cardiovascular medicine. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical matter with therapeutic potential.
Introduction and Rationale
The compound 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone, with the chemical formula C₁₀H₁₁NO₃, belongs to the benzodioxan class of compounds[1]. Derivatives of 1,4-benzodioxan have a rich history in medicinal chemistry, with numerous examples demonstrating significant activity at various neurotransmitter receptors. Notably, compounds bearing this scaffold have been extensively investigated as antagonists of α₁-adrenergic receptors and as agonists of serotonin 5-HT₁ₐ receptors[2][3][4][5]. The specific substitution pattern of an amino group at the 7-position and an ethanone group at the 6-position of the benzodioxin ring system presents a unique chemical entity whose biological activities have yet to be characterized.
The structural similarity to known pharmacologically active agents provides a strong rationale for a systematic investigation into the potential biological activities of this compound. This guide will therefore focus on two primary, plausible hypotheses:
-
Hypothesis 1: 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone acts as an antagonist at α₁-adrenergic receptors, suggesting potential applications in cardiovascular conditions such as hypertension.
-
Hypothesis 2: The compound exhibits agonist activity at the 5-HT₁ₐ serotonin receptor, indicating potential utility in the treatment of anxiety and depressive disorders.
This document will provide a detailed roadmap for testing these hypotheses, from initial computational assessments to rigorous preclinical experimental validation.
In Silico Physicochemical and ADMET Profiling
Prior to embarking on costly and time-consuming wet-lab experiments, a thorough in silico evaluation is crucial for predicting the compound's drug-like properties and potential liabilities. A variety of open-access and commercial software platforms are available for this purpose[6][7][8][9][10].
Assessment of Drug-Likeness: Lipinski's Rule of Five
Lipinski's Rule of Five is a widely used guideline to assess the oral bioavailability of a drug candidate[11][12][13][14][15]. The rule states that a compound is more likely to be orally bioavailable if it adheres to the following criteria:
-
Molecular weight ≤ 500 Daltons
-
LogP (octanol-water partition coefficient) ≤ 5
-
Number of hydrogen bond donors ≤ 5
-
Number of hydrogen bond acceptors ≤ 10
Table 1: Predicted Physicochemical Properties of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 193.20 g/mol [1] | Yes |
| LogP | ~1.2 | Yes |
| Hydrogen Bond Donors | 1 (from the amino group) | Yes |
| Hydrogen Bond Acceptors | 4 (two oxygens in the dioxin ring, one carbonyl oxygen, and one nitrogen) | Yes |
Based on these in silico predictions, 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone exhibits a favorable profile for oral bioavailability, passing all criteria of Lipinski's Rule of Five.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
A preliminary ADMET profile can be computationally generated to anticipate the compound's pharmacokinetic and toxicological properties.
Table 2: Predicted ADMET Properties
| Parameter | Prediction | Implication |
| Absorption | High | Likely well-absorbed from the gastrointestinal tract. |
| Distribution | Moderate to High | Potential for distribution into various tissues, including the central nervous system. |
| Metabolism | Predicted to be a substrate for Cytochrome P450 enzymes. | Potential for drug-drug interactions. |
| Excretion | Likely renal and/or hepatic clearance. | Further studies are needed to determine the primary route of elimination. |
| Toxicity | Low to Moderate | Initial predictions suggest a reasonable safety profile, but experimental verification is essential. |
These in silico predictions provide a foundational understanding of the compound's likely behavior in a biological system and guide the design of subsequent experiments.
Investigating α₁-Adrenergic Receptor Antagonism
The benzodioxan moiety is a well-established pharmacophore for α₁-adrenergic receptor antagonists[3][4]. Therefore, a primary avenue of investigation is to determine if 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone exhibits antagonist activity at these receptors.
In Vitro Characterization: Radioligand Binding Assay
A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor[16][17][18][19][20]. This experiment will quantify the binding affinity of the test compound to α₁-adrenergic receptors.
3.1.1. Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing human α₁-adrenergic receptors (e.g., HEK293 cells).
-
Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Competition Binding:
-
Incubate the cell membranes with a fixed concentration of a radiolabeled α₁-adrenergic receptor antagonist (e.g., [³H]-prazosin).
-
Add increasing concentrations of the unlabeled test compound, 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone.
-
Incubate to allow for competitive binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
In Vivo Evaluation: Blood Pressure Measurement in a Rat Model
To determine if the in vitro antagonist activity translates to a physiological effect, an in vivo study measuring blood pressure in an animal model is essential[21][22][23][24][25].
3.2.1. Experimental Protocol: In Vivo Blood Pressure Measurement
-
Animal Model: Utilize adult male Sprague-Dawley rats.
-
Surgical Preparation: Anesthetize the rats and surgically implant a catheter into the carotid artery for direct blood pressure measurement.
-
Drug Administration: Administer 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone intravenously or orally at various doses.
-
Blood Pressure Monitoring: Continuously record mean arterial pressure (MAP), systolic pressure, and diastolic pressure.
-
Challenge with an α₁-Adrenergic Agonist: After administration of the test compound, challenge the animals with an α₁-adrenergic agonist (e.g., phenylephrine) to assess the degree of receptor blockade.
-
Data Analysis:
-
Determine the dose-dependent effect of the test compound on baseline blood pressure.
-
Quantify the inhibitory effect of the test compound on the pressor response induced by the α₁-agonist.
-
Expected Outcomes and Interpretation
A successful outcome for this line of investigation would be the demonstration of high binding affinity (low Ki value) in the radioligand binding assay and a dose-dependent reduction in blood pressure in the in vivo model. This would support the hypothesis that 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone is an α₁-adrenergic receptor antagonist with potential as an antihypertensive agent.
Exploring 5-HT₁ₐ Receptor Agonism
The benzodioxan scaffold is also present in several known 5-HT₁ₐ receptor agonists, suggesting a second plausible biological activity for our target compound[2][26][27].
In Vitro Functional Assay: [³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G-proteins coupled to a receptor of interest, providing a direct measure of agonist efficacy[28][29][30][31][32].
4.1.1. Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing human 5-HT₁ₐ receptors (e.g., CHO or HeLa cells).
-
Assay Buffer: Use a buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Agonist Stimulation:
-
Incubate the cell membranes with increasing concentrations of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone.
-
Add a fixed concentration of [³⁵S]GTPγS to the incubation mixture.
-
-
Incubation: Allow the reaction to proceed at 30°C for a defined period.
-
Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound.
-
Determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal stimulation produced by the agonist).
-
In Vivo Behavioral Model: Forced Swim Test in Mice
The forced swim test is a widely used behavioral assay to screen for potential antidepressant and anxiolytic activity, which are often mediated by 5-HT₁ₐ receptor agonism[33][34][35][36][37].
4.2.1. Experimental Protocol: Forced Swim Test
-
Animal Model: Use adult male mice (e.g., C57BL/6 strain).
-
Drug Administration: Administer 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone intraperitoneally at various doses.
-
Test Procedure:
-
Place each mouse in a cylinder of water from which it cannot escape.
-
Record the duration of immobility during a specified period of the test.
-
-
Data Analysis: Compare the duration of immobility between the vehicle-treated and drug-treated groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Anticipated Results and Their Significance
Demonstration of a concentration-dependent stimulation of [³⁵S]GTPγS binding in vitro, coupled with a significant reduction in immobility in the forced swim test in vivo, would provide strong evidence for 5-HT₁ₐ receptor agonist activity. Such findings would position 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone as a potential lead compound for the development of novel anxiolytics or antidepressants.
Structure-Activity Relationship (SAR) Insights
The specific structural features of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone are likely to play a crucial role in its potential biological activities.
-
Benzodioxan Core: This rigid scaffold orients the substituents in a specific spatial arrangement, which is critical for receptor recognition.
-
Amino Group at Position 7: The basicity and hydrogen bonding capacity of the amino group are likely key interaction points with the target receptors. Its position on the aromatic ring will influence the electronic properties of the molecule.
-
Ethanone Group at Position 6: The carbonyl group can act as a hydrogen bond acceptor. The acetyl group's size and conformation will also impact binding affinity and selectivity.
Future work should involve the synthesis and testing of analogs to probe the importance of these functional groups. For example, modification of the amino and ethanone groups could reveal key insights into the SAR and potentially lead to the discovery of more potent and selective compounds.
Safety Pharmacology: Preliminary Cardiovascular Risk Assessment
Early assessment of potential cardiovascular liabilities is a critical step in drug development. Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias[38][39][40][41][42].
In Vitro hERG Channel Assay
An in vitro patch-clamp electrophysiology study is the definitive method for assessing a compound's potential to block the hERG channel.
6.1.1. Experimental Protocol: hERG Patch-Clamp Assay
-
Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.
-
Electrophysiology: Employ the whole-cell patch-clamp technique to record hERG channel currents.
-
Compound Application: Apply increasing concentrations of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone to the cells.
-
Data Acquisition and Analysis:
-
Measure the hERG current in the presence and absence of the test compound.
-
Calculate the percentage of inhibition at each concentration.
-
Determine the IC₅₀ value for hERG channel blockade.
-
A high IC₅₀ value (typically >10 µM) would suggest a low risk of hERG-related cardiotoxicity.
Data Visualization and Workflow Diagrams
Experimental Workflow for In Vitro and In Vivo Characterization
Caption: Simplified signaling pathways for α₁-adrenergic and 5-HT₁ₐ receptors.
Conclusion
1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone represents a promising, yet uncharacterized, chemical entity. Based on a thorough analysis of its structural motifs and the known pharmacology of related benzodioxan derivatives, we have formulated a comprehensive research plan to investigate its potential as an α₁-adrenergic receptor antagonist and a 5-HT₁ₐ receptor agonist. The proposed in silico, in vitro, and in vivo studies will provide the necessary data to validate these hypotheses and to assess the compound's therapeutic potential. The successful execution of this research program could lead to the development of a novel therapeutic agent for the treatment of cardiovascular or central nervous system disorders.
References
-
Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
-
Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed, [Link]
-
Cervo, L., et al. (1993). Role of 5-HT1A receptors in the forced swimming wheel test in reserpine-treated mice. Life Sciences, 52(22), 1741-1749. [Link]
-
Laskowski, R. A. (2021). In Silico Tools and Software to Predict ADMET of New Drug Candidates. IntechOpen. [Link]
-
National Genomics Data Center. (n.d.). Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]
-
Redrobe, J. P., et al. (1998). The role of 5-HT1A and 5-HT1B receptors in antidepressant drug actions in the mouse forced swimming test. PubMed, [Link]
-
Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]
-
bioRxiv. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). [Link]
-
ResearchGate. (n.d.). Antidepressant-like activity of 5-HT1A agonists measured with the forced swim test. [Link]
-
Slideshare. (n.d.). hERG Assay. [Link]
-
SCFBio. (n.d.). Lipinski Rule of Five. [Link]
-
Quaglia, W., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. PubMed, [Link]
-
Carrieri, A., et al. (2010). Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study. PubMed, [Link]
-
National Institutes of Health. (n.d.). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. [Link]
-
Cyprotex. (n.d.). hERG Safety. [Link]
-
National Institutes of Health. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]
-
Matsuda, T., et al. (1995). Novel benzodioxan derivative, 5-(3-[((2S)-1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors. PubMed, [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. [Link]
-
Quaglia, W., et al. (2002). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. PubMed, [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]
-
U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
-
bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. [Link]
-
PubChem. (n.d.). 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. [Link]
-
Pigini, M., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6595-6608. [Link]
-
Mediford Corporation. (2024). Best Practice hERG Assay. [Link]
-
Suemaru, K., et al. (2006). Antidepressant-like action of nicotine in forced swimming test and brain serotonin in mice. Physiology & Behavior, 88(4-5), 443-448. [Link]
-
iWorx. (n.d.). Invasive Blood Pressure – Rat Model. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
ResearchGate. (n.d.). Evidence for the activity of lamotrigine at 5-HT1A receptors in the mouse forced swimming test. [Link]
-
Newman-Tancredi, A., et al. (1997). Characterization of 5-HT1A receptor-mediated [35S]GTPgammaS binding in rat hippocampal membranes. PubMed, [Link]
-
Seidler, F. J., & Slotkin, T. A. (1986). Mechanisms of adrenergic control of blood pressure in developing rats. PubMed, [Link]
-
Thany, S. H., et al. (2020). Partial Agonist Activity of Neonicotinoids on Rat Nicotinic Receptors: Consequences over Epinephrine Secretion and In Vivo Blood Pressure. MDPI, [Link]
-
ResearchGate. (n.d.). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. [Link]
-
National Institutes of Health. (n.d.). Effects of β-adrenergic receptor agonists on drinking and arterial blood pressure in young and old rats. [Link]
-
Egashira, T., et al. (1998). 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex. PubMed, [Link]
-
National Center for Biotechnology Information. (2012). GTPγS Binding Assays - Assay Guidance Manual. [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]
-
Sýkora, M., et al. (2020). Measurement of blood pressure in rats: Invasive or noninvasive methods? Physiological Research, 69(Suppl 4), S595-S603. [Link]
-
PubChem. (n.d.). 1,4-Benzodioxan-6-yl methyl ketone. [Link]
-
ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. [Link]
-
Wikipedia. (n.d.). Benzodioxan. [Link]
-
ResearchGate. (n.d.). General structure of the new series of selective 5-HT 1A receptor agonists. [Link]
-
Semantic Scholar. (n.d.). Selectivity of Benzodioxane α-Adrenoceptor Antagonists for α1- and α2-Adrenoceptors Determined by Binding Affinity. [Link]
-
Patsnap Synapse. (2024). Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments. [Link]
Sources
- 1. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | C10H11NO3 | CID 2834221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 9. Open access in silico tools to predict the ADMET profiling of drug candidates. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. biorxiv.org [biorxiv.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Lipinski Rule of Five [scfbio-iitd.res.in]
- 13. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 14. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 15. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. researchgate.net [researchgate.net]
- 20. revvity.com [revvity.com]
- 21. iworx.com [iworx.com]
- 22. Mechanisms of adrenergic control of blood pressure in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Effects of β-adrenergic receptor agonists on drinking and arterial blood pressure in young and old rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measurement of blood pressure in rats: Invasive or noninvasive methods? | Semantic Scholar [semanticscholar.org]
- 26. Novel benzodioxan derivative, 5-(3-[((2S)-1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 28. Characterization of 5-HT1A receptor-mediated [35S]GTPgammaS binding in rat hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 33. Role of 5-HT1A receptors in the forced swimming wheel test in reserpine-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. The role of 5-HT1A and 5-HT1B receptors in antidepressant drug actions in the mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Antidepressant-like action of nicotine in forced swimming test and brain serotonin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. hERG Assay | PPTX [slideshare.net]
- 39. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 40. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 41. fda.gov [fda.gov]
- 42. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
The Versatile Synthon: A Technical Guide to 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone," a key building block for the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. This document elucidates the synthesis, chemical properties, and reactivity of this versatile intermediate. Furthermore, it presents detailed protocols and discusses the strategic application of this compound in the construction of novel molecular architectures, thereby serving as an essential resource for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Importance of the Benzodioxin Scaffold
The 2,3-dihydro-1,4-benzodioxin moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational rigidity and ability to act as a bioisostere for catechol and other aromatic systems have made it a cornerstone in the design of ligands for various biological targets. The introduction of strategically placed functional groups, such as an amino and an acetyl group, onto this scaffold, as seen in 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone (1) , creates a trifunctional building block with a rich and versatile chemical reactivity. This guide will delve into the synthetic pathways to access this key intermediate and explore its utility in the synthesis of more complex molecules.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 164526-13-0 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][2] |
| Molecular Weight | 193.20 g/mol | [1] |
| IUPAC Name | 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | [1] |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Inferred |
Spectroscopic Signature:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the dioxin methylene protons (a characteristic multiplet), the acetyl methyl protons (a singlet), and the amino group protons (a broad singlet). The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing acetyl group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the acetyl group, the aromatic carbons (with shifts influenced by the substituents), the dioxin methylene carbons, and the acetyl methyl carbon.
-
IR Spectroscopy: Key infrared absorption bands are anticipated for the N-H stretching of the primary amine, the C=O stretching of the ketone, and C-O stretching of the ether linkages in the dioxin ring, as well as aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of the Building Block: A Two-Step Approach
The most logical and widely practiced approach to the synthesis of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone (1) involves a two-step sequence starting from the commercially available 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (2) . This strategy consists of a regioselective nitration followed by the reduction of the nitro group.
Sources
Methodological & Application
Application Note & Protocols: Synthesis of Novel Chalcones from 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of novel chalcones derived from 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-ethanone. Chalcones, a class of open-chain flavonoids, are recognized as privileged scaffolds in medicinal chemistry due to their straightforward synthesis and broad pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide details the application of the Claisen-Schmidt condensation for the synthesis of these specific chalcones, offering two distinct, robust protocols: a classic base-catalyzed method and a solvent-free "green" chemistry approach. We delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and outline methods for purification and characterization. The information herein is designed to equip researchers with the necessary knowledge to synthesize and evaluate this promising new class of benzodioxane-containing chalcones for drug discovery and development.
Introduction: The Significance of Benzodioxane-Containing Chalcones
Chalcones (1,3-diphenyl-2-propen-1-one) are naturally occurring precursors in the biosynthesis of flavonoids and isoflavonoids.[1] Their core structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a key pharmacophore responsible for a wide array of biological activities.[3][4][5][6] The ease of their synthesis via the Claisen-Schmidt condensation allows for the creation of diverse libraries for structure-activity relationship (SAR) studies, making them a focal point in medicinal chemistry.[1]
The incorporation of the 1,4-benzodioxane moiety is a strategic choice in drug design. This heterocyclic system is present in a number of biologically active compounds and can influence pharmacokinetic and pharmacodynamic properties. The starting material, 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-ethanone, offers a unique scaffold. The presence of the amino group provides a site for further functionalization, potentially modulating the biological activity of the resulting chalcones. This guide provides the foundational protocols for exploring the chemical space of these novel aminobenzodioxane chalcones.
The Claisen-Schmidt Condensation: Mechanism and Rationale
The Claisen-Schmidt condensation is a cornerstone of organic synthesis for the formation of α,β-unsaturated ketones.[1] The reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde that lacks α-hydrogens.[7]
The mechanism proceeds in three key steps:
-
Enolate Formation: A base, typically sodium hydroxide or potassium hydroxide, abstracts an acidic α-hydrogen from the ketone (1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-ethanone) to form a resonance-stabilized enolate. The presence of the electron-donating amino group can slightly decrease the acidity of the α-protons, which may influence the choice of base and reaction conditions.
-
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Dehydration: The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable conjugated system of the chalcone.[7]
Figure 1: Generalized workflow of the Claisen-Schmidt condensation.
Experimental Protocols
Two protocols are presented below. Protocol 1 is a traditional, widely used method employing a solvent. Protocol 2 offers a solvent-free, environmentally friendly alternative. The choice of protocol may depend on the specific aldehyde used and the desired scale of the reaction.
Materials and Reagents
| Reagent | Supplier | Purity |
| 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-ethanone | Commercially available | >95% |
| Substituted Aromatic Aldehydes | Commercially available | >98% |
| Sodium Hydroxide (NaOH) | Commercially available | >97% |
| Potassium Hydroxide (KOH) | Commercially available | >85% |
| Ethanol (95%) | Commercially available | Reagent Grade |
| Hydrochloric Acid (HCl), dilute | Commercially available | 1M |
| Distilled Water | In-house | N/A |
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Sodium hydroxide and potassium hydroxide are corrosive and should be handled with care.
Protocol 1: Classic Base-Catalyzed Synthesis in Ethanol
This protocol is a robust and widely used method for chalcone synthesis.[7]
Step-by-Step Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-ethanone (1.0 eq.) and the desired substituted aromatic aldehyde (1.0 eq.) in 95% ethanol (approximately 15-25 mL per gram of ketone).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool the mixture to 0-5 °C.
-
Base Addition: Prepare a solution of sodium hydroxide (2.0 eq.) in a minimal amount of water and add it dropwise to the stirred reaction mixture over 15-20 minutes. It is crucial to maintain the temperature below 25 °C during the addition to minimize side reactions. A color change and the formation of a precipitate are typically observed.[1]
-
Reaction: After the addition of the base is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[1]
-
Neutralization: Acidify the mixture with dilute hydrochloric acid until a neutral pH is achieved. This step facilitates the precipitation of the chalcone product.[8]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with cold water to remove any inorganic impurities.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals.[1]
Protocol 2: Solvent-Free "Green" Synthesis via Grinding
This method offers an environmentally friendly alternative by eliminating the use of organic solvents.[9]
Step-by-Step Procedure:
-
Mixing Reactants: In a porcelain mortar, combine 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-ethanone (1.0 eq.) and the desired substituted aromatic aldehyde (1.0 eq.).
-
Addition of Base: Add powdered sodium hydroxide or potassium hydroxide (1.0 eq.) to the mixture.
-
Grinding: Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will typically form a paste and may solidify.[9]
-
Work-up: After grinding, add cold water to the mortar and continue to grind to break up the solid mass.
-
Isolation: Transfer the contents to a beaker and collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the product with cold water and dry it thoroughly.
-
Purification: For higher purity, the product can be recrystallized from 95% ethanol.[9]
Figure 2: Step-by-step experimental workflow for chalcone synthesis.
Characterization of Synthesized Chalcones
The identity and purity of the synthesized chalcones must be confirmed through various analytical techniques.
Thin Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the reaction progress and assess the purity of the final product. A suitable mobile phase, such as a mixture of hexanes and ethyl acetate, should be used. The chalcone product should appear as a single spot with a distinct Rf value compared to the starting materials.
Spectroscopic Analysis
The structures of the synthesized chalcones should be confirmed using spectroscopic methods.[2][10]
| Technique | Expected Observations |
| FT-IR | The IR spectrum will show characteristic absorption bands for the C=O (carbonyl) stretching vibration, typically around 1650-1700 cm⁻¹.[3][11] The C=C stretching of the α,β-unsaturated system will also be present. Aromatic C-H stretching and bending vibrations will also be observed.[3] |
| ¹H NMR | The ¹H NMR spectrum is crucial for confirming the structure. The two vinyl protons (H-α and H-β) of the enone system will appear as doublets with a large coupling constant (J ≈ 15-16 Hz), indicative of a trans configuration.[2] Aromatic protons will resonate in the downfield region. The protons of the aminobenzodioxane moiety will also have characteristic chemical shifts. |
| ¹³C NMR | The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon in the range of 185-192 ppm.[2] The signals for the α and β carbons of the enone system will also be present, along with the aromatic carbons. |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized chalcones.[2][10] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction, decomposition of starting materials, or incorrect stoichiometry. | Ensure accurate measurement of reagents. Monitor the reaction by TLC to confirm completion. Consider using a stronger base or a different solvent. The amino group might be interfering; consider protecting it if other methods fail. |
| Formation of Side Products | Self-condensation of the ketone, Cannizzaro reaction of the aldehyde, or other side reactions. | Maintain a low reaction temperature, especially during the addition of the base. Ensure the aldehyde used does not have α-hydrogens. |
| Difficulty in Purification | Product is an oil or has similar polarity to impurities. | Try different recrystallization solvents or solvent mixtures. Column chromatography may be necessary for purification. |
Conclusion
The protocols detailed in this application note provide a solid foundation for the synthesis of novel chalcones from 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-ethanone. By leveraging the robust and versatile Claisen-Schmidt condensation, researchers can efficiently generate a library of these promising compounds for evaluation in various biological assays. The unique structural features of these aminobenzodioxane chalcones make them attractive candidates for further investigation in the field of drug discovery.
References
-
SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Available from: [Link]
-
YouTube. How to synthesize chalcones by Claisen-Schmidt condensation. (2024-02-10). Available from: [Link]
-
The Royal Society of Chemistry. Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Available from: [Link]
-
PMC - NIH. Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. (2025-08-07). Available from: [Link]
-
European Journal of Chemistry. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. Available from: [Link]
-
CJM.ASM.MD. SYNTHESIS AND IR, NMR CARACTERISATION OF NEW P-(N,N-DIPHENYLAMINO) CHALCONES. Available from: [Link]
-
PMC - NIH. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022-08-02). Available from: [Link]
-
DergiPark. New Amino Acid Chalcone Conjugates: Synthesis, Characterization and Dielectric Properties. Available from: [Link]
-
CORE. SYNTHESIS OF CHALCONE-BASED SIX AND SEVEN MEMBERED HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES AGAINST H1N1 VIRUS MAR. Available from: [Link]
-
Arabian Journal of Chemistry. Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Available from: [Link]
-
ResearchGate. Synthesis and biological activity of new chalcone scaffolds as prospective antimicrobial agents | Request PDF. Available from: [Link]
-
IJPPR. A Comprehensive Review on Synthesis and Biological Activity of Chalcone. (2024-06-30). Available from: [Link]
-
Atlantis Press. Synthesis of chalcone derivatives. Available from: [Link]
-
Journal of Advances in Biology & Biotechnology. Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. (2021-12-27). Available from: [Link]
-
NIH. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. Available from: [Link]
-
PubChem. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | C10H11NO3. Available from: [Link]
-
ResearchGate. Preparation and identification of some new compounds chalcone and new derivatives of 1,3- oxazpine. (2025-02-07). Available from: [Link]
-
NIH. Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. Available from: [Link]
-
MDPI. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Available from: [Link]
-
ResearchGate. Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Evaluation of Novel Aminochalcones as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. journaljabb.com [journaljabb.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. rsc.org [rsc.org]
- 10. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone in Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Scaffolding Molecule
In the landscape of medicinal chemistry, the discovery and development of novel therapeutic agents often hinge on the availability of versatile chemical building blocks. 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone, a substituted aminobenzodioxane, represents one such pivotal intermediate. While not extensively studied for its intrinsic biological activity, its true value lies in its utility as a scaffold for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. The presence of three key functional groups—an aromatic amine, a ketone, and the benzodioxane core—provides a rich platform for chemical elaboration. This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its application in the generation of medicinally relevant molecules.
The benzodioxane moiety itself is a well-established pharmacophore found in numerous clinically successful drugs, valued for its ability to impart favorable pharmacokinetic and pharmacodynamic properties. When combined with the reactive amino and acetyl functionalities, 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone becomes a strategic starting material for constructing complex molecular architectures aimed at a variety of biological targets.
Physicochemical and Structural Data
A thorough understanding of the fundamental properties of a starting material is crucial for its effective application in synthesis.
| Property | Value | Source |
| IUPAC Name | 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | PubChem[1] |
| Synonyms | 6-acetyl-7-amino-2,3-dihydro-1,4-benzodioxin, Ethanone, 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)- | PubChem[1] |
| CAS Number | 164526-13-0 | PubChem[1] |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 193.20 g/mol | PubChem[1] |
| Appearance | Typically a solid | - |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents | - |
Synthesis and Characterization: Establishing a Quality Foundation
The reliable synthesis and rigorous characterization of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone are paramount to ensure the success of subsequent multi-step synthetic campaigns.
Synthetic Protocol: A Generalized Approach
A common synthetic route to this compound involves the nitration of a benzodioxane precursor followed by reduction of the nitro group.
Caption: General synthetic scheme for 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone.
Step-by-Step Protocol:
-
Friedel-Crafts Acylation: To a solution of 1,4-benzodioxane in a suitable solvent (e.g., dichloromethane), add acetyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with ice-water and extract the product.
-
Nitration: Dissolve the resulting 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone in concentrated sulfuric acid at 0 °C. Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the low temperature. After the addition is complete, stir for a designated period, then pour the mixture onto crushed ice. The precipitated nitro-derivative is collected by filtration.
-
Reduction: The nitro-compound, 1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, can be reduced to the corresponding amine using various methods. A common laboratory-scale method involves treatment with tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid in ethanol at reflux. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst can be employed for a cleaner reduction. Following the reaction, a standard work-up and purification by recrystallization or column chromatography will yield the final product.
Characterization Protocol: Ensuring Purity and Identity
The structural integrity of the synthesized compound must be confirmed before its use as a building block.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons, the protons of the dioxolane ring, the acetyl methyl group, and the amino group. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
-
¹³C NMR will confirm the presence of all ten carbon atoms in their respective chemical environments.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to determine the molecular weight of the compound, confirming the expected molecular formula.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ketone, and C-O stretching of the ether linkages in the benzodioxane ring.
-
Purity Analysis (HPLC): High-performance liquid chromatography (HPLC) is essential to determine the purity of the compound. A purity of >95% is generally recommended for use in multi-step syntheses.
Medicinal Chemistry Applications: A Gateway to Bioactive Heterocycles
The strategic placement of the amino and ketone functionalities on the benzodioxane scaffold allows for a multitude of chemical transformations to generate diverse heterocyclic systems. These systems are often associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Application as a Precursor for Fused Heterocyclic Systems
The ortho-aminoacetophenone moiety within 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone is a classic precursor for the synthesis of various fused heterocyclic rings through condensation reactions.
Caption: Potential synthetic pathways from the title compound to bioactive heterocycles.
Protocol for Friedländer Annulation to Synthesize Substituted Quinolines:
The Friedländer annulation is a powerful reaction for the synthesis of quinolines from an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl.
-
Reaction Setup: In a round-bottom flask, dissolve 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone (1 equivalent) and an α-methylene ketone or aldehyde (e.g., cyclohexanone, 1.2 equivalents) in a suitable solvent like ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide, sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid). The choice of catalyst can influence the reaction outcome and should be optimized.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the desired quinoline derivative.
The resulting quinoline-fused benzodioxanes can be further functionalized and screened for various biological activities, drawing inspiration from the known anticancer and antimalarial properties of many quinoline-based compounds.
Derivatization of the Amino Group: Expanding Chemical Diversity
The primary amino group is a versatile handle for introducing a wide range of substituents, thereby modulating the physicochemical and biological properties of the resulting molecules.
Protocol for Sulfonamide Synthesis:
Sulfonamides are a well-known class of compounds with diverse pharmacological activities, including antibacterial and diuretic effects.
-
Reaction Setup: Dissolve 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone (1 equivalent) in a suitable solvent such as pyridine or dichloromethane containing a non-nucleophilic base like triethylamine.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 equivalents) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with dilute acid (to remove the base), brine, and dried over anhydrous sodium sulfate. After solvent evaporation, the crude product can be purified by recrystallization or column chromatography.
Conclusion and Future Perspectives
1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone is a valuable and versatile building block in medicinal chemistry. Its synthetic accessibility and the presence of multiple reactive sites make it an ideal starting point for the generation of libraries of complex heterocyclic compounds. While the compound itself may not be the final bioactive agent, its role as a key intermediate cannot be overstated. Future research efforts could focus on the development of novel synthetic methodologies utilizing this scaffold to access previously unexplored chemical space. The systematic synthesis and biological evaluation of derivatives stemming from this compound hold significant promise for the discovery of new therapeutic leads across various disease areas. The protocols and data presented herein provide a solid foundation for researchers to embark on such discovery programs.
References
-
PubChem. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. Available from: [Link]
Sources
Protocol for the synthesis of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" derivatives
An Application Guide for the Synthesis of 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-ethanone and its Derivatives
Introduction: The 1,4-Benzodioxane Scaffold in Modern Drug Discovery
The 1,4-benzodioxane moiety is a privileged heterocyclic scaffold that has been consistently utilized in medicinal chemistry to develop a wide range of biologically active compounds.[1][2] Its structural rigidity and ability to engage with various biological targets have made it a cornerstone in the design of novel therapeutics, including agents targeting adrenergic, serotoninergic, and nicotinic receptors.[1] The versatility of the 2,3-dihydro-1,4-benzodioxine substructure allows for targeted modifications to fine-tune the pharmacological properties of drug candidates, influencing efficacy, safety, and pharmacokinetics.[3]
This guide focuses on the synthesis of a key intermediate, 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-ethanone . This molecule is particularly valuable as it possesses two distinct functional handles: an aromatic amine and a ketone. The nucleophilic amino group serves as an ideal site for building diversity through reactions like acylation, sulfonylation, and alkylation, while the ketone offers a pathway for modifications such as reductive amination or condensation reactions. This dual functionality makes it a powerful building block for constructing libraries of complex derivatives for drug screening and development.
We present a detailed, three-step synthetic protocol beginning from the commercially available 2,3-dihydro-1,4-benzodioxin. The chosen synthetic strategy is rationalized based on fundamental principles of electrophilic aromatic substitution, emphasizing the control of regioselectivity to achieve the desired isomer.
Overall Synthetic Strategy
The synthesis is designed as a logical sequence of electrophilic aromatic substitutions followed by a functional group transformation. The core principle is to install the acetyl group first, which, in concert with the existing ethylenedioxy group, directs the subsequent nitration to the desired position. This is followed by a straightforward reduction of the nitro group to yield the target primary amine.
Caption: High-level workflow for the synthesis of the target compound and its subsequent derivatization.
Part I: Detailed Synthesis of the Core Intermediate
This section provides a step-by-step methodology for synthesizing 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-ethanone.
Step 1: Friedel-Crafts Acylation of 2,3-Dihydro-1,4-benzodioxin
-
Principle: This reaction is a classic electrophilic aromatic substitution that installs an acyl group onto an aromatic ring.[4][5] The reaction proceeds by generating a highly electrophilic acylium ion from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6][7] The ethylenedioxy group of the substrate is an activating, ortho,para-director, meaning it will direct the incoming electrophile primarily to the C6 position (para to the ether oxygen). A stoichiometric amount of AlCl₃ is crucial, as the catalyst complexes with both the acetyl chloride reactant and the resulting ketone product.[5]
-
Materials:
-
2,3-Dihydro-1,4-benzodioxin
-
Acetyl chloride (CH₃COCl)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
-
Protocol:
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
To the flask, add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) to the suspension via the dropping funnel while maintaining the temperature at 0 °C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Dissolve 2,3-dihydro-1,4-benzodioxin (1.0 eq) in anhydrous DCM and add this solution dropwise to the reaction mixture over 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography to yield 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone as a solid.
-
-
Self-Validation: The product should be characterized by ¹H NMR, confirming the introduction of an acetyl group (singlet around 2.5 ppm) and the aromatic substitution pattern. IR spectroscopy should show a strong carbonyl (C=O) stretch around 1670 cm⁻¹.
Step 2: Regioselective Nitration
-
Principle: The second electrophilic aromatic substitution introduces a nitro group. The regiochemical outcome is controlled by the directing effects of the two existing substituents. The activating ethylenedioxy group directs ortho and para, while the deactivating acetyl group directs meta. Both groups favor substitution at the C7 position (ortho to the dioxin moiety and meta to the acetyl group), leading to a highly regioselective reaction. A mixture of nitric acid and sulfuric acid is used to generate the necessary nitronium ion (NO₂⁺) electrophile.
-
Materials:
-
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetic acid
-
-
Protocol:
-
In a flask, dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the ketone, maintaining the internal temperature below 10 °C.
-
Stir the reaction at this temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto a large volume of crushed ice. A yellow precipitate should form.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid product under vacuum to obtain 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone . This product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.
-
-
Safety: Handle fuming nitric and concentrated sulfuric acids with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (gloves, goggles, lab coat).
Step 3: Reduction of the Nitro Group
-
Principle: The final step converts the electron-withdrawing nitro group into the electron-donating amino group. A common and effective method is reduction using tin(II) chloride in an acidic medium. The tin(II) chloride acts as the reducing agent, donating electrons to the nitro group, which is protonated by the acid.
-
Materials:
-
1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
-
Protocol:
-
In a round-bottom flask, suspend the nitro-ketone intermediate (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated HCl to the suspension.
-
Heat the mixture to reflux (around 70-80 °C) for 2-3 hours. The yellow suspension should gradually become a clear solution.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and basify by slowly adding a concentrated NaOH solution until the pH is >10. A precipitate of tin hydroxides will form.
-
Extract the product from the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude material by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-ethanone .[8]
-
-
Self-Validation: Successful reduction is confirmed by the disappearance of the NO₂ stretches in the IR spectrum and the appearance of N-H stretches (typically two bands around 3350-3450 cm⁻¹). In the ¹H NMR, a broad singlet corresponding to the -NH₂ protons will appear.
Part II: Synthesis of Functional Derivatives
The synthesized aminoketone is a versatile platform for creating diverse derivatives. The primary amino group is a potent nucleophile, readily undergoing acylation and sulfonylation.
General Protocol for N-Sulfonylation
-
Principle: This reaction forms a stable sulfonamide linkage, a common functional group in many pharmaceuticals. The amino group attacks the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride ion. A base is required to neutralize the HCl generated during the reaction.[9][10][11]
Caption: Workflow for the synthesis of N-sulfonylated derivatives.
-
Protocol:
-
Dissolve the aminoketone (1.0 eq) in a suitable solvent like DCM or pyridine at 0 °C.
-
Add a base such as pyridine or triethylamine (1.5 eq).
-
Slowly add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq).[9][10]
-
Allow the reaction to stir at room temperature overnight.
-
Dilute the reaction with DCM and wash sequentially with dilute HCl, water, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the crude sulfonamide derivative, which can be purified by recrystallization or chromatography.
-
Data Summary for Derivative Synthesis
The following table outlines representative conditions for creating a small library of derivatives from the core aminoketone.
| Derivative Type | Reactant (R-X) | Base | Solvent | Typical Yield (%) |
| N-Benzenesulfonamide | Benzenesulfonyl chloride | Pyridine | Pyridine | 85-95 |
| N-Tosylamide | p-Toluenesulfonyl chloride | Triethylamine | DCM | 80-90 |
| N-Acetamide | Acetyl chloride | Triethylamine | DCM | 90-98 |
| N-Benzamide | Benzoyl chloride | Pyridine | DCM | 85-95 |
Conclusion
This guide provides a robust and logically structured protocol for the synthesis of 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)-ethanone, a highly valuable intermediate for drug discovery. By carefully controlling the sequence of electrophilic aromatic substitutions, the desired regiochemistry can be achieved with high fidelity. The subsequent derivatization protocols demonstrate the scaffold's utility in creating diverse molecular libraries for biological screening. The methods described herein are based on well-established chemical principles and provide a solid foundation for researchers and scientists in the field of medicinal chemistry.
References
-
Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]
-
Caputo, M., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1898. [Link]
-
Jain, P., & Bari, S. B. (2007). A review on chemistry and pharmacology of benzodioxanes. Trade Science Inc.[Link]
-
Prabha, B., & Ezhilarasi, M.R. (2020). Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. Biointerface Research in Applied Chemistry, 11(1), 7609-7622. [Link]
-
Wikipedia contributors. (2023). Benzodioxan. Wikipedia. [Link]
-
Khan Academy. Friedel-Crafts acylation. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Abbasi, M. A., et al. (2022). Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents. Tropical Journal of Pharmaceutical Research, 21(11), 2349-2356. [Link]
-
Abbasi, M. A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2834221, 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. [Link]
- Ishihara, K., & Yamamoto, H. (2003). Method of friedel-crafts acylation of anilides.
-
Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. [Link]
-
Abbasi, M. A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. ResearchGate. [Link]
Sources
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. mdpi.com [mdpi.com]
- 4. 傅-克酰基化反应 [sigmaaldrich.cn]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Khan Academy [khanacademy.org]
- 7. m.youtube.com [m.youtube.com]
- 8. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | C10H11NO3 | CID 2834221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" in Enzyme Inhibition Assays
Introduction: Unveiling the Inhibitory Potential of a Novel Benzodioxin Derivative
The compound 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone is a synthetic molecule featuring a benzodioxin core, an amino group, and an ethanone moiety.[1][2] While its direct biological activity is not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules, suggesting potential interactions with enzymatic targets.[3][4] The presence of a primary amine and a ketone functional group makes it a candidate for interacting with the active sites of numerous enzymes, particularly proteases and kinases, through hydrogen bonding and other non-covalent interactions.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" as a potential enzyme inhibitor. We will outline a strategic and detailed workflow, from initial screening to mechanistic studies, using a hypothetical yet plausible target enzyme class: serine proteases . The principles and protocols described herein are broadly applicable and can be adapted for other enzyme classes.
Compound Profile: 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 193.20 g/mol | PubChem[1] |
| CAS Number | 164526-13-0 | Chemical Suppliers[2] |
| Physical Appearance | Solid (predicted) | --- |
| Solubility | Soluble in DMSO, Ethanol | Assumed for experimental purposes |
Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a comprehensive workflow for assessing the enzyme inhibitory properties of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone."
Caption: A streamlined workflow for the characterization of a novel enzyme inhibitor.
Part 1: Initial Screening using a Fluorescence-Based Assay
Fluorescence-based assays are highly sensitive and suitable for high-throughput screening, making them an excellent choice for the initial assessment of inhibitory activity.[5][6][7]
Principle of the Assay
This protocol utilizes a fluorogenic substrate that is cleaved by the target serine protease (e.g., Trypsin, Chymotrypsin) to release a fluorescent molecule. An active inhibitor will reduce the rate of substrate cleavage, resulting in a lower fluorescence signal.
Materials and Reagents
-
Target Enzyme: Purified serine protease (e.g., Trypsin from bovine pancreas)
-
Test Compound: 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone
-
Fluorogenic Substrate: e.g., Boc-Gln-Ala-Arg-AMC for Trypsin
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂, 0.05% (v/v) Triton X-100
-
Control Inhibitor: A known inhibitor of the target enzyme (e.g., Aprotinin for Trypsin)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Step-by-Step Protocol: Single-Point Inhibition Assay
-
Prepare Stock Solutions:
-
Dissolve the test compound and control inhibitor in DMSO to a final concentration of 10 mM.
-
Prepare a stock solution of the enzyme in assay buffer. The final concentration in the assay will need to be optimized.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
-
Assay Plate Preparation:
-
Add 2 µL of the test compound solution (or DMSO for control) to the appropriate wells of a 96-well plate.
-
Add 178 µL of assay buffer to all wells.
-
Add 10 µL of the enzyme solution to all wells except the "no enzyme" control wells. Add 10 µL of assay buffer to the "no enzyme" wells.
-
Mix gently and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[8]
-
-
Initiate the Reaction:
-
Add 10 µL of the fluorogenic substrate solution to all wells to start the reaction.[8]
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm for AMC-based substrates) every minute for 30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for the test compound relative to the DMSO control using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ with DMSO)] x 100%
-
Part 2: Determining Potency (IC₅₀)
If significant inhibition (typically >50%) is observed in the single-point assay, the next step is to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol: Dose-Response Assay
-
Prepare Serial Dilutions:
-
Perform a serial dilution of the 10 mM stock solution of the test compound in DMSO to obtain a range of concentrations (e.g., from 100 µM to 0.1 µM).
-
-
Follow the Single-Point Assay Protocol:
-
Use the serially diluted compound solutions instead of a single concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Part 3: Mechanistic Studies to Determine the Mode of Inhibition
Understanding how the inhibitor interacts with the enzyme is crucial for drug development.[9] This involves determining if the inhibition is competitive, non-competitive, uncompetitive, or mixed.
Protocol: Varying Substrate and Inhibitor Concentrations
-
Experimental Setup:
-
Perform the enzyme activity assay with multiple fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC₅₀ value).
-
For each inhibitor concentration, vary the substrate concentration (e.g., from 0.2x to 5x the Michaelis constant, Kₘ, of the substrate).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[8] The pattern of the lines will indicate the mode of inhibition.
-
Interpreting Lineweaver-Burk Plots
Caption: Characteristic patterns of Lineweaver-Burk plots for different modes of enzyme inhibition.
Calculating the Inhibition Constant (Kᵢ)
Once the mode of inhibition is determined, the inhibition constant (Kᵢ) can be calculated. Kᵢ is a measure of the inhibitor's binding affinity to the enzyme. For competitive inhibition, Kᵢ can be determined from the following equation:
Apparent Kₘ = Kₘ (1 + [I]/Kᵢ)
Where [I] is the inhibitor concentration.
Trustworthiness and Self-Validating Systems
To ensure the reliability of the results, every experiment should include the following controls:[10]
-
No Enzyme Control: To determine the background fluorescence of the substrate.
-
No Substrate Control: To assess any intrinsic fluorescence of the enzyme or test compound.
-
Vehicle Control (DMSO): To account for any effects of the solvent on enzyme activity.
-
Positive Control Inhibitor: To validate the assay's ability to detect inhibition.
Conclusion and Future Directions
These application notes provide a robust framework for the initial characterization of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" as a potential enzyme inhibitor. By following these protocols, researchers can obtain reliable data on its inhibitory activity, potency, and mode of action. Positive results from these in vitro assays would warrant further investigation, including selectivity profiling against other enzymes and subsequent studies in cellular and in vivo models to assess its therapeutic potential.
References
-
A standard operating procedure for an enzymatic activity inhibition assay. Eur Biophys J. 2021;50(3-4):345-352. [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
-
Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. ACS Publications. [Link]
-
Fluorescent parallel electrophoresis assay of enzyme inhibition. PubMed. [Link]
-
Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. [Link]
-
How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Patsnap Synapse. [Link]
-
1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. PubChem. [Link]
-
Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
1-(7-Amino-2,3-dihydrobenzo[10][11]dioxin-6-yl)ethanone. Chemical Suppliers. [Link]
-
Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. ResearchGate. [Link]
-
Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. PubMed. [Link]
-
Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. NIH. [Link]
-
Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. [Link]
-
(PDF) Two‐Step Novel Synthesis of 2‐Amino‐6‐(1,3‐dioxo‐2,3‐dihydro‐1H‐inden‐2‐yl). ResearchGate. [Link]
-
6-methoxy-7-benzofuranoxy and 6-methoxy-7-indolyloxy analogues of 2-[2-(2,6-Dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101):1 discovery of a potent and selective α1D-adrenoceptor antagonist. PubMed. [Link]
-
Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6‐Methoxy‐2,3‐Dihydro‐1H‐Inden‐1‐One Derivatives for Analgesic and Anti‐inflammatory Activity. ResearchGate. [Link]
-
New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI. [Link]
Sources
- 1. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | C10H11NO3 | CID 2834221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(7-Amino-2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanone | CAS 164526-13-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-methoxy-7-benzofuranoxy and 6-methoxy-7-indolyloxy analogues of 2-[2-(2,6-Dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101):1 discovery of a potent and selective α1D-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell-Based Assays with Derivatives of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone"
Introduction
The compound "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" and its derivatives represent a class of molecules with potential for novel therapeutic applications.[1][2][3] As with any new chemical entity, a thorough characterization of its biological activity is paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to elucidate the pharmacological profile of these compounds. We will present a logical, tiered approach, beginning with foundational cytotoxicity assessments to establish a therapeutic window, followed by a suite of assays designed to probe common and critical cell signaling pathways. The protocols herein are designed to be robust and self-validating, providing a clear rationale for each experimental choice.
Part 1: Foundational Analysis - Assessing Cytotoxicity
Before investigating the specific pharmacological effects of a novel compound, it is crucial to determine its inherent cytotoxicity. This initial screening identifies the concentration range at which the compound can be studied without causing significant cell death, a phenomenon that could otherwise confound the results of more specific functional assays. We will detail two widely used methods: the MTT assay for metabolic activity and the LDH assay for membrane integrity.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4][5]
Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" derivative in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a duration relevant to the intended therapeutic application (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Solubilization: Incubate for 2-4 hours at 37°C. After the incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[5][6] This provides a direct measure of cell lysis.
Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Sample Collection: Carefully collect a 50 µL aliquot of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Stop Reaction: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of the stop solution provided with the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[5]
-
Data Analysis: Include controls for maximum LDH release (cells lysed with a detergent like Triton X-100) and spontaneous LDH release (vehicle-treated cells).[7] Calculate the percentage of cytotoxicity for each treatment.
Data Presentation: Hypothetical Cytotoxicity Data
| Compound Concentration (µM) | % Cell Viability (MTT Assay) (Mean ± SD) | % Cytotoxicity (LDH Assay) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 0 ± 1.8 |
| 1 | 98.1 ± 4.5 | 2.3 ± 1.1 |
| 10 | 95.3 ± 3.9 | 5.1 ± 2.0 |
| 25 | 75.6 ± 6.1 | 24.8 ± 4.3 |
| 50 | 51.2 ± 5.8 | 48.9 ± 5.5 |
| 100 | 23.4 ± 4.2 | 76.5 ± 6.1 |
Part 2: Probing G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are a large family of transmembrane receptors that are common drug targets.[8][9] Derivatives of novel chemical scaffolds are often screened for their effects on GPCR signaling pathways. The following assays provide a robust framework for identifying and characterizing such activity.
Calcium Mobilization Assay
This assay is used to detect the activation of Gq-coupled GPCRs, which lead to an increase in intracellular calcium levels.[10][11][12] The assay utilizes a calcium-sensitive fluorescent dye that exhibits increased fluorescence upon binding to calcium.[8][11]
Caption: Gq-coupled GPCR signaling pathway leading to calcium mobilization.
Protocol: Calcium Mobilization Assay
-
Cell Preparation: Seed cells expressing the GPCR of interest into a 96-well, black-walled, clear-bottom plate.[13] Allow cells to reach 90-100% confluency.
-
Dye Loading: Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) according to the manufacturer's protocol.[13] Aspirate the culture medium and add 100 µL of the dye solution to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature.[10][11]
-
Compound Addition and Measurement: Use a fluorescence plate reader with an integrated liquid handling system (e.g., FlexStation® 3).[10][11] The instrument will add the compound dilutions to the wells while simultaneously measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity is directly correlated to the amount of intracellular calcium released.[10][11] Calculate the EC50 value for agonists or the IC50 value for antagonists.
ERK1/2 Phosphorylation Assay
The Extracellular signal-Regulated Kinase (ERK) pathway is a downstream signaling cascade for many GPCRs.[14] Measuring the phosphorylation of ERK1/2 can serve as a robust readout for receptor activation.[14][15]
Caption: Workflow for a cell-based ELISA to detect ERK1/2 phosphorylation.
Protocol: Cell-Based ELISA for p-ERK1/2
-
Cell Seeding: Seed cells in a 96-well plate and grow to confluence.[14]
-
Serum Starvation: To reduce background phosphorylation, serum-starve the cells for 4-24 hours prior to the assay.[14]
-
Compound Treatment: Treat cells with the test compound for a predetermined time (e.g., 5-30 minutes).
-
Fixation and Permeabilization: Fix the cells with formaldehyde, then permeabilize with a detergent (e.g., Triton X-100) to allow antibody entry.[16][17]
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., BSA or non-fat milk).[16]
-
Antibody Incubation: Incubate with a primary antibody specific for phosphorylated ERK1/2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]
-
Detection: Add a chemiluminescent or fluorescent HRP substrate and measure the signal using a plate reader.[16]
-
Normalization: Normalize the p-ERK signal to the total cell number in each well, which can be determined by staining with a nuclear dye (e.g., DAPI) or a total protein stain.[17]
Reporter Gene Assay
Reporter gene assays are highly versatile for studying gene expression changes downstream of a signaling pathway.[18][19] A promoter responsive to a specific transcription factor (e.g., CREB for Gs-coupled GPCRs, or NFAT for Gq-coupled GPCRs) is placed upstream of a reporter gene, such as luciferase.[20][21]
Protocol: Luciferase Reporter Gene Assay
-
Transfection: Co-transfect cells with a plasmid containing the reporter gene construct and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to recover for 24-48 hours.[20]
-
Compound Treatment: Treat the cells with the test compound for a duration sufficient to allow for transcription and translation of the reporter gene (typically 6-24 hours).
-
Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.[20]
-
Normalization: If a control plasmid was used, measure the luminescence from the control reporter as well. Normalize the experimental reporter signal to the control reporter signal to account for variations in transfection efficiency and cell number.[22]
Part 3: Data Interpretation and Next Steps
The data generated from these assays will provide a comprehensive initial profile of the biological activity of the "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" derivatives.
-
Cytotoxicity data will define the concentration window for further experiments.
-
A positive hit in the calcium mobilization assay suggests activity at a Gq-coupled GPCR.
-
Modulation of ERK1/2 phosphorylation indicates an effect on the MAPK signaling cascade, which is downstream of many GPCRs and receptor tyrosine kinases.
-
A response in a specific reporter gene assay can confirm the engagement of a particular signaling pathway and its downstream transcriptional consequences.
Positive results should be followed up with more detailed pharmacological studies, such as receptor binding assays, to identify the specific molecular target and determine the compound's affinity and selectivity.
References
-
Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
-
Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Retrieved from [Link]
-
MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?. Retrieved from [Link]
-
Unal, H. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Retrieved from [Link]
-
Agilent. (n.d.). GPCR Signaling Assays. Retrieved from [Link]
-
Physiological Reviews. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]
-
Van der Veen, C., et al. (n.d.). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Phospho-ERK Assays. Assay Guidance Manual. Retrieved from [Link]
-
PubMed. (2023, December 15). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. Retrieved from [Link]
-
BioAssay Systems. (n.d.). ERK Phoshorylation. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
-
National Institutes of Health. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
Assay Genie. (n.d.). ERK Phosphorylation Assay Kit (BA0098). Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
National Institutes of Health. (2022, February 10). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Retrieved from [Link]
-
Wikipedia. (n.d.). Reporter gene. Retrieved from [Link]
-
PubMed. (n.d.). Reporter gene assays. Retrieved from [Link]
-
PubChem. (n.d.). 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). 1-(7-Amino-2,3-dihydrobenzo[10][20]dioxin-6-yl)ethanone. Retrieved from [Link]
Sources
- 1. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | C10H11NO3 | CID 2834221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 1-(7-Amino-2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanone | CAS 164526-13-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. agilent.com [agilent.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioassaysys.com [bioassaysys.com]
- 17. assaygenie.com [assaygenie.com]
- 18. Reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Reporter Gene Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. Reporter gene - Wikipedia [en.wikipedia.org]
- 22. promega.com [promega.com]
Application Notes & Protocols: 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone as a Versatile Precursor for Heterocyclic Compound Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: Strategic Importance of the Benzodioxin Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient discovery of novel therapeutic agents. "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" (CAS: 164526-13-0) represents a highly valuable and versatile building block.[1][2] Its structure is distinguished by the fusion of a pharmacologically significant 1,4-benzodioxin core with an ortho-amino acetophenone functionality. This unique arrangement of reactive groups—a nucleophilic aromatic amine and an electrophilic ketone—serves as a linchpin for a variety of cyclization reactions, enabling streamlined access to diverse and complex heterocyclic systems.
The 1,4-benzodioxin moiety is a privileged scaffold found in numerous FDA-approved drugs, prized for its ability to modulate protein-ligand interactions and improve pharmacokinetic profiles. The true synthetic power of this precursor, however, lies in the ortho-disposed amino and acetyl groups, which are perfectly poised for condensation reactions to form fused five-, six-, and seven-membered heterocyclic rings. This guide provides an in-depth exploration of its application in synthesizing key heterocyclic families, such as quinoxalines and benzodiazepines, which are central to the development of novel therapeutics.[3][4]
Precursor Profile and Handling
Before utilization in synthesis, a thorough understanding of the precursor's properties and safety requirements is essential.
| Property | Value | Source |
| IUPAC Name | 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | PubChem |
| CAS Number | 164526-13-0 | Chemical Suppliers |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChem |
| Molecular Weight | 193.20 g/mol | PubChem |
| Appearance | Typically a solid | N/A |
| Hazard Codes | H302, H315, H319, H335 | PubChem |
| Hazard Statement | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | PubChem |
Handling & Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Use standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.
Synthetic Pathways and Mechanistic Rationale
The strategic positioning of the amino and ketone functionalities allows for a divergent synthesis approach, enabling the creation of multiple heterocyclic cores from a single precursor.
Figure 1: Divergent synthetic pathways from the precursor.
Synthesis of Benzodioxin-Fused Quinoxalines
Quinoxalines are a vital class of N-heterocycles with a wide range of biological activities, including use as kinase inhibitors and anticancer agents.[5] The most classical and reliable method for their synthesis is the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound.[6] Our precursor, an ortho-amino ketone, can be effectively utilized in a one-pot reaction with an α-haloketone, which first undergoes N-alkylation followed by intramolecular cyclization and oxidation to yield the aromatic quinoxaline ring.
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular condensation between the newly formed secondary amine and the precursor's ketone, forming a dihydroquinoxaline intermediate. This intermediate can then be oxidized (often by air or a mild oxidant) to the stable, aromatic quinoxaline product.
Figure 2: Workflow for quinoxaline synthesis.
Synthesis of Benzodioxin-Fused 1,5-Benzodiazepines
The 1,5-benzodiazepine scaffold is a cornerstone in the development of central nervous system (CNS) active agents.[7][8] The synthesis typically involves the acid-catalyzed condensation of an aromatic ortho-diamine with a ketone or β-dicarbonyl compound. The ortho-amino ketone precursor can react with another ketone under acidic or Lewis acid catalysis.
Mechanistic Rationale: The reaction proceeds through the formation of an intermediate di-imine from the condensation of the ortho-amino ketone with another ketone. A subsequent 1,3-hydrogen shift leads to an enamine, which then undergoes an intramolecular cyclization to form the seven-membered diazepine ring.[7] This method is advantageous for its operational simplicity and the ability to generate molecular complexity rapidly.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 2-Methyl-Substituted Benzodioxin-Fused Quinoxaline Derivative
Principle: This protocol details the condensation and cyclization of 1-(7-amino-2,3-dihydro-benzodioxin-6-yl)-ethanone with chloroacetone. The reaction proceeds via N-alkylation, intramolecular cyclization, and subsequent air oxidation to yield the target quinoxaline.
Materials and Reagents:
-
1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone (1.0 eq)
-
Chloroacetone (1.2 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Ethanol (EtOH), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(7-amino-2,3-dihydro-benzodioxin-6-yl)-ethanone (1.0 eq) and anhydrous ethanol to make a 0.2 M solution.
-
Add sodium bicarbonate (2.0 eq) to the suspension.
-
Add chloroacetone (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc eluent system.
-
Upon completion, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of ethanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
Work-up and Purification:
-
Dissolve the crude residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the resulting solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Characterization:
-
The structure of the purified product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol 2: General Procedure for the Synthesis of a Benzodioxin-Fused 1,5-Benzodiazepine Derivative
Principle: This protocol describes the Lewis acid-catalyzed condensation of 1-(7-amino-2,3-dihydro-benzodioxin-6-yl)-ethanone with acetone to form a 2,4-dimethyl substituted 1,5-benzodiazepine derivative.[7]
Materials and Reagents:
-
1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone (1.0 eq)
-
Acetone (serves as reagent and solvent)
-
Stannous Chloride (SnCl₂), anhydrous (0.1 eq, catalyst)
-
Methanol (MeOH)
Procedure:
-
To a round-bottom flask, add 1-(7-amino-2,3-dihydro-benzodioxin-6-yl)-ethanone (1.0 eq) and anhydrous stannous chloride (0.1 eq).
-
Add an excess of acetone to the flask.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC (8:2 Hexane:EtOAc).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Basify the mixture by slowly adding aqueous ammonia or sodium bicarbonate solution until a precipitate forms.
-
Filter the solid product and wash thoroughly with cold water.
Work-up and Purification:
-
Dry the crude solid product under vacuum.
-
Recrystallize the product from a suitable solvent system, such as ethanol/water or methanol, to obtain the purified benzodiazepine derivative.
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The disappearance of the ketone carbonyl signal and the appearance of imine signals in the ¹³C NMR are indicative of a successful reaction.
Conclusion and Future Outlook
1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone is a demonstrably powerful precursor for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined herein provide reliable and scalable pathways to quinoxaline and benzodiazepine cores, which can be further functionalized to explore structure-activity relationships (SAR) in drug discovery programs. The inherent reactivity of this building block opens avenues for its use in combinatorial chemistry and the generation of diverse compound libraries for high-throughput screening. Future work could explore its utility in synthesizing other heterocyclic systems, such as benzimidazoles or benzoxazinones, further expanding its role as a cornerstone of modern synthetic chemistry.
References
-
Title: Quinoxaline synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of 7-amino-6-halogeno-3-phenyl-quinoxaline 1,4-dioxides Source: ResearchGate URL: [Link]
-
Title: 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one Source: PubChem URL: [Link]
-
Title: 1-(7-Amino-2,3-dihydrobenzo[2][9]dioxin-6-yl)ethanone Source: Chemical Suppliers URL: [Link]
-
Title: QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Source: Jiangxi Normal University URL: [Link]
-
Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis of quinoxalinones Source: Organic Chemistry Portal URL: [Link]
-
Title: A Novel and Efficient Synthesis of 1,4-Benzodiazepines and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones Source: ResearchGate URL: [Link]
-
Title: Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective Source: PubMed Central (PMC) URL: [Link]
-
Title: New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice Source: PubMed Central (PMC) URL: [Link]
-
Title: One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]
-
Title: Review on recent preparation methods of benzodiazepines (BZD's) Source: International Journal of Current Research URL: [Link]
-
Title: Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions Source: MDPI URL: [Link]
-
Title: Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates Source: MDPI URL: [Link]
Sources
- 1. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | C10H11NO3 | CID 2834221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(7-Amino-2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanone | CAS 164526-13-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecules | Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions [mdpi.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. jocpr.com [jocpr.com]
- 8. journalcra.com [journalcra.com]
- 9. Quinoxaline synthesis [organic-chemistry.org]
Application Notes and Protocols for the Biological Evaluation of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone Analogs
Introduction: Unveiling the Therapeutic Potential of Benzodioxin Analogs
The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Derivatives of this versatile ring system have been investigated for their cardiovascular, anti-inflammatory, anti-tumor, and neuroleptic properties.[1][4] The specific analog, 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone, and its related compounds are of particular interest due to their structural similarities to known psychoactive substances and potential to interact with key neurological targets, such as serotonin receptors.[5][6]
The emergence of novel psychoactive substances (NPS) necessitates robust and systematic biological evaluation to understand their pharmacological effects, potential therapeutic applications, and toxicological profiles.[7][8] This guide provides a comprehensive, multi-tiered experimental framework for researchers, scientists, and drug development professionals to conduct a thorough in vitro biological evaluation of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone and its analogs. The protocols herein are designed to progress logically from broad phenotypic screening to specific mechanistic studies, ensuring scientific integrity and generating a comprehensive data package for lead candidate selection and further development.
Strategic Experimental Workflow: A Tiered Approach to Biological Evaluation
A systematic and tiered approach is crucial for the efficient and informative biological evaluation of novel compounds. This strategy begins with broad assessments of cytotoxicity and potential neuroactivity, followed by more focused investigations into specific molecular targets and signaling pathways. This hierarchical approach allows for early identification of promising candidates and provides a deeper understanding of their mechanism of action.
Caption: Simplified signaling cascade downstream of a Gq-coupled 5-HT receptor.
Materials:
-
Differentiated SH-SY5Y cells
-
Test compounds
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the test compounds for various short time points (e.g., 5, 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Phase 4: ADME Profiling
This final phase provides an early assessment of the drug-like properties of the lead candidates.
Protocol 7: In Vitro Metabolic Stability in Liver Microsomes
Rationale: To evaluate the susceptibility of the compounds to metabolism by the liver, an in vitro assay using liver microsomes is performed. [3][9][10][11][12]This provides an estimate of the compound's metabolic clearance and potential for drug-drug interactions.
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Test compounds
-
Reaction buffer
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Step-by-Step Methodology:
-
Incubation: Incubate the test compounds with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding cold acetonitrile.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life can be calculated.
Protocol 8: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
Rationale: For compounds targeting the central nervous system, the ability to cross the BBB is essential. An in vitro transwell assay can provide an early indication of a compound's permeability. [2][13][14][15][16] Materials:
-
Transwell inserts with a microporous membrane
-
Brain microvascular endothelial cells (e.g., hCMEC/D3)
-
Co-culture cells (e.g., astrocytes, pericytes - optional)
-
Test compounds
-
LC-MS/MS system
Step-by-Step Methodology:
-
Model Setup: Culture the endothelial cells on the transwell insert to form a confluent monolayer. Measure the transendothelial electrical resistance (TEER) to confirm barrier integrity.
-
Permeability Assay: Add the test compound to the apical (blood) side of the transwell.
-
Sampling: At various time points, collect samples from the basolateral (brain) side.
-
LC-MS/MS Analysis: Quantify the concentration of the compound in the collected samples.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).
| Papp Value (cm/s) | Predicted In Vivo Brain Penetration |
| > 5 x 10-6 | High |
| 2-5 x 10-6 | Medium |
| < 2 x 10-6 | Low |
Conclusion
The comprehensive suite of protocols detailed in this application note provides a robust framework for the systematic biological evaluation of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone analogs. By progressing from broad phenotypic screens to detailed mechanistic and ADME studies, researchers can efficiently identify promising lead candidates, elucidate their mechanisms of action, and gather the critical data necessary to advance them into further preclinical and clinical development. This structured approach ensures scientific rigor and maximizes the potential for discovering novel therapeutics.
References
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
NIH National Library of Medicine. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]
-
Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]
-
BPS Bioscience. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]
-
Visikol. (2024). In Vitro Blood Brain Barrier Permeability Assessment. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
-
DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Retrieved from [Link]
-
SEKISUI XenoTech. (2025). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Retrieved from [Link]
-
NIH National Library of Medicine. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
NIH National Library of Medicine. (2025). Quantification of In Vitro Blood-Brain Barrier Permeability. Retrieved from [Link]
-
PubMed. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Retrieved from [Link]
-
Neuromics. (n.d.). Blood Brain Barrier Permeability Assay Background. Retrieved from [Link]
-
NIH National Library of Medicine. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Retrieved from [Link]
-
PubMed. (n.d.). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Retrieved from [Link]
-
Future Science. (n.d.). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Retrieved from [Link]
-
DiVA portal. (n.d.). In vitro cellular models for neurotoxicity studies. Retrieved from [Link]
-
FDA. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analyses showing CG-dependent phosphorylation of ERK and.... Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Western blot analysis of AKT, MEK, and ERK phosphorylation in the.... Retrieved from [Link]
-
Lab Manager Magazine. (2022). How to Test for New Psychoactive Substances. Retrieved from [Link]
-
AZoLifeSciences. (2022). Helping Identify Novel Psychoactive Substances. Retrieved from [Link]
-
NIH National Library of Medicine. (2024). Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. Retrieved from [Link]
-
NIH National Library of Medicine. (2016). Rapid screening and identification of novel psychoactive substances using PaperSpray interfaced to high resolution mass spectrometry. Retrieved from [Link]
-
DiVA portal. (n.d.). In vitro and in silico approach methods for developmental neurotoxicity assessment. Retrieved from [Link]
-
ResearchGate. (n.d.). Receptor Binding Assay Conditions a. Retrieved from [Link]
-
ResearchGate. (2025). Rapid screening and identification of novel psychoactive substances using PaperSpray interfaced to high resolution mass spectrometry. Retrieved from [Link]
-
YouTube. (2017). Receptor Binding Assay - Part 1. Retrieved from [Link]
Sources
- 1. innoprot.com [innoprot.com]
- 2. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 3. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 4. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bspublications.net [bspublications.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neuromics.com [neuromics.com]
- 16. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for the characterization of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone"
An In-Depth Technical Guide to the Analytical Characterization of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone
This technical guide provides a comprehensive overview of the analytical techniques and detailed protocols for the robust characterization of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone," a key intermediate in pharmaceutical synthesis. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.
1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone, with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.20 g/mol , is a substituted benzodioxin derivative.[1][2][3] Such compounds are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active molecules. The precise structural elucidation and purity assessment of this intermediate are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details a multi-faceted analytical approach, employing chromatographic and spectroscopic techniques to provide a comprehensive characterization.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][2] |
| Molecular Weight | 193.20 g/mol | [1] |
| IUPAC Name | 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | [1] |
| CAS Number | 164526-13-0 | [1][2] |
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone and for quantifying it in various matrices.
Reversed-Phase HPLC (RP-HPLC) with UV Detection
Principle: RP-HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase (typically C18) retains the analyte, and a polar mobile phase elutes it. The aromatic and ketone functionalities of the target molecule allow for sensitive detection using a UV detector.
Workflow Diagram:
Caption: RP-HPLC workflow for purity analysis.
Detailed Protocol:
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 280 nm. The presence of the aromatic amino ketone chromophore suggests significant absorbance in this region.[4][5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Principle: Coupling HPLC with a mass spectrometer provides unequivocal identification of the analyte by providing its mass-to-charge ratio (m/z). This is crucial for confirming the identity of the main peak and for characterizing any impurities.
Workflow Diagram:
Caption: LC-MS workflow for identity confirmation.
Detailed Protocol:
-
LC System: Utilize the same HPLC method as described in section 3.1.
-
Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode. The amino group is readily protonated.
-
Expected Ion: [M+H]⁺ at m/z 194.08.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
-
Data Acquisition: Full scan mode from m/z 50 to 500. For impurity profiling, tandem MS (MS/MS) can be employed to fragment the parent ion and elucidate the structure of unknown peaks.
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. ¹H and ¹³C NMR are fundamental for structural confirmation.[6][7][8][9]
Detailed Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). The choice of solvent can influence the chemical shifts of labile protons (e.g., -NH₂).[10]
-
¹H NMR (Proton NMR):
-
Expected Chemical Shifts (δ, ppm):
-
Aromatic protons: Two singlets in the range of 6.0-7.5 ppm.
-
-OCH₂CH₂O- protons: A multiplet or two triplets around 4.2-4.4 ppm.
-
-NH₂ protons: A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically between 4.0-6.0 ppm.
-
-C(O)CH₃ protons: A sharp singlet around 2.4-2.6 ppm.
-
-
-
¹³C NMR (Carbon NMR):
-
Expected Chemical Shifts (δ, ppm):
-
Carbonyl carbon (-C=O): 195-205 ppm.
-
Aromatic carbons: 100-150 ppm.
-
-OCH₂CH₂O- carbons: 60-70 ppm.
-
-CH₃ carbon: 25-35 ppm.
-
-
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm proton-proton and proton-carbon connectivities, respectively, for unequivocal structural assignment.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies, making FT-IR an excellent tool for identifying the functional groups present in the molecule.[11][12]
Workflow Diagram:
Caption: FT-IR analysis workflow.
Detailed Protocol:
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands (wavenumber, cm⁻¹):
Wavenumber (cm⁻¹) Functional Group Vibration 3450-3300 N-H (Amino) Symmetric and Asymmetric Stretching 1650-1630 C=O (Ketone) Stretching 1600-1450 C=C (Aromatic) Ring Stretching 1285-1250 C-O-C (Aryl Ether) Asymmetric Stretching | 1150-1085 | C-N | Stretching |
UV-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for conjugated systems, such as the aromatic amino ketone structure of the target compound, and can be used for quantification and to gain insights into the electronic structure.[4][13][14]
Detailed Protocol:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent, such as ethanol or methanol, to a concentration that gives an absorbance reading between 0.2 and 0.8.
-
Data Acquisition: Scan the sample from 200 to 400 nm.
-
Expected Absorption Maxima (λₘₐₓ): The presence of the aromatic ring, the amino group (an auxochrome), and the ketone group (a chromophore) will result in characteristic absorption bands. Expect a strong π→π* transition around 250-280 nm and a weaker n→π* transition at a longer wavelength, potentially above 300 nm.[5][15]
Summary of Analytical Techniques
| Technique | Purpose | Key Information Provided |
| RP-HPLC | Purity assessment and quantification | Retention time, peak area (% purity), detection of impurities. |
| LC-MS | Identity confirmation and impurity characterization | Molecular weight confirmation ([M+H]⁺), structural information of impurities via fragmentation. |
| ¹H & ¹³C NMR | Definitive structural elucidation | Chemical environment and connectivity of all hydrogen and carbon atoms. |
| FT-IR | Functional group identification | Presence of key functional groups (amine, ketone, aromatic ring, ether). |
| UV-Vis | Electronic structure and quantification | Wavelengths of maximum absorbance (λₘₐₓ), confirmation of the chromophoric system. |
Conclusion
The analytical characterization of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone requires a multi-technique approach to ensure its identity, purity, and quality. The protocols detailed in this guide provide a robust framework for researchers and scientists in the pharmaceutical industry. By combining the separation power of chromatography with the detailed structural information from spectroscopy, a comprehensive and reliable characterization of this important chemical entity can be achieved.
References
-
El-Sayed, M. (2003). Functional Aromatic Amino Ketones as UV/Vis probes for various liquid and solid environments. Technische Universität Chemnitz-Zwickau. Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 1 measured in d7-dmf and d6-dmso at 303 K. Available at: [Link]
-
ResearchGate. (n.d.). Time dependent UV-Vis spectra of reduction of aromatic ketones with.... Available at: [Link]
-
University of California, Davis. (n.d.). Spectroscopy Aromatic Amino Acids. Available at: [Link]
-
PubChem. (n.d.). 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. Available at: [Link]
-
Chemical-Suppliers.com. (n.d.). 1-(7-Amino-2,3-dihydrobenzo[4][14]dioxin-6-yl)ethanone. Available at: [Link]
-
Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Available at: [Link]
-
National Institutes of Health. (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Available at: [Link]
-
PubMed. (2011). Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. Available at: [Link]
-
MDPI. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Available at: [Link]
-
PubMed. (2013). Synthesis, Spectral Characterization and Antimicrobial Studies of Novel S-Triazine Derivatives. Available at: [Link]
-
IOPscience. (n.d.). New 4-Aminophenazone derivatives: synthesis, design, and docking analysis as selective COMT inhibitors. Available at: [Link]
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]
-
PubMed Central. (2022). Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization of Potential Bio-active Compounds Identified in HR-LC/MS Analysis of the Polyherbal Formulation from Northeast India. Available at: [Link]
-
PubMed. (n.d.). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. Available at: [Link]
-
ResearchGate. (2025). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]
-
SCINET. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Available at: [Link]
-
ResearchGate. (2025). Synthesis and NMR Spectra of 1,6-Anhydro-2,3-dideoxy-2,3-epimino. Available at: [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Available at: [Link]
-
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Available at: [Link]
-
ResearchGate. (2006). Two‐Step Novel Synthesis of 2‐Amino‐6‐(1,3‐dioxo‐2,3‐dihydro‐1H‐inden‐2‐yl). Available at: [Link]
-
PubChem. (n.d.). N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. Available at: [Link]
-
National Institutes of Health. (n.d.). 1-(5,7-Dihydroxy-2,2-dimethylchroman-6-yl)ethanone. Available at: [Link]
Sources
- 1. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | C10H11NO3 | CID 2834221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(7-Amino-2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanone | CAS 164526-13-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone [cymitquimica.com]
- 4. monarch.qucosa.de [monarch.qucosa.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japer.in [japer.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization of Potential Bio-active Compounds Identified in HR-LC/MS Analysis of the Polyherbal Formulation from Northeast India - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]
- 15. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone in Antidepressant Drug Discovery
Document ID: ANP-2026-01-13-NEURO
Abstract
The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds.[1] This guide provides a comprehensive suite of protocols for the synthesis, characterization, and pharmacological evaluation of a specific derivative, 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone (hereafter referred to as "the compound"), as a potential novel antidepressant. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a pathway from chemical synthesis to initial preclinical assessment. The protocols focus on evaluating the compound's activity against key targets implicated in the pathophysiology of major depressive disorder (MDD), primarily through the monoamine hypothesis of depression.[2] We will detail in vitro assays for Monoamine Oxidase (MAO) inhibition and serotonin receptor binding, followed by a standard in vivo behavioral model, the Forced Swim Test (FST), to assess antidepressant-like efficacy.
Introduction: Rationale for Investigation
The monoamine hypothesis posits that a deficiency in the synaptic concentration of neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) is a key factor in the development of depression.[3] Consequently, a primary strategy in antidepressant drug discovery has been to develop agents that can elevate the levels of these monoamines in the synaptic cleft.[4] This is often achieved by inhibiting their reuptake or, as is the focus of this guide, by preventing their metabolic degradation by enzymes like Monoamine Oxidase (MAO).
MAO exists in two isoforms, MAO-A and MAO-B.[5] MAO-A preferentially metabolizes serotonin and norepinephrine, making selective MAO-A inhibitors effective therapeutic agents for treating depression and anxiety.[6][7] The structural framework of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone, featuring an amino group on an aromatic ring, presents a compelling starting point for exploring potential interactions with monoaminergic systems. This document provides the foundational experimental framework to test this hypothesis.
Part I: Synthesis and Characterization of the Compound
The synthesis of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone can be approached through established organic chemistry methodologies for benzodioxin derivatives.[8][9] The following protocol is a proposed, logical synthesis route.
Protocol 1: Synthesis of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone
Causality: This multi-step synthesis begins with the nitration of the commercially available 2,3-dihydro-1,4-benzodioxin, followed by a Friedel-Crafts acylation to introduce the acetyl group. The final step involves the selective reduction of the nitro group to the target primary amine. This sequence is chosen to manage the directing effects of the substituents on the aromatic ring.
Step-by-Step Methodology:
-
Nitration of 2,3-dihydro-1,4-benzodioxin:
-
Dissolve 2,3-dihydro-1,4-benzodioxin in glacial acetic acid at 0°C.
-
Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10°C.
-
Stir the reaction for 2-3 hours, allowing it to slowly warm to room temperature.
-
Pour the reaction mixture over crushed ice to precipitate the product, 6-nitro-2,3-dihydro-1,4-benzodioxin.
-
Filter, wash with cold water until neutral, and dry the product.
-
-
Friedel-Crafts Acylation:
-
Suspend the 6-nitro-2,3-dihydro-1,4-benzodioxin in a suitable solvent such as dichloromethane (DCM).
-
Add anhydrous aluminum chloride (AlCl₃) portion-wise at 0°C.
-
Add acetyl chloride dropwise and stir the mixture at room temperature for 4-6 hours.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(7-nitro-2,3-dihydro-benzodioxin-6-yl)-ethanone.
-
-
Reduction of the Nitro Group:
-
Dissolve the nitrated intermediate in ethanol or methanol.
-
Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using SnCl₂, heat the reaction mixture to reflux for 3-4 hours.
-
After completion, cool the reaction and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate. The combined organic layers are then washed, dried, and concentrated.
-
Purify the final compound, 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone, using column chromatography on silica gel.[10]
-
Characterization:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight (C₁₀H₁₁NO₃, MW: 193.20 g/mol ).[11]
-
Infrared Spectroscopy (IR): To identify key functional groups (e.g., N-H stretch of the amine, C=O stretch of the ketone).
Part II: In Vitro Pharmacological Evaluation
The initial screening of a potential antidepressant should focus on its interaction with primary targets in the monoaminergic system.
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay
Scientific Rationale: This fluorometric assay is a robust, high-throughput method to determine if the compound inhibits MAO-A or MAO-B.[6] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity. H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product, allowing for kinetic measurement of enzyme activity.[6] A reduction in the rate of fluorescence increase indicates inhibition.
Experimental Workflow Diagram
Caption: Two-day protocol for the rodent Forced Swim Test.
Step-by-Step Methodology (Rat Protocol):
-
Animal Acclimation: Handle male Sprague-Dawley or Wistar rats daily for at least 4 days prior to testing to reduce stress from handling. [12]2. Apparatus: A transparent cylinder (40 cm high, 20 cm diameter) filled with water (24-26°C) to a depth of 30 cm, preventing the rat from touching the bottom. [13]3. Day 1: Pre-test Session (15 min):
-
Administer vehicle to all animals.
-
Gently place each rat into the water-filled cylinder for 15 minutes.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session promotes a stable level of immobility during the subsequent test session. [12]
-
-
Day 2: Test Session (5 min):
-
24 hours after the pre-test, administer the test compound, positive control (e.g., imipramine, 15-30 mg/kg, i.p.), or vehicle.
-
60 minutes post-injection, place the rat back into the swim cylinder for a 5-minute test session.
-
Record the entire session with a video camera for later analysis.
-
-
Data Analysis:
-
A trained observer, blind to the treatment conditions, should score the video recordings.
-
Quantify the total time (in seconds) the animal spends immobile during the 5-minute test. Immobility is defined as the cessation of struggling, with movements limited to those necessary to keep the head above water. [12][14] * Compare the mean immobility times between treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests). A significant decrease in immobility time compared to the vehicle group indicates an antidepressant-like effect.
-
Data Presentation: In Vivo FST Results
| Treatment Group (Dose) | N | Immobility Time (seconds, Mean ± SEM) |
| Vehicle Control | 10 | Experimental |
| Imipramine (20 mg/kg) | 10 | Experimental |
| Compound (Low Dose) | 10 | Experimental |
| Compound (Mid Dose) | 10 | Experimental |
| Compound (High Dose) | 10 | Experimental |
Part IV: Hypothetical Mechanism of Action
Based on the outcomes of the in vitro assays, a putative mechanism of action can be proposed. Assuming the compound is a selective MAO-A inhibitor, its antidepressant effect would be mediated by an increase in synaptic monoamines.
Hypothesized Signaling Pathway
Caption: Putative mechanism of action via selective MAO-A inhibition.
Conclusion and Future Directions
This document outlines a structured, multi-stage approach to evaluate 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone as a potential antidepressant. The protocols provided form a foundational screening cascade, moving from synthesis to in vitro target engagement and in vivo behavioral efficacy. Positive results, such as potent MAO-A inhibition and reduced immobility in the FST, would warrant further investigation. Subsequent steps in the drug development process would include more comprehensive secondary pharmacology (e.g., screening against a broader panel of receptors and transporters), pharmacokinetic studies (ADME), and evaluation in more complex animal models of depression, such as the chronic unpredictable stress model. [15]
References
- BenchChem. (2025). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays.
- British Association for Psychopharmacology. (2020). Factsheet on the forced swim test.
- BenchChem. (2025). Synthesis and Characterization of 2,3-Benzodioxine: A Technical Guide.
- NEUROFIT. In vivo and in vitro models of Depression.
- Castagné, V., et al. (2011). Models for depression in drug screening and preclinical studies: Future directions. Journal of Psychopharmacology.
- University of Wisconsin-Madison. Forced Swim Test v.3.
- Mathew, B., & Suresh, J. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology.
- NSW Department of Primary Industries. (2023).
- Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
- Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. R Discovery.
- Krishnan, V., & Nestler, E. J. (2008). Animal Models of Depression: Molecular Perspectives. Neuron.
- Vazquez, E., et al. (2017). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
- Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology.
- Unknown Author. A Perspective Study: Preclinical Screening of Anti-Depressant Activity. International Journal of Pharmaceutical Sciences and Research.
- Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
- Sigma-Aldrich. Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin.
- Siddiqui, Z. N., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. Brazilian Journal of Pharmaceutical Sciences.
- Jung, Y., & Kim, D. (2014). A Fluorescence Displacement Assay for Antidepressant Drug Discovery Based on Ligand Conjugated Quantum Dots. ACS Chemical Neuroscience.
- Bio-Techne. Monoamine Oxidase Assay Kit.
- Sharma, P., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science.
- Willins, D. L., et al. (1999). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In: Conn, P.M. (eds) Neurotransmitters. Humana Press.
- van de Wetering, J., et al. (1998). Development of a 5-hydroxytryptamine(2A)
- PubChem. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one.
- Blier, P., & de Montigny, C. (1999). Putative mechanisms of action of antidepressant drugs in affective and anxiety disorders and pain.
- Millan, M. J. (2006). Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In vivo and in vitro models of Depression - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 3. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. evotec.com [evotec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 10. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 11. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | C10H11NO3 | CID 2834221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
Application Notes and Protocols: 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone in Advanced Materials Science
Introduction: Unveiling a Versatile Building Block for Material Innovation
1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone, hereafter referred to as ADBE, is an intriguing aromatic compound characterized by a rigid benzodioxin core functionalized with both a primary amino group and a ketone (acetyl) group. While its direct applications in materials science are not yet extensively documented, its unique molecular architecture presents a compelling platform for the design and synthesis of novel high-performance polymers and functional materials. The presence of two distinct and reactive functional groups on a stable aromatic scaffold makes ADBE a prime candidate for researchers and materials scientists seeking to develop materials with tailored thermal, mechanical, and electronic properties.
This guide provides a comprehensive overview of the potential applications of ADBE in materials science, grounded in the fundamental principles of polymer chemistry and the known reactivity of aromatic amines and ketones. We will explore its utility as a monomer for polycondensation reactions, a precursor for cross-linking agents, and a versatile intermediate for the synthesis of functional organic materials. The protocols outlined herein are designed to be robust and self-validating, providing a solid foundation for pioneering research in this area.
Chemical and Physical Properties of ADBE
A thorough understanding of the physicochemical properties of ADBE is crucial for its effective application.
| Property | Value | Source |
| CAS Number | 164526-13-0 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][2] |
| Molecular Weight | 193.20 g/mol | [1] |
| Appearance | Expected to be a solid | [3] |
| Key Functional Groups | Primary Aromatic Amine, Aromatic Ketone | N/A |
Part 1: ADBE as a Monomer for High-Performance Polyimides
Expertise & Experience: Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2][4] They are typically synthesized through the polycondensation of an aromatic diamine with a dianhydride.[3][5] The unique structure of ADBE, possessing a single primary amine, allows it to be utilized as a "mono-functional" monomer. This enables two key applications: as an end-capping agent to control molecular weight and enhance processability, or as a component in co-polymerization to introduce specific functionalities.
The rigid benzodioxin and acetyl groups of ADBE are expected to impart desirable properties to the resulting polyimide, such as increased glass transition temperature (Tg) and modified solubility. The ketone functionality, in particular, offers a latent reactive site for subsequent cross-linking or derivatization.
Protocol 1: Synthesis of an ADBE End-Capped Polyimide
This protocol details the synthesis of a polyimide with controlled molecular weight using ADBE as an end-capping agent. The reaction proceeds in two steps: formation of a poly(amic acid) prepolymer, followed by thermal or chemical imidization.
Workflow for ADBE End-Capped Polyimide Synthesis
Caption: Workflow for synthesizing ADBE end-capped polyimides.
Materials:
-
Pyromellitic dianhydride (PMDA)
-
4,4'-Oxydianiline (ODA)
-
1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone (ADBE)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
Procedure:
-
Pre-reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a calculated amount of ODA in anhydrous NMP under a nitrogen atmosphere. The amount of ADBE will determine the final molecular weight of the polymer.
-
Polymerization: To the stirred solution of ODA, add PMDA in small portions. The reaction is exothermic and should be maintained at room temperature.
-
End-Capping: After the viscosity of the solution increases, indicating the formation of the poly(amic acid), add a solution of ADBE in NMP to the reaction mixture. Allow the reaction to proceed for another 2-4 hours to ensure complete end-capping.
-
Chemical Imidization: To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine. The solution is then stirred at room temperature for 12 hours.
-
Precipitation and Purification: The resulting polyimide is precipitated by pouring the reaction mixture into a large volume of methanol. The polymer is then collected by filtration, washed with methanol, and dried under vacuum.
Trustworthiness: The successful synthesis of the end-capped polyimide can be verified by spectroscopic methods such as FTIR and NMR. The presence of characteristic imide ring absorption bands in the FTIR spectrum and the disappearance of the amic acid protons in the NMR spectrum will confirm the completion of the imidization process. The molecular weight of the polymer can be determined by gel permeation chromatography (GPC).
Part 2: ADBE as a Precursor for Cross-Linkable Materials
Expertise & Experience: The ketone group in ADBE is a valuable functional handle for introducing cross-linking capabilities into materials. Cross-linking is a critical strategy for enhancing the thermal stability, solvent resistance, and mechanical properties of polymers. The reaction of a ketone with a diamine to form an imine (Schiff base) is a well-established and efficient method for creating covalent cross-links.[6] This approach is particularly attractive as it can often be performed under relatively mild conditions.
By incorporating ADBE into a polymer backbone, either as a co-monomer or as a pendant group, the resulting material can be thermally or chemically cross-linked in a post-polymerization step. This allows for the processing of the linear, soluble polymer before it is converted into a robust, insoluble network.
Protocol 2: Cross-linking of an ADBE-Containing Co-polymer
This protocol describes the synthesis of a co-polyimide containing ADBE and its subsequent cross-linking using a diamine cross-linker.
Workflow for Cross-linking of ADBE Co-polymer
Caption: General workflow for the cross-linking of an ADBE-containing co-polymer.
Materials:
-
ADBE-containing co-polyimide (synthesized via a similar procedure to Protocol 1, with ADBE as a co-monomer)
-
Hexamethylenediamine (HMDA) or other suitable diamine cross-linker
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Solution Preparation: Dissolve the ADBE-containing co-polyimide in DMF to form a viscous solution.
-
Addition of Cross-linker: Add a stoichiometric amount of the diamine cross-linker (e.g., HMDA) to the polymer solution. The amount of cross-linker should be calculated based on the molar ratio of the ketone groups in the co-polymer.
-
Film Casting: Cast the solution onto a glass substrate using a doctor blade to form a thin film of uniform thickness.
-
Solvent Evaporation: Place the cast film in a vacuum oven at a moderate temperature (e.g., 80 °C) to slowly remove the solvent.
-
Thermal Cross-linking: After the solvent has been removed, increase the temperature of the oven to induce cross-linking via imine formation. The optimal temperature and time will depend on the specific polymer and cross-linker used, but a typical range is 150-200 °C for several hours.
-
Characterization: The cross-linked film can be peeled from the substrate and characterized for its thermal properties (TGA, DSC), mechanical properties (tensile testing), and solvent resistance.
Trustworthiness: The formation of cross-links can be confirmed by the insolubility of the cured film in solvents that readily dissolve the linear precursor. Spectroscopic analysis (FTIR) can be used to monitor the disappearance of the ketone carbonyl peak and the appearance of the C=N imine stretch, providing direct evidence of the cross-linking reaction.
Part 3: ADBE in the Synthesis of Functional Organic Materials
Expertise & Experience: Beyond high-performance polymers, the reactive amine and ketone functionalities of ADBE make it a valuable building block for a wide range of functional organic materials. The aromatic amine can be diazotized and coupled to form azo dyes, which have applications in optical data storage and nonlinear optics. The ketone group can serve as a reactive site for various condensation reactions to synthesize heterocyclic compounds with potential applications in organic electronics.
Application Note: Potential for Azo-Based Functional Materials
The primary aromatic amine of ADBE can be readily converted to a diazonium salt, which can then be coupled with electron-rich aromatic compounds (e.g., phenols, anilines) to produce azo compounds. These materials are known for their strong light absorption in the visible region and their photoresponsive behavior. An ADBE-derived azo material could potentially be incorporated into a polymer matrix to create photo-switchable materials or materials for optical applications.
Proposed Reaction Scheme for Azo Dye Synthesis
Caption: Proposed synthesis route for an ADBE-based azo compound.
Conclusion and Future Outlook
1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone (ADBE) represents a promising, yet underexplored, building block for materials science. Its bifunctional nature, combining a reactive primary amine and a ketone on a rigid aromatic core, opens up a vast design space for novel materials. The protocols and application notes provided in this guide offer a starting point for harnessing the potential of ADBE in the development of high-performance polymers, cross-linkable materials, and functional organic systems. Future research should focus on the synthesis and characterization of ADBE-derived materials to fully elucidate the structure-property relationships and unlock their potential for advanced applications.
References
-
PubChem. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. Available at: [Link]
-
Chemical-Suppliers.com. 1-(7-Amino-2,3-dihydrobenzo[1][3]dioxin-6-yl)ethanone. Available at: [Link]
-
Sulub-Sulub, R., Loría-Bastarrachea, M. I., Santiago-García, J. L., & Aguilar-Vega, M. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances, 8(58), 33263–33272. Available at: [Link]
-
ResearchGate. Preparation sequence of polyimide from dianhydride with diamine. Available at: [Link]
-
Li, M., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 15(17), 3569. Available at: [Link]
-
Fink, F., et al. (2022). Circular Cross-Linked Polyethylene Enabled by In-Chain Ketones. ACS Macro Letters, 11(1), 115-121. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 5. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you improve your reaction yields and final product purity.
The most established and reliable synthetic route to the target molecule involves a three-step process starting from 1,4-benzodioxan. This guide is structured to address potential issues at each critical stage:
-
Step 1: Friedel-Crafts Acylation of 1,4-benzodioxan.
-
Step 2: Regioselective Nitration of the resulting ketone intermediate.
-
Step 3: Reduction of the nitro group to the target primary amine.
Below, we address specific issues you may encounter during your experiments.
General FAQs
Q1: What is the most common synthetic pathway for 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone?
The most prevalent and scalable synthesis proceeds via a three-step sequence:
-
Friedel-Crafts Acylation: 1,4-Benzodioxan is acylated with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst to form 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone.
-
Electrophilic Aromatic Nitration: The ketone intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, yielding 1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone.
-
Nitro Group Reduction: The nitro intermediate is finally reduced to the primary amine, 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone, using methods such as catalytic hydrogenation or metal-acid reduction.
Q2: Why can't I directly perform a Friedel-Crafts acylation on 7-amino-2,3-dihydro-1,4-benzodioxin?
This is a critical and common query. Friedel-Crafts reactions, both alkylation and acylation, are incompatible with aromatic rings bearing strongly basic substituents like amino (-NH₂) groups.[1]
Expert Insight (Causality): The lone pair of electrons on the nitrogen atom of the amine makes it a potent Lewis base. It will readily react with the strong Lewis acid catalyst (e.g., AlCl₃) required for the acylation.[1][2] This interaction forms a highly deactivated complex, placing a positive charge on the nitrogen adjacent to the aromatic ring. This positive charge strongly withdraws electron density from the ring, rendering it too electron-poor (deactivated) to undergo the necessary electrophilic attack by the acylium ion.[3]
Workflow: Recommended Synthetic Pathway
Caption: Recommended three-step synthesis route.
Part 1: Troubleshooting the Friedel-Crafts Acylation
This step involves the electrophilic aromatic substitution of 1,4-benzodioxan to introduce the acetyl group.
Q1.1: My Friedel-Crafts acylation yield is very low, or the reaction is not proceeding. What are the likely causes?
Several factors can lead to a stalled or low-yielding acylation.
Expert Insight (Causality):
-
Catalyst Inactivity: The most common culprit is an inactive Lewis acid catalyst. Aluminum chloride (AlCl₃), for instance, is highly hygroscopic and reacts violently with moisture. Contamination with water will quench the catalyst, rendering it ineffective.
-
Insufficient Catalyst: The product ketone can form a stable complex with the Lewis acid, effectively sequestering it.[4] Therefore, slightly more than a stoichiometric amount of the catalyst is often required, contrary to the catalytic amounts used in alkylations.
-
Substrate Purity: Impurities in the 1,4-benzodioxan starting material can interfere with the reaction.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and handle the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon) in a glove box if possible.
-
Verify Catalyst Quality: Use a fresh, unopened bottle of the Lewis acid catalyst. If the AlCl₃ appears clumpy or yellowed, it has likely been exposed to moisture and should be discarded.
-
Adjust Stoichiometry: Increase the molar ratio of the Lewis acid catalyst relative to the acylating agent. A common starting point is 1.1 to 1.3 equivalents.
-
Monitor the Reaction: Track the reaction's progress using Thin Layer Chromatography (TLC) to determine if it is truly stalled or just slow.
Q1.2: I'm observing the formation of multiple products. How can I improve the selectivity?
The formation of multiple products often points to issues with polysubstitution or isomeric products.
Expert Insight (Causality):
-
Polysubstitution: While less common in acylation than alkylation (because the product ketone is deactivated), it can still occur under harsh conditions (high temperature, long reaction times).[4]
-
Isomer Formation: The ether oxygen of the benzodioxan ring is an ortho-, para- director. The acylation should predominantly occur at the 6-position (para to the ether linkage of the second ring). However, some ortho-acylation (at the 5-position) might occur, leading to isomeric impurities.
Troubleshooting Protocol:
-
Control Temperature: Run the reaction at a lower temperature. Start the addition of reagents at 0°C and allow the reaction to slowly warm to room temperature. This minimizes the energy available for side reactions.
-
Choice of Solvent: The solvent can influence regioselectivity. Dichloromethane or 1,2-dichloroethane are common choices. In some cases, using a bulkier solvent or a different catalyst can improve selectivity.
| Lewis Acid Catalyst | Typical Solvent | Common Temperature Range | Notes |
| AlCl₃ (Aluminum Chloride) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | 0°C to RT | Most common and reactive; requires strict anhydrous conditions.[2] |
| FeCl₃ (Iron(III) Chloride) | DCE, Nitromethane | RT to 50°C | Milder than AlCl₃, can sometimes offer better selectivity. |
| ZnCl₂ (Zinc Chloride) | Acetic Acid | High Temperatures | Generally used for less reactive substrates. |
| BF₃·OEt₂ (Boron Trifluoride Etherate) | DCM | 0°C to RT | A milder, liquid catalyst that can be easier to handle. |
Part 2: Troubleshooting Aromatic Nitration
This step introduces the nitro group, which is the precursor to the final amine. The key challenge here is regioselectivity.
Q2.1: My nitration is producing a mixture of isomers. How do I favor the desired 7-nitro product?
This is the most critical challenge in this step. You are starting with 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone. The ring has two directing groups: the ether linkage (ortho, para-directing and activating) and the acetyl group (meta-directing and deactivating).
Expert Insight (Causality):
-
Directing Group Influence: The ether group directs electrophiles to positions 5 and 7. The acetyl group at position 6 directs to position 7 (meta to itself). Both groups cooperatively direct the incoming nitronium ion (NO₂⁺) to the 7-position. However, some substitution may still occur at the 5-position (ortho to the ether, ortho to the acetyl).
-
Reaction Conditions: Temperature has a profound impact on selectivity. Higher temperatures provide more energy to overcome the activation barrier for the formation of less-favored isomers.
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the reaction temperature at 0°C or below during the addition of the nitrating mixture. Overheating is a primary cause of poor regioselectivity.[5]
-
Slow and Controlled Addition: Add the substrate to the pre-chilled mixed acid (HNO₃/H₂SO₄) dropwise with vigorous stirring. This ensures localized heat spikes are minimized and the concentration of the nitronium ion remains consistent.[6][7]
-
Modify Nitrating Agent: For sensitive substrates, a milder nitrating agent can be used. For example, acetyl nitrate (formed in situ from nitric acid and acetic anhydride) can sometimes provide cleaner results.
Nitration Mechanism and Directing Effects
Caption: Generation of the nitronium ion and subsequent electrophilic attack.
Q2.2: My reaction is incomplete, and I'm recovering starting material.
An incomplete reaction suggests the conditions are not sufficiently activating for the nitration to proceed to completion.
Expert Insight (Causality):
-
Insufficiently Strong Nitrating Agent: The acetyl group deactivates the ring. While the ether group is activating, the overall reactivity is reduced compared to unsubstituted benzodioxan. The concentration of the nitronium ion may be too low.[5]
-
Low Temperature: While crucial for selectivity, a temperature that is too low can significantly slow down the reaction rate.[5]
Troubleshooting Protocol:
-
Adjust Acid Ratio: Ensure a sufficient excess of concentrated sulfuric acid is used. H₂SO₄ acts as both a catalyst to generate the nitronium ion and a solvent.[7]
-
Gradual Temperature Increase: After the initial addition at low temperature, allow the reaction to warm slowly to room temperature and monitor by TLC. A slight, controlled increase in temperature can often drive the reaction to completion without significantly compromising selectivity.
-
Increase Reaction Time: If the reaction is clean but slow, simply increasing the reaction time at the optimal temperature may be sufficient.
Part 3: Troubleshooting the Nitro Group Reduction
This final step converts the nitro intermediate into the target amino compound.
Q3.1: The reduction is incomplete, yielding a mixture of nitro compound and amine.
Incomplete reduction is a common issue, often related to the catalyst or reaction conditions.
Expert Insight (Causality):
-
Catalyst Deactivation (Catalytic Hydrogenation): If using catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂), the catalyst can be poisoned by impurities (e.g., sulfur compounds) carried over from previous steps. The catalyst may also simply be old or of low quality.
-
Insufficient Reducing Agent (Metal/Acid): When using metal/acid combinations like SnCl₂/HCl or Fe/HCl, an insufficient stoichiometric amount of the metal will lead to incomplete reduction.
Troubleshooting Protocol:
-
Use Fresh Catalyst/Reagents: For catalytic hydrogenation, use a fresh, high-quality catalyst. For metal/acid reductions, use freshly ground metal powder to ensure a high surface area.
-
Purify the Intermediate: Ensure the nitro-intermediate is thoroughly purified before the reduction step to remove any potential catalyst poisons.
-
Optimize Conditions: For hydrogenation, ensure efficient stirring to keep the catalyst suspended and maintain a positive pressure of hydrogen. For metal/acid systems, gentle heating can sometimes be required to initiate and sustain the reaction.
Q3.2: I am getting side products, and my final product is discolored.
Side product formation, particularly colored impurities, can result from over-reduction or side reactions of intermediates.
Expert Insight (Causality):
-
Formation of Azo/Azoxy Compounds: Under certain conditions, particularly with metal/acid reductions that are not acidic enough, intermediates like nitroso and hydroxylamine species can condense to form colored azo and azoxy compounds.
-
Air Oxidation: The final amine product can be susceptible to air oxidation, leading to discoloration. This is especially true for aromatic amines.
Troubleshooting Protocol:
-
Maintain Acidic Conditions: When using a metal/acid system, ensure the reaction medium remains acidic throughout to prevent the formation of condensation byproducts.
-
Workup Under Inert Atmosphere: After the reaction is complete, perform the workup (neutralization and extraction) under a nitrogen or argon atmosphere to minimize oxidation of the final amine product.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
| Reduction Method | Reagents | Pros | Cons |
| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂ catalyst, in Ethanol or Ethyl Acetate | High yield, clean byproducts (water), easy product isolation. | Catalyst can be expensive and is sensitive to poisoning; requires specialized pressure equipment.[8] |
| Metal/Acid Reduction | SnCl₂·2H₂O in HCl/Ethanol | Inexpensive, reliable, tolerant of many functional groups. | Requires stoichiometric amounts of metal salts, workup can be tedious to remove metal hydroxides. |
| Metal/Acid Reduction | Fe powder in HCl/Acetic Acid | Very cheap, environmentally safer than tin or zinc. | Can require heating, vigorous reaction, and large quantities of iron.[8] |
Final Reduction Step Workflow
Caption: Common reduction methods for the final step.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Friedel–Crafts reaction. Retrieved from [Link]
-
Clark, J. (2022, September 24). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
Ashenhurst, J. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Nitration. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. Khan Academy [khanacademy.org]
Technical Support Center: Purification of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone
Welcome to the dedicated technical support guide for the purification of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone (CAS: 164526-13-0).[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the expertise to overcome common and complex purification challenges associated with this important intermediate.
Understanding the Molecule and Its Challenges
1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone is a bifunctional molecule containing both a basic aromatic amine and a neutral aromatic ketone.[1] This dual functionality presents unique purification challenges. The amine group is susceptible to strong interactions with acidic stationary phases like silica gel, leading to poor chromatographic performance, while the overall polarity and potential for hydrogen bonding can complicate recrystallization.
The purity of this intermediate is paramount, as impurities can interfere with subsequent synthetic steps and compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[3][4] Common impurities often stem from the synthetic route, which typically involves electrophilic aromatic substitution reactions. These can include:
-
Starting Materials: Unreacted 1,4-benzodioxan or its acetylated precursor.
-
Regioisomers: Isomeric products from non-selective acylation or nitration steps.
-
Incomplete Reduction Products: Nitro or hydroxylamino analogs if the synthesis involves reduction of a nitro group.
-
Side-Reaction Products: Polymers or degradation products formed under harsh reaction conditions.
This guide will address these challenges systematically, providing both theoretical explanations and practical, field-proven solutions.
Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address the issues you may be encountering in the lab.
Q1: My compound is streaking badly on a standard silica gel column, and the yield is low. What's happening and how do I fix it?
Answer: This is a classic problem when purifying basic amines on acidic silica gel.[5] The free silanol groups (Si-OH) on the silica surface are acidic and strongly interact with the basic amine via acid-base interactions. This causes several issues:
-
Irreversible Adsorption: A portion of your compound gets permanently stuck to the column, leading to low recovery.
-
Peak Tailing: The compound that does elute comes off slowly and asymmetrically, resulting in broad, streaky peaks that are difficult to separate from impurities.[6]
Solutions:
-
Neutralize the Stationary Phase: The most common solution is to add a small amount of a competing amine to the mobile phase. This amine "neutralizes" the acidic silanol sites, allowing your target compound to elute symmetrically.[5][6]
-
Recommended Modifier: Add 0.5-2% triethylamine (TEA) or pyridine to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol).
-
-
Switch to a Modified Stationary Phase: For more robust and reproducible purifications, consider using a different stationary phase.
-
Amine-Functionalized Silica (KP-NH): These columns have an amine-based functionality that masks the acidic silanols, providing an ideal environment for purifying basic compounds with simple, non-basic solvents like hexane/ethyl acetate.[5][6]
-
Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative, though it may have different selectivity.
-
Workflow: Optimizing Column Chromatography for Amines
Caption: Troubleshooting logic for amine purification by column chromatography.
Q2: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-solvent eutectic).[7] Highly colored impurities can also inhibit crystallization.
Solutions:
-
Add More Solvent: The most straightforward fix is to heat the mixture to redissolve the oil and then add more of the hot solvent until the solution is no longer saturated at that temperature. Then, allow it to cool very slowly.[7]
-
Lower the Cooling Temperature Slowly: Rapid cooling is a common cause of oiling out. Let the solution cool to room temperature undisturbed over several hours before moving it to a refrigerator or ice bath. Slow cooling promotes the formation of an ordered crystal lattice.[8]
-
Change the Solvent System: Your compound may be too soluble in your chosen solvent.
-
Try a solvent in which the compound is less soluble.
-
Use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) to the hot solution until it just becomes cloudy. Add a drop of the good solvent to clarify and then cool slowly.[9]
-
-
Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, you can:
| Solvent Category | Recommended Solvents | Rationale & Comments |
| Protic Solvents | Ethanol, Isopropanol (IPA), Water | The amine and ketone groups allow for hydrogen bonding. Ethanol or IPA are good starting points. Water can be used as an anti-solvent with a more organic solvent like ethanol.[9] |
| Aprotic Polar | Acetone, Ethyl Acetate (EtOAc) | Acetone is often a good solvent for ketones.[9] EtOAc is a moderately polar solvent that is also a good choice. |
| Aprotic Non-Polar | Toluene, Heptane, Hexane | These are typically used as the "poor" solvent in a binary mixture to reduce solubility and induce crystallization.[7] |
Table 1: Recommended solvents for recrystallization.
Q3: My NMR and LC-MS show a persistent impurity with the same mass as my product. How can I remove a regioisomer?
Answer: Removing regioisomers is one of the most significant purification challenges because their physical properties (polarity, solubility) are often very similar to the desired product.
Solutions:
-
High-Resolution Flash Chromatography: Standard flash chromatography may not be sufficient. You may need to use a higher-resolution system.
-
Use a smaller particle size silica gel (e.g., 25-40 µm) for better separation efficiency.
-
Employ a very shallow solvent gradient. A slow, gradual increase in the polar solvent (e.g., a 0-20% ethyl acetate in hexane gradient over 30 column volumes) can often resolve closely related isomers.
-
-
Recrystallization (Fractional Crystallization): This technique relies on slight differences in the solubility of the isomers.
-
Protocol: Dissolve the mixture in the minimum amount of hot solvent to achieve a clear solution. Cool slowly. The less soluble isomer should crystallize out first. Filter these crystals. The mother liquor will be enriched in the more soluble isomer. You may need to repeat this process several times, analyzing the purity of the crystals and the mother liquor at each stage. This can be material-intensive.
-
-
Preparative HPLC/SFC: For high-purity material, especially on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the most powerful tool.[4] These systems offer superior resolving power compared to flash chromatography. Reversed-phase (C18) HPLC using a mobile phase like acetonitrile/water with a modifier (e.g., 0.1% formic acid or ammonia, depending on the column's pH stability) is a common choice.
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose purification strategy for this compound after synthesis?
A: A multi-step approach is often most effective.
-
Acid-Base Extraction: First, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (like ethyl acetate or DCM). Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract your product back into an organic solvent.[3]
-
Chromatography: Follow the extraction with column chromatography (preferably on amine-functionalized silica) to remove closely related impurities like isomers.[5]
-
Recrystallization: Finally, recrystallize the material from the pooled, clean column fractions to achieve high crystalline purity and remove any residual amorphous impurities or color.
Protocol: Acid-Base Extraction Workflow
Caption: A standard acid-base extraction workflow for amine purification.
Q: What analytical methods are recommended to confirm the purity of the final product?
A: A combination of techniques is essential for a complete purity assessment.
-
¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities if they are at a level of ~1% or higher.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The most powerful tool for purity assessment. It separates the main compound from impurities and provides their mass, which helps in identification. A high-resolution mass spectrometer (HRMS) can confirm the elemental composition.[4]
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity for a crystalline solid.[7]
-
Elemental Analysis (CHN): Provides the percentage of Carbon, Hydrogen, and Nitrogen, which should match the theoretical values for the molecular formula C₁₀H₁₁NO₃.[1]
Q: What are the typical appearance and stability of pure 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone?
A: The pure compound is typically an off-white to light yellow or tan crystalline solid. Aromatic amines can be sensitive to light and air, leading to gradual darkening over time due to oxidation. For long-term storage, it is recommended to keep the material in a sealed, amber vial under an inert atmosphere (nitrogen or argon) and refrigerated.
References
- Vertex AI Search. (2025).
- Biotage. (2023).
- The Pharma Master. Troubleshooting.
- Google Patents. (2009).
- Google Patents. (2013).
- University of Rochester, Department of Chemistry.
- Agilent Technologies. (2021).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.).
- Biotage. (2023). Is there an easy way to purify organic amines?
- ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
- PubChem. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one.
-
Santa Cruz Biotechnology. 1-(7-Amino-2,3-dihydro-benzo[3][10]dioxin-6-yl)-2-phenyl-ethanone.
- Google Patents. (1972).
- Phenomenex. Troubleshooting Guide.
- Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry.
-
Chemical-Suppliers.com. 1-(7-Amino-2,3-dihydrobenzo[3][10]dioxin-6-yl)ethanone.
Sources
- 1. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | C10H11NO3 | CID 2834221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(7-Amino-2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanone | CAS 164526-13-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. shyzchem.com [shyzchem.com]
- 4. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. rubingroup.org [rubingroup.org]
- 8. reddit.com [reddit.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. DE102007032451B4 - Process for the preparation of aromatic ketones - Google Patents [patents.google.com]
Side reactions in the synthesis of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone"
Technical Support Center
Topic: Troubleshooting Side Reactions in the Synthesis of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone
Audience: Researchers, Scientists, and Drug Development Professionals
Document ID: TSC-AG-20260113
Introduction
The synthesis of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone is a critical step in the development of various pharmaceutical agents. The primary synthetic route involves a Friedel-Crafts acylation, a powerful C-C bond-forming reaction. However, the inherent reactivity of the 2,3-dihydro-1,4-benzodioxin-7-amine starting material, which possesses multiple nucleophilic sites and activating groups, often leads to a complex mixture of products, reducing the yield and purity of the target molecule.
This guide provides in-depth troubleshooting for common side reactions encountered during this synthesis. It is structured in a question-and-answer format to directly address specific experimental challenges, explaining the underlying chemical principles and offering validated protocols to enhance regioselectivity and overall success.
Core Synthetic Pathway Overview
The successful synthesis hinges on a three-stage process: protection of the highly reactive amino group, regioselective Friedel-Crafts acylation, and final deprotection to yield the target compound. Bypassing the protection step is the most common source of failure.
Caption: Recommended three-step synthesis workflow.
Frequently Asked Questions & Troubleshooting
Q1: My reaction has stalled, with mostly unreacted starting material recovered. What is the likely cause?
A1: This is a classic symptom of catalyst deactivation. The primary cause is the direct interaction between the basic amino group (-NH₂) of your starting material and the Lewis acid catalyst (e.g., AlCl₃, FeCl₃).
-
Causality (Expertise): The lone pair of electrons on the nitrogen atom of the amine is a potent Lewis base. It will readily coordinate with the electron-deficient Lewis acid catalyst.[1][2] This forms a stable complex, effectively sequestering the catalyst and preventing it from activating the acylating agent (acetyl chloride or acetic anhydride). Furthermore, this complexation places a positive charge on the nitrogen, transforming the strongly activating -NH₂ group into a powerful deactivating group (-NH₂⁺-AlCl₃), which shuts down the electrophilic aromatic substitution reaction.[2]
-
Solution: The amino group must be protected before introducing the Lewis acid catalyst. Converting the amine to an acetamide is the most common and effective strategy. The resulting amide is significantly less basic, preventing strong complexation with the Lewis acid and keeping the aromatic ring sufficiently activated for acylation.
Q2: The major product isolated is N-(2,3-dihydro-1,4-benzodioxin-7-yl)acetamide, not the desired C-acylated product. Why did this happen?
A2: You have successfully performed N-acylation instead of the intended C-acylation (Friedel-Crafts reaction). This occurs when the reaction conditions favor the amino group acting as a nucleophile over the aromatic ring.
-
Causality (Expertise): The nitrogen of an amine is more nucleophilic than the aromatic ring. In the absence of a strong Lewis acid to generate the highly electrophilic acylium ion, the acylating agent (especially acetic anhydride) will preferentially react with the amine to form an amide. This is essentially the protection step mentioned in A1. If you added your acylating agent without a sufficient amount of an active Lewis acid catalyst, N-acylation will be the dominant pathway.
-
Solution: To achieve C-acylation, a strong Lewis acid is required to generate the acylium ion (CH₃CO⁺) from the acyl halide or anhydride.[3][4] The correct procedure is to first protect the amine (as detailed in the protocol below), and then perform the Friedel-Crafts reaction on the protected intermediate. This ensures that the only available nucleophile for the powerful acylium ion electrophile is the aromatic ring.
Q3: My reaction produced a mixture of isomers. How can I confirm the structure of the desired 6-acetyl product and improve regioselectivity?
A3: The formation of regioisomers is a common challenge due to the multiple activating groups on the aromatic ring. The primary side-product is likely the 8-acetyl isomer.
-
Causality (Expertise): The protected amino group (acetamide) at the C7 position is a strong ortho, para-director, favoring substitution at C6 and C8. The dioxin ring's ether oxygens also activate the ring, further influencing substitution.[3]
-
Desired Product (6-acetyl): Acylation at C6 is electronically favored as it is ortho to the powerful directing acetamide group.
-
Side Product (8-acetyl): Acylation at C8 is also electronically favored for the same reason. However, it can be sterically hindered by the adjacent dioxin ring.
-
Minor Side Product (5-acetyl): Acylation at C5 is para to the ether oxygen but meta to the acetamide, making it less favored.
-
-
Troubleshooting & Optimization:
-
Structural Confirmation: ¹H NMR spectroscopy is the best tool to distinguish between the 6- and 8-acetyl isomers. The aromatic protons will show distinct splitting patterns and chemical shifts.
-
| Compound | Aromatic Proton Signals (Approx. ppm) | Key Differentiator |
| Desired 6-Acetyl Isomer | One singlet for H-5, one singlet for H-8. | Two distinct singlets in the aromatic region. |
| 8-Acetyl Isomer | One doublet for H-5, one doublet for H-6 (likely with ortho coupling, J ≈ 8-9 Hz). | Two doublets showing ortho coupling. |
Validated Experimental Protocols
Protocol 1: N-Protection of 2,3-Dihydro-1,4-benzodioxin-7-amine
-
Setup: To a solution of 2,3-dihydro-1,4-benzodioxin-7-amine (1.0 eq) in pyridine (5-10 volumes), add acetic anhydride (1.2 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Pour the reaction mixture into cold water. Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol/water to yield pure N-(2,3-dihydro-1,4-benzodioxin-7-yl)acetamide.
Protocol 2: Friedel-Crafts Acylation & Deprotection
-
Setup: Suspend anhydrous aluminum chloride (AlCl₃) (2.5 eq) in dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C.
-
Reagent Addition: Add acetyl chloride (1.5 eq) dropwise to the AlCl₃ suspension and stir for 15 minutes. Then, add a solution of N-(2,3-dihydro-1,4-benzodioxin-7-yl)acetamide (1.0 eq) in DCM dropwise, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours. Monitor by TLC or LC-MS.
-
Acylation Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is N-(6-acetyl-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide.
-
Deprotection: Reflux the crude acylated product in a mixture of ethanol and 6M hydrochloric acid (1:1 v/v) for 6-12 hours.
-
Final Workup: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the final crude product by column chromatography on silica gel to obtain 1-(7-amino-2,3-dihydro-benzodioxin-6-yl)-ethanone.[5]
Troubleshooting Decision Workflow
This workflow can help diagnose issues based on the reaction outcome.
Caption: Decision workflow for troubleshooting synthesis outcomes.
References
-
Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University Academic Commons. [Link]
-
Carreño, G., et al. (2014). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Molecular Modeling, 20(4), 2187. [Link]
-
Suárez, A. G. (1999). AlCl3-DMA reagent in the regioselective solvent free Friedel-Crafts acylation reaction of benzodioxin derivatives. Tetrahedron Letters, 40(18), 3523–3526. [Link]
-
Abbasi, M. A., et al. (2017). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 53(3). [Link]
-
Riemer, N., et al. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 14, 2598–2604. [Link]
-
Abbasi, M. A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]
-
PubChem. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. National Center for Biotechnology Information. [Link]
-
Abbasi, M. A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. SciELO. [Link]
-
Tran, P. H., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6(42), 37031–37038. [Link]
-
Kitamura, T., & Yamane, M. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 26(11), 3329. [Link]
-
Khan Academy. Friedel-Crafts acylation. Khan Academy. [Link]
Sources
Technical Support Center: Synthesis of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone Derivatives
Welcome to the technical support guide for the synthesis and optimization of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone and its derivatives. This document is designed for researchers and drug development professionals, providing in-depth troubleshooting advice and optimized protocols to navigate the common challenges associated with this synthetic pathway. Our focus is on providing not just procedures, but a foundational understanding of the reaction mechanisms to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The synthesis of this class of compounds, while seemingly straightforward via electrophilic aromatic substitution, is nuanced due to the presence of a nucleophilic amino group and an activated aromatic ring. The following section addresses the most common issues encountered during the synthesis.
Question 1: I am getting very low to no yield of my desired acylated product. What are the likely causes and how can I fix it?
Diagnosis: Low product yield is the most common hurdle. The primary cause is often related to the direct Friedel-Crafts acylation of the amino-benzodioxin starting material. The free amino group (-NH₂) is a strong Lewis base that can react in several unproductive ways:
-
Catalyst Quenching: Lewis acid catalysts (e.g., AlCl₃, FeCl₃) are essential for activating the acylating agent. However, the lone pair on the amino group's nitrogen will preferentially coordinate with the Lewis acid, forming a complex. This deactivates the catalyst, halting the desired C-acylation on the aromatic ring.[1]
-
Ring Deactivation: The formation of the Lewis acid-amine complex places a positive charge on the nitrogen atom (-NH₂⁺-AlCl₃), which transforms the strongly activating amino group into a powerful deactivating group via the inductive effect. This makes the subsequent electrophilic aromatic substitution significantly more difficult.
-
Competing N-Acylation: The amino group is a potent nucleophile and can be acylated faster than the aromatic ring, leading to the formation of an amide byproduct instead of the target ketone.[1]
Recommended Actions:
The most reliable solution is a two-step protection-acylation strategy.
Step-by-Step Protocol: N-Protection Prior to Acylation
-
Protect the Amino Group: Convert the amino group into an amide or a carbamate. Acetylation is a common and effective choice.
-
Dissolve your starting material, 6-amino-2,3-dihydro-1,4-benzodioxin, in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a mild base, such as triethylamine or pyridine (1.2 equivalents), to scavenge the HCl byproduct.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the base and salts. The resulting N-acetylated compound is now ready for acylation.
-
-
Perform the Friedel-Crafts Acylation: With the amino group protected, the ring is sufficiently activated by the amide and dioxin ether groups for efficient acylation.
-
Suspend the N-acetylated starting material in a suitable solvent (e.g., DCM, 1,2-dichloroethane).
-
Add the Lewis acid catalyst (e.g., AlCl₃, 2.5-3.0 equivalents) portion-wise at 0 °C. Caution: The reaction can be exothermic.
-
Add the acylating agent (e.g., acetyl chloride, 1.2 equivalents) dropwise.
-
Stir at room temperature and monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it over crushed ice and HCl (aq).
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
-
Deprotect the Amino Group: The final step is to hydrolyze the acetyl group to reveal the free amine.
-
Reflux the acylated intermediate in an aqueous acidic solution (e.g., 6M HCl) or a basic solution (e.g., 10% NaOH in methanol/water).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture and extract the final product.
-
This protection-acylation-deprotection sequence circumvents the common failure modes of the direct approach.
Workflow for Overcoming Low Yield
Sources
Stability and storage of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone"
Technical Support Center: 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone
A Guide to Ensuring Compound Integrity in Research and Development
Welcome to the technical support guide for 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (CAS No. 164526-13-0).[1][2] This document, prepared by our Senior Application Scientists, provides in-depth guidance on the stability and storage of this compound. Adherence to these protocols is critical for ensuring the reliability and reproducibility of your experimental results.
The unique structure of this molecule, featuring an aromatic amine and a photosensitive aromatic ketone, necessitates specific handling procedures to prevent degradation.[3][4] This guide is structured in a question-and-answer format to directly address the most common challenges encountered by researchers.
Frequently Asked Questions (FAQs)
Q1: What are the definitive storage conditions for solid 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone?
Proper storage is the most critical factor in maintaining the long-term integrity of the compound. The primary concerns are oxidation of the aromatic amine moiety and photodegradation.
-
Temperature: For long-term storage (> 6 months), keeping the compound at -20°C is strongly recommended. For short-term storage (weeks), 2-8°C is acceptable. Storing at room temperature is discouraged, as it can accelerate the degradation of the aromatic amine.[3]
-
Atmosphere: This compound is susceptible to oxidation. The vial should be stored under an inert atmosphere (argon or nitrogen). After each use, the container should be re-flushed with inert gas before sealing.
-
Light: The aromatic ketone functional group makes the compound photosensitive.[4][5] Always store the vial in the dark, for example, by placing it in a secondary opaque container or wrapping it in aluminum foil.
-
Moisture: The compound is hygroscopic.[6] Store in a dry environment, preferably in a desiccator, to prevent moisture absorption which can lead to hydrolysis or other degradation.[6]
| Storage Parameter | Long-Term (>6 months) | Short-Term (<6 months) | Rationale |
| Temperature | -20°C | 2-8°C | Minimizes oxidation and other degradation pathways.[3] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the aromatic amine group.[7] |
| Light | Protect from Light (Dark) | Protect from Light (Dark) | Prevents photodegradation of the aromatic ketone.[4][8] |
| Moisture | Desiccated | Desiccated | Prevents moisture absorption and potential hydrolysis.[6] |
Q2: My solid compound, which was initially off-white, has turned brownish. What caused this, and is it still usable?
A color change from off-white/pale yellow to tan or brown is a classic indicator of oxidation of the aromatic amine group. This is a common issue with many aromatic amines and is accelerated by exposure to oxygen and light.
Whether the compound is still usable depends entirely on the tolerance of your specific application to impurities.
-
For non-quantitative applications (e.g., synthetic starting material where purification will follow), the material may still be suitable.
-
For quantitative biological assays (e.g., determining IC50 values), using a discolored, oxidized compound is highly discouraged. The presence of degradation products can lead to inaccurate and misleading results.
We strongly recommend performing a purity check before using any discolored material.
Q3: What is the best way to prepare and store solutions of this compound?
Solution stability is often lower than the stability of the solid material and is highly dependent on the solvent.
-
Solvent Selection: For biological assays, DMSO is the most common solvent. For chemical reactions, solvents like DMF, THF, or Dichloromethane may be used.
-
Aqueous Solutions: Avoid storing the compound in aqueous solutions, especially those with an acidic pH, as this can significantly decrease stability.[9] If your experiment requires an aqueous buffer, prepare the solution fresh from a DMSO stock immediately before use.
-
Storage of Stock Solutions (in DMSO):
-
Prepare a concentrated stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture introduction.
-
Store aliquots at -20°C or -80°C for long-term stability. Studies on similar aromatic amines show good stability for over a year when stored at -70°C.[3]
-
Protect solution vials from light during storage and handling.
-
Q4: What are the primary chemical degradation pathways for this molecule?
Understanding the potential degradation pathways helps in designing robust experimental and storage protocols.
-
Oxidation: The primary amino group on the aromatic ring is electron-rich and highly susceptible to oxidation by atmospheric oxygen. This process is often catalyzed by light and trace metal impurities, leading to the formation of colored polymeric byproducts.
-
Photodegradation: Aromatic ketones can absorb UV light, leading to photochemical reactions such as photoreduction or fragmentation.[4][10][11] This can alter the compound's structure and activity. Always handle the solid and its solutions under subdued lighting.
-
Acid Instability: In strongly acidic conditions, the benzodioxin ring or the amine functionality could undergo reactions, although this is less common under typical experimental conditions. Some primary aromatic amines show reduced stability in acidic food simulants.[9]
Troubleshooting Guide: Compromised Compound Integrity
If you observe inconsistent results, a loss of activity, or the appearance of unknown peaks in your analytical data (e.g., LC-MS, HPLC), compound degradation is a likely culprit. Follow this workflow to diagnose the issue.
Caption: Troubleshooting workflow for assessing compound integrity.
Experimental Protocols
Protocol 1: Safe Handling and Storage of Solid Compound
-
Receiving: Upon receipt, immediately inspect the vial for an intact seal. Note the initial color and appearance on your lab inventory.
-
Initial Storage: Place the vial in a desiccator inside a -20°C freezer, protected from light.
-
Weighing:
-
Allow the vial to equilibrate to room temperature in a desiccator for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Perform weighing operations quickly and under subdued light.
-
If possible, conduct weighing inside a glove box with an inert atmosphere.
-
-
Resealing: After weighing, flush the vial headspace with a gentle stream of dry argon or nitrogen, securely cap the vial, seal with paraffin film, and return it to the -20°C freezer.
Protocol 2: Preparation and Storage of Stock Solutions in DMSO
-
Preparation:
-
Use anhydrous, high-purity DMSO.
-
Calculate the required mass of the compound to achieve the desired stock concentration (e.g., 10 mM).
-
Add the DMSO directly to the vial containing the pre-weighed solid.
-
Vortex or sonicate gently until the solid is completely dissolved. Protect from light during this process.
-
-
Aliquoting:
-
Immediately dispense the stock solution into single-use aliquots in amber glass or polypropylene microvials. The volume should correspond to what is typically needed for one experiment.
-
This practice is critical to avoid contaminating the main stock and to prevent degradation from multiple freeze-thaw cycles.
-
-
Storage:
-
Securely cap the aliquot vials.
-
Place the vials in a labeled freezer box and store them at -20°C or -80°C, protected from light.
-
For use, thaw a single aliquot, use it for the experiment, and discard any unused portion. Do not re-freeze and re-use thawed aliquots.
-
References
-
Pons, R., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Retrieved from [Link]
-
Van De Velde, M., et al. (2021). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
ResearchGate. (n.d.). Storage times of aromatic amine compounds trapped by nHA;Ze;MOF@NTD.... Retrieved from [Link]
-
Tsuji, W., et al. (2018). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). 1-(7-Amino-2,3-dihydrobenzo[6][7]dioxin-6-yl)ethanone. Retrieved from [Link]6][7]dioxin-6-yl)ethanone_164526-13-0.html
-
PubChem. (n.d.). 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. Retrieved from [Link]
-
Alabugin, I. V., et al. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. MDPI. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Aldehydes as powerful initiators for photochemical transformations. Retrieved from [Link]
-
Cohen, S. G., et al. (1969). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
Charlier, M., et al. (1972). Photochemical Reactions of Aromatic Ketones With Nucleic Acids and Their Components. 3. Chain Breakage and Thymine Dimerization in Benzophenone Photosensitized DNA. Photochemistry and Photobiology. Retrieved from [Link]
-
Hyvönen, T., et al. (1992). Derivatives of 1-aminooxy-3-aminopropane as polyamine antimetabolites: stability and effects on BHK21/C13 cells. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Rácz, Á., et al. (2018). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Pharmaceuticals. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone. Retrieved from [Link]
-
Ukawa, K., et al. (1985). Synthesis of the metabolites and degradation products of 2-amino-7-isopropyl-5-oxo-5H-[7]benzopyrano[2,3-b]pyridine-3- carboxylic acid (Amoxanox). Chemical & Pharmaceutical Bulletin. Retrieved from [Link]
-
Kaliszewski, M., et al. (2004). The stability of 5-aminolevulinic acid and its ester derivatives. Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
Adamiec, J., et al. (2001). Novel Strecker Degradation Products of Tyrosine and Dihydroxyphenylalanine. Czech Journal of Food Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. Retrieved from [Link]
-
Abou Elmaaty, T. M. (2006). Two-Step Novel Synthesis of 2-Amino-6-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl).... ResearchGate. Retrieved from [Link]
Sources
- 1. 1-(7-Amino-2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanone | CAS 164526-13-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | C10H11NO3 | CID 2834221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Photochemical reactions of aromatic ketones with nucleic acids and their components. 3. Chain breakage and thymine dimerization in benzophenone photosensitized DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 11. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Common impurities in "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" and their removal
Answering the user's request.## Technical Support Center: 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone (CAS 164526-13-0).[1][2] This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Here, we address common challenges related to impurities and provide robust, field-proven protocols for their removal, ensuring the high purity required for successful downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations and queries that arise during the handling and analysis of this compound.
Q1: My freshly received or synthesized batch of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone has a distinct yellow or brownish tint, not the expected off-white color. What is the cause?
This is the most frequent observation and is almost always due to the oxidation of the aromatic amine functionality. Aromatic amines, as a class of compounds, are susceptible to air and light-induced oxidation, which forms highly colored minor impurities.[3] While often present in trace amounts, these impurities can significantly impact the material's appearance. For many applications, this discoloration may not interfere, but for others, particularly in drug development where stringent purity is required, removal is necessary.
Q2: My ¹H NMR spectrum is clean in the aromatic region, but I see a small triplet and quartet that don't correspond to the product. What are they?
The most common culprits for such signals are residual solvents from the purification or synthesis process. Ethyl acetate (EtOAc) is a frequent residual solvent, appearing as a quartet around 4.1 ppm, a singlet around 2.0 ppm (overlapping with the acetyl group of your product), and a triplet around 1.2 ppm. Similarly, other solvents like diethyl ether or acetone may be present. It is crucial to dry the material thoroughly under high vacuum, possibly with gentle heating (e.g., 35-45°C), to remove these volatile residuals.[4]
Q3: The melting point of my product is broad (e.g., a 3-5°C range) and lower than the expected literature value. Why is this happening?
A broad and depressed melting point range is a classic indicator of an impure solid compound.[5][6] Impurities disrupt the uniform crystal lattice of the pure substance, requiring less energy (a lower temperature) to transition to the liquid phase. The breadth of the range often correlates with the level of impurity. This observation strongly suggests that further purification is required.
Q4: My mass spectrometry data shows a peak at M+16. What does this indicate?
An M+16 peak often suggests the presence of an N-oxide impurity, formed by the oxidation of the aromatic amine. This is a common degradation pathway for amino-containing compounds. Depending on the synthetic route, it could also indicate an incomplete reduction of a nitro-group precursor, which would have a different mass but is another common impurity type.
Part 2: A Guide to Common Impurities
Understanding the potential impurities is the first step toward effective removal. These impurities typically arise from the synthetic route or subsequent degradation. A common synthesis involves the nitration of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone followed by reduction.
Hypothetical Synthetic Pathway & Impurity Formation
Caption: Origin of common impurities during a typical synthesis route.
Table 1: Summary of Potential Impurities
| Impurity Type | Source | Typical Detection Method | Notes |
| Isomeric Byproducts | Synthesis (e.g., non-selective nitration or acylation) | ¹H NMR, HPLC | May have very similar properties to the desired product, often requiring chromatography for removal. |
| Unreacted Starting Material | Synthesis (incomplete reaction) | ¹H NMR, HPLC, TLC | For the route shown above, this would be the nitro-intermediate. Its removal is crucial. |
| Oxidation Products | Degradation (exposure to air/light) | Visual (color), UV-Vis, HPLC | These are often polar, colored compounds. Can sometimes be removed with an activated carbon treatment.[3] |
| Residual Solvents | Purification/Work-up | ¹H NMR, GC-MS | Common solvents include ethyl acetate, hexane, acetone, or alcohols. Removable by drying under vacuum. |
| Inorganic Salts | Work-up (e.g., from acid/base washes or reducing agents) | Ash testing, Conductivity | Generally removed by recrystallization or a water wash if the product is insoluble. |
Part 3: Troubleshooting and Purification Protocols
Here we provide detailed, step-by-step guides for the two most effective purification techniques for this compound: recrystallization and flash column chromatography.
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique that relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[5] The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while impurities either remain in the hot solution or are insoluble altogether.[7]
Step-by-Step Protocol: Recrystallization
-
Solvent Screening (Small Scale):
-
Place ~50 mg of the impure solid into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature (start with ~0.5 mL). Test a range of polar and non-polar solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Water, or mixtures like Ethyl Acetate/Hexane).
-
An ideal solvent will NOT dissolve the compound at room temperature.[5]
-
Heat the tubes that show poor room temperature solubility. The compound should fully dissolve at or near the solvent's boiling point. Add the minimum amount of hot solvent to achieve dissolution.[7]
-
Allow the clear, hot solutions to cool slowly to room temperature, then in an ice bath.
-
The solvent that yields a high recovery of clean, crystalline solid is your best choice. For aminoketones, ethanol or isopropanol are often good starting points.[8]
-
-
Full Recrystallization Procedure (Example with Ethanol):
-
Place the impure solid in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).[7]
-
Add a minimal amount of cold ethanol and a magnetic stir bar.
-
Heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid just dissolves at the boiling point.
-
(Optional - For Color Removal): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (charcoal) (approx. 1-2% by weight). Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5][7]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity by melting point and HPLC analysis.
-
Workflow: Recrystallization for Purification
Caption: Standard workflow for purification via recrystallization.
Guide 2: Purification by Flash Column Chromatography
For impurities that are structurally very similar to the product, recrystallization may not be effective. In these cases, semi-preparative liquid chromatography is the method of choice. Flash column chromatography over silica gel is a fast and efficient way to separate compounds based on their differing polarity.[9]
Step-by-Step Protocol: Flash Chromatography
-
Developing the Eluent System (TLC Analysis):
-
Dissolve a tiny amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with varying polarity. A good starting point is a mixture of a non-polar solvent (Hexane or Cyclohexane) and a polar solvent (Ethyl Acetate).[9] Try ratios like 9:1, 7:3, 1:1 Hexane:EtOAc.
-
The ideal eluent system will move the desired product spot to a Retention Factor (Rf) of ~0.3-0.4, with visible separation from impurity spots.
-
-
Column Packing and Loading:
-
Select an appropriately sized column for the amount of material to be purified.
-
Pack the column with silica gel, typically as a slurry in the chosen non-polar solvent (e.g., Hexane). Ensure the packing is uniform and free of air bubbles.
-
Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a "dry load". This usually results in better separation than loading a liquid solution.
-
Carefully add the dry-loaded material to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the solvent system determined by your TLC analysis. Use positive pressure (from a pump or inert gas) to achieve a fast flow rate.
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove the last traces of solvent.
-
Confirm purity by HPLC, NMR, and melting point analysis.
-
References
- Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. (2022-05-20).
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020-09-07). YouTube. [Link]
-
1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | C10H11NO3. PubChem. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Recrystallization. (2020-01-10). YouTube. [Link]
- Crystallization of amino acid.
-
1-(7-Amino-2,3-dihydrobenzo[9][10]dioxin-6-yl)ethanone. Chemical Suppliers. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021-01-19). ResearchGate. [Link]
-
Synthesis of novel amino acid. IOSR Journal. [Link]
-
Purification and isolation of newly-synthesized triazine derivatives. Methodical letter. [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]
-
Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. (2019-01-11). National Institutes of Health. [Link]
-
7.3 Amino Acid Analysis. Thieme Chemistry. [Link]
-
Exploration of overloaded cation exchange chromatography for monoclonal antibody purification. (2011-09-28). PubMed. [Link]
-
Quantitative Analysis of 2,6-diamino-3,5-dinitropyrazine-1-oxide Purity based on High Performance Liquid Chromatography. Chinese Journal of Explosives & Propellants. [Link]
-
Two‐Step Novel Synthesis of 2‐Amino‐6‐(1,3‐dioxo‐2,3‐dihydro‐1H‐inden‐2‐yl). (2006-09-22). ResearchGate. [Link]
-
Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. (2018-01-26). National Institutes of Health. [Link]
-
Purification of Curcumin Derivate (1,5-bis(4'-hydroxy-3'- methoxyphenyl)-1,4-pentadien-3-on) Using Chromatotron. (2024-03-31). Universitas Muhammadiyah Yogyakarta. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]
-
2-(6-Amino-7H-purin-7-yl)-1-phenylethanone. (2007-11-06). ResearchGate. [Link]
-
1-(5,7-Dihydroxy-2,2-dimethylchroman-6-yl)ethanone. (2011-12-01). National Institutes of Health. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 1-(7-Amino-2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanone | CAS 164526-13-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. youtube.com [youtube.com]
- 6. journals.ums.ac.id [journals.ums.ac.id]
- 7. m.youtube.com [m.youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | C10H11NO3 | CID 2834221 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of benzodioxane derivatives
This guide serves as a dedicated resource for researchers, medicinal chemists, and drug development professionals encountering challenges in the synthesis of 1,4-benzodioxane derivatives. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs like Doxazosin.[1][2] However, its synthesis, while conceptually straightforward, is often plagued by issues that can impact yield, purity, and scalability.
This document provides in-depth, field-proven insights in a question-and-answer format to directly address common experimental hurdles. The explanations are grounded in mechanistic principles to empower you not just to solve the immediate problem, but to build a robust and reliable synthetic strategy.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific, frequently encountered problems during the synthesis of 1,4-benzodioxane derivatives.
Q1: My yield is consistently low in the Williamson ether synthesis reaction between a catechol and a 1,2-dihaloethane. What are the likely causes and how can I improve it?
Low yields in this cornerstone reaction are a common frustration. The causes can be traced back to a few key variables: the stability of the starting material, the choice of base and solvent, and competing side reactions.
Core Explanation: The Williamson ether synthesis for benzodioxanes is a double SN2 reaction.[3] It requires the formation of a phenoxide from the catechol, which then acts as a nucleophile to displace the two halides on an electrophile (e.g., 1,2-dibromoethane). For the reaction to be efficient, the nucleophilicity of the phenoxide must be maintained, and side reactions, primarily E2 elimination of the dihaloalkane and catechol oxidation, must be suppressed.[4][5]
Potential Causes & Solutions:
-
Catechol Oxidation: Catechols are highly susceptible to oxidation, especially under basic conditions, forming colored quinone-type byproducts.[6] This decomposition depletes your starting material and complicates purification.
-
Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon). Use freshly purified or commercially available catechol. Degassing the solvent prior to use can also be beneficial.
-
-
Inappropriate Base: A base that is too weak will not sufficiently deprotonate the catechol, leading to a low concentration of the active nucleophile. A base that is too strong or bulky can promote the E2 elimination of the 1,2-dihaloethane to generate vinyl bromide.[4]
-
Solution: Potassium carbonate (K₂CO₃) is a widely used and effective base for this transformation, offering a good balance of basicity.[1][7] For less reactive systems, cesium carbonate (Cs₂CO₃) can be more effective due to the "cesium effect," which results in a more 'naked' and thus more nucleophilic phenoxide.
-
-
Poor Solvent Choice: The solvent must be able to dissolve the catechol and the base while being suitable for an SN2 reaction.
-
Solution: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or acetone are excellent choices.[1][7] They effectively solvate the cation of the base, enhancing the reactivity of the phenoxide anion, and have high boiling points, allowing for elevated reaction temperatures to drive the reaction to completion.
-
Summary of Recommended Conditions:
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃ or Cs₂CO₃ | Balances sufficient basicity with minimal side reactions.[1][7] |
| Solvent | DMF, Acetone | Aprotic polar solvents enhance nucleophilicity and allow for higher temperatures.[1][7] |
| Atmosphere | Inert (N₂ or Ar) | Prevents the oxidation of the electron-rich catechol starting material.[6] |
| Temperature | 60-100 °C | Provides sufficient energy to overcome the activation barrier for both SN2 steps. |
Q2: I am observing the formation of significant amounts of polymeric or oligomeric byproducts. How can I favor the desired intramolecular cyclization?
This issue arises when the intermediate, having reacted at one end, reacts with another molecule of catechol instead of its own tethered phenoxide. This intermolecular reaction leads to long-chain polymers and reduces the yield of the desired cyclic benzodioxane.
Core Explanation: The formation of the benzodioxane ring is an intramolecular SN2 reaction. It is in direct competition with an intermolecular SN2 reaction. The relative rates of these two pathways are heavily influenced by the effective concentration of the reacting species.
Solution: High-Dilution Conditions
The key to favoring intramolecular cyclization is to use high-dilution conditions. By significantly lowering the concentration of the reactants, you decrease the probability of two different molecules finding each other in solution, thus suppressing the intermolecular pathway. The tethered reactive ends of a single molecule, however, remain in close proximity, so the rate of the intramolecular reaction is less affected.
Workflow for High-Dilution Synthesis:
Caption: High-dilution workflow to promote intramolecular cyclization.
Q3: My Mitsunobu reaction to form a benzodioxane ring is failing or giving a complex mixture. What should I troubleshoot?
The Mitsunobu reaction is a powerful method for forming ethers via dehydration, but it is mechanistically complex and has several potential failure points.[8] Success depends on the precise sequence of activation and nucleophilic attack.
Core Explanation: In this context, an alcohol is activated by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD).[9][10] This creates a good leaving group, which is then displaced by a nucleophile. For benzodioxane synthesis, the starting material is typically a 2-(2-hydroxyethoxy)phenol, where the intramolecular phenoxide acts as the nucleophile to displace the activated primary alcohol.
Troubleshooting Decision Tree:
Caption: Troubleshooting flowchart for the Mitsunobu reaction.
A key point is the order of addition. The standard protocol involves adding the azodicarboxylate last to a cooled solution of the alcohol, nucleophile (in this case, they are the same molecule), and PPh₃.[8] This ensures the desired activation pathway is favored.
Purification Tip: Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove via standard chromatography. If it co-elutes with your product, consider precipitating it from a non-polar solvent like diethyl ether or a hexane/ethyl acetate mixture, or use modified reagents designed for easier workup.[9]
Frequently Asked Questions (FAQs)
FAQ 1: What are the main synthetic strategies to prepare the 1,4-benzodioxane core?
There are several reliable methods, with the choice depending on the availability of starting materials and the desired substitution pattern.
-
Williamson Synthesis: The most common and direct method, involving the reaction of a catechol derivative with a 1,2-dielectrophile (e.g., 1,2-dibromoethane) in the presence of a base.[3][11] This is often the most cost-effective route for simple benzodioxanes.
-
Reaction with Epoxides: Reacting a catechol with an epoxide-containing molecule like epichlorohydrin or a glycidyl tosylate.[12][13] This is particularly useful for installing a hydroxymethyl group at the 2-position, a common handle for further derivatization.
-
Mitsunobu Reaction: Intramolecular cyclization of a pre-formed 2-(2-hydroxyethoxy)phenol.[8][9] This is a milder alternative but requires a multi-step synthesis of the precursor and involves stoichiometric, often hard-to-remove byproducts.
-
Greener Alternatives: Modern methods are emerging, such as reacting catechol with glycerol carbonate, a bio-renewable reagent, to form 2-hydroxymethyl-1,4-benzodioxane, avoiding the use of halogenated compounds.[14][15]
FAQ 2: How can I synthesize enantiomerically pure benzodioxane derivatives?
Chirality, often at the C2 position, is critical for the biological activity of many benzodioxane-containing drugs.[16]
-
Chiral Pool Synthesis: The most common approach is to start with an enantiomerically pure three-carbon building block, such as (R)- or (S)-glycidol, (R)- or (S)-epichlorohydrin, or (R)- or (S)-solketal. These are reacted with the catechol to set the stereocenter.[13]
-
Enzymatic Resolution: Kinetic resolution of a racemic mixture, for example, the enantioselective hydrolysis of a racemic 1,4-benzodioxane-2-carboxylic acid methyl ester using an engineered lipase like Candida antarctica lipase B (CALB), can provide access to one enantiomer in high purity.[16]
-
Asymmetric Catalysis: Methods like palladium-catalyzed asymmetric intramolecular O-arylation or iridium-catalyzed asymmetric hydrogenation have been developed for specific substrates, but are generally more complex to implement.[16]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,4-Benzodioxane via Williamson Ether Synthesis
This protocol is a representative procedure based on common literature methods.[1][7]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add catechol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Solvent Addition: Add anhydrous DMF (to make a ~0.2 M solution with respect to the catechol).
-
Reagent Addition: Add 1,2-dibromoethane (1.1 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the pure 1,4-benzodioxane.
Protocol 2: General Procedure for Intramolecular Mitsunobu Cyclization
This protocol is a representative procedure for the cyclization of a 2-(2-hydroxyethoxy)phenol derivative.[8][17]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 2-(2-hydroxyethoxy)phenol starting material (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq).
-
Solvent Addition: Dissolve the solids in anhydrous THF (to make a ~0.1 M solution).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-18 hours. Monitor the reaction progress by TLC. The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.[17]
-
Quenching & Concentration: Quench the reaction by adding a few drops of water. Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography. A non-polar eluent system (e.g., starting with pure hexane) can sometimes be used to first elute some non-polar impurities before increasing the polarity to elute the desired product, potentially separating it from the triphenylphosphine oxide byproduct.
References
-
Chadwick, J., et al. (2015). Synthesis and Biology of 1,4-benzodioxane Lignan Natural Products. Natural Product Reports, 32(10), 1369-88. Available at: [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available at: [Link]
-
Cellamare, S., et al. (2021). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. Available at: [Link]
-
Gautam, N. & Singh, M. (2008). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1), 65-77. Available at: [Link]
-
Idris, N., Anderson, A.J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing Inc. Available at: [Link]
-
Li, Y., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. RSC Advances, 13(28), 19335-19341. Available at: [Link]
-
Tabanelli, T., et al. (2019). An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol. Green Chemistry, 21, 329-338. Available at: [Link]
-
Various Authors. (n.d.). Williamson Ether Synthesis. Name-Reaction.com. Available at: [Link]
-
Various Authors. (2019). Mitsunobu Reaction. Organic-Chemistry.org. Available at: [Link]
-
Various Authors. (n.d.). Mitsunobu reaction. Organic Synthesis. Available at: [Link]
-
Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[18][19]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances. Available at: [Link]
-
Rinaldi, R. (2018). Catechol derivatives from “ideal lignin”. Mapping Ignorance. Available at: [Link]
-
Wikipedia contributors. (n.d.). Mitsunobu reaction. Wikipedia. Available at: [Link]
-
Tabanelli, T., et al. (2019). An innovative synthesis pathway to benzodioxanes: The peculiar reactivity of glycerol carbonate and catechol. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Mitsunobu Reaction - Common Conditions. Reaction Chemistry. Available at: [Link]
-
Various Authors. (2013). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. ResearchGate. Available at: [Link]
-
Chadwick, J., et al. (2015). Synthesis and biology of 1,4-benzodioxane lignan natural products. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
-
Asato, A. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
-
Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Cavo, J., et al. (2021). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. National Institutes of Health. Available at: [Link]
- Ohshima, T., et al. (n.d.). Process for preparation of 1,4-benzodioxane derivative. Google Patents.
-
González-Lainez, M., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. MDPI. Available at: [Link]
-
Asaff, O. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Available at: [Link]
-
Wikipedia contributors. (n.d.). Benzodioxan. Wikipedia. Available at: [Link]
- Various Authors. (n.d.). Benzodioxane derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents.
Sources
- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 2. Benzodioxan - Wikipedia [en.wikipedia.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Catechol derivatives from “ideal lignin” - Mapping Ignorance [mappingignorance.org]
- 7. mdpi.com [mdpi.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. tsijournals.com [tsijournals.com]
- 13. CA2215604C - Process for preparation of 1,4-benzodioxane derivative - Google Patents [patents.google.com]
- 14. An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. Synthesis and biology of 1,4-benzodioxane lignan natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. air.unimi.it [air.unimi.it]
Technical Support Center: Enhancing the Purity of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" for Biological Assays
The Critical Role of Purity in Biological Assays
In any biological experiment, the purity of a compound is paramount. Impurities can act as antagonists, agonists, or modulators of unintended targets, confounding results. For a compound like "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone," which contains a reactive primary amine and a ketone, the potential for side reactions and the presence of structurally similar impurities is high. Ensuring a homogenous, highly pure sample is the first and most critical step towards reliable and reproducible biological data.
Part 1: Understanding Potential Impurities - A Proactive Approach
Effective purification begins with understanding the potential impurities that may be present in your sample. These are typically related to the synthetic route used to create the compound. A common method for synthesizing this molecule involves the Friedel-Crafts acylation of a 1,4-benzodioxane precursor. Given the presence of the amino group, which can interfere with the reaction, a likely synthetic strategy involves the acylation of a protected amine or a precursor that is later converted to the amine.
A plausible synthetic route starts with 1,4-benzodioxane, followed by nitration, acylation, and then reduction of the nitro group to an amine. This multi-step synthesis can introduce several types of impurities.
Common Potential Impurities:
-
Starting Materials: Unreacted 6-nitro-2,3-dihydro-1,4-benzodioxane or the acetylating agent.
-
Positional Isomers: The acylation step can sometimes lead to the formation of other isomers, such as "1-(6-Amino-2,3-dihydro-benzodioxin-7-yl)-ethanone". These isomers can be particularly difficult to separate due to their similar physical properties.[1][2]
-
By-products of Incomplete Reactions: For instance, if the final step is the reduction of a nitro group, incomplete reduction can leave residual "1-(7-Nitro-2,3-dihydro-benzodioxin-6-yl)-ethanone".
-
Decomposition Products: The amino group can be susceptible to oxidation over time, leading to colored impurities.
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification steps (e.g., dichloromethane, ethyl acetate, hexane) and any catalysts.
Caption: Plausible synthesis and origin of common impurities.
Part 2: Purification Methodologies and Troubleshooting
A multi-step purification strategy is often necessary to achieve high purity. Below are detailed protocols and troubleshooting guides for the most effective techniques.
Recrystallization: The First Line of Defense
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[3]
Step-by-Step Recrystallization Protocol:
-
Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Test small amounts of your compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures with hexane or water). A good starting point for a compound with both amino and ketone groups is an alcohol like ethanol or a mixture such as ethyl acetate/hexane.[4]
-
-
Dissolution: In a flask, add the crude compound and the chosen solvent. Heat the mixture to boiling while stirring to completely dissolve the solid. Add the minimum amount of hot solvent needed for complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or catalyst residues), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Troubleshooting Recrystallization:
| Problem | Potential Cause | Solution |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated. | Add more solvent. If the problem persists, try a solvent with a lower boiling point or a solvent mixture. |
| No Crystals Form | The solution is not saturated enough, or crystallization is slow to initiate. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. Evaporate some of the solvent to increase concentration. |
| Poor Recovery | Too much solvent was used; the compound has significant solubility even at low temperatures. | Evaporate some of the solvent and re-cool. Use a co-solvent system where the compound is less soluble. |
| Colored Impurities Remain | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Column Chromatography: For Difficult Separations
When recrystallization is ineffective, particularly for separating positional isomers or closely related by-products, column chromatography is the method of choice.[5]
Step-by-Step Column Chromatography Protocol (Normal Phase):
-
Stationary Phase Selection: Silica gel is the most common stationary phase for compounds of moderate polarity.
-
Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. The goal is to find a solvent mixture that gives your desired compound an Rf value of approximately 0.2-0.4. A good starting point is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or acetone.
-
Column Packing: Pack a glass column with silica gel as a slurry in the non-polar solvent. Ensure the packing is uniform to prevent channeling.[5]
-
Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply gentle pressure to start the flow. Collect fractions as the solvent comes off the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Column Chromatography:
| Problem | Potential Cause | Solution |
| Poor Separation | The chosen eluent is too polar or not polar enough. | Optimize the eluent system using TLC. A gradient elution (gradually increasing the polarity of the eluent) can also improve separation. |
| Band Tailing | The compound is too polar for the eluent, or it is interacting strongly with the silica gel (the amino group can be particularly problematic). | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to suppress the interaction of the amine with the acidic silica gel. |
| Compound Stuck on Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. A final flush with a highly polar solvent like methanol may be necessary. |
| Cracked Column Bed | The column ran dry, or the packing was not uniform. | Ensure the solvent level never drops below the top of the silica bed. Repack the column if necessary. |
graph "Purification Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];"Crude" [label="Crude Product"]; "Recrystallization" [label="Recrystallization"]; "Purity_Check1" [label="Purity Check (TLC/HPLC)"]; "Pure_Product" [label="Pure Product (>98%)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Column_Chromatography" [label="Column Chromatography"]; "Purity_Check2" [label="Purity Check (TLC/HPLC)"]; "Crude" -> "Recrystallization"; "Recrystallization" -> "Purity_Check1"; "Purity_Check1" -> "Pure_Product" [label="Purity OK"]; "Purity_Check1" -> "Column_Chromatography" [label="Purity Not OK"]; "Column_Chromatography" -> "Purity_Check2"; "Purity_Check2" -> "Pure_Product";
}
Caption: General purification workflow for the target compound.
Part 3: Purity Assessment - Verifying Your Success
After purification, it is essential to accurately determine the purity of your compound.
Purity Assessment Methods:
| Method | Purpose | Key Parameters |
| Thin Layer Chromatography (TLC) | Quick, qualitative check of purity and for monitoring reactions and column fractions. | A single spot under UV light and/or with a stain (e.g., ninhydrin for the amine) suggests high purity. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis.[6] | A single, sharp peak is desired. The area of the main peak relative to the total area of all peaks gives the percentage purity. A C18 reverse-phase column with a mobile phase of acetonitrile/water with a modifier like formic acid or trifluoroacetic acid is a good starting point. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of impurities. | The proton (¹H) and carbon (¹³C) NMR spectra should match the expected structure, with no significant peaks from impurities. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | The observed mass should match the calculated mass of the compound. |
Frequently Asked Questions (FAQs)
Q1: My sample of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" is a brownish solid. Is this normal?
A1: While the pure compound should be a light-colored solid, the presence of a brown or yellow color often indicates minor oxidation of the primary aromatic amine. This can often be removed by recrystallization, sometimes with the addition of a small amount of activated charcoal.
Q2: I'm having trouble getting my compound to crystallize. It just oils out. What should I do?
A2: "Oiling out" is a common problem. It typically means the compound is melting in the hot solvent before it dissolves or is coming out of solution above its melting point. Try using a larger volume of solvent or switching to a solvent system with a lower boiling point. For example, if you are using ethanol, try isopropanol or an ethyl acetate/hexane mixture.
Q3: During column chromatography, my compound is streaking badly on the column and on my TLC plates. How can I fix this?
A3: Streaking (tailing) is often caused by the basic amino group interacting strongly with the acidic silica gel. To resolve this, add a small amount (0.1% to 1%) of a base, such as triethylamine or ammonia, to your eluent. This will neutralize the acidic sites on the silica and allow your compound to move more cleanly down the column.
Q4: How can I be sure I have separated the positional isomers?
A4: Positional isomers can be very challenging to separate and may co-elute in some systems. High-resolution HPLC is the best way to check for isomeric purity.[1][2] You may need to screen different HPLC columns (e.g., a phenyl-hexyl column in addition to a standard C18) and mobile phases to achieve baseline separation. Preparative HPLC may be required for complete separation if column chromatography is insufficient.
Q5: What is the best way to store the purified compound?
A5: Due to the potential for oxidation of the amine, the purified compound should be stored in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen) in a freezer.
References
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. Retrieved from [Link]
-
Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Recrystallization. Retrieved from [Link]
-
Turdialiev, M.Z., & Pulatov, E.Kh. (2024). SYNTHESIS OF 2-R-AMINO-5,6-ETHYLENE-1,4-DIOXYBENZTHIAZOLANE FROM 6-AMINO-1,4-BENZODIOXANE. Retrieved from [Link]
-
Khan, I., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 55. Retrieved from [Link]
Sources
Technical Support Center: Experimental Solubilization of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone." This molecule, while promising for various research applications, can present challenges in experimental settings due to its poor aqueous solubility. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these solubility issues and ensure the reliability and reproducibility of your results.
Understanding the Challenge: The Physicochemical Properties of an Aromatic Amine
"1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" is an aromatic amine. While the amine group can be protonated to increase aqueous solubility, the aromatic structure contributes to its hydrophobic nature. Aromatic amines are generally more soluble in aromatic and polar organic solvents.[1][2] The key to successfully working with this compound is to find a solubilization strategy that is effective and compatible with your specific experimental system, be it an enzymatic assay, cell-based study, or another analytical method.
Frequently Asked Questions (FAQs)
Q1: I'm seeing precipitation when I add my DMSO stock of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone to my aqueous buffer/media. What's happening?
This is a common issue known as "crashing out," where a compound that is soluble in a concentrated organic stock solution precipitates when diluted into an aqueous environment where it is less soluble.[3] This can be caused by the final concentration exceeding the compound's aqueous solubility limit, rapid dilution, or the temperature of the aqueous medium.[3]
Q2: What is the first and simplest method I should try to improve the solubility of this compound?
Given that "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" has a basic amine group, the most straightforward initial approach is pH adjustment.[] By lowering the pH of your aqueous solution, you can protonate the amine group, forming a more polar and water-soluble salt.
Q3: Are there any "go-to" co-solvents for compounds like this?
Commonly used co-solvents for poorly water-soluble drugs include Dimethyl Sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[][5][6] The choice of co-solvent will depend on the tolerance of your experimental system. For cell-based assays, it's crucial to keep the final concentration of the organic solvent low, typically below 0.5% or 1%, to avoid cytotoxicity.[3]
Q4: When should I consider using a surfactant?
Surfactants are a good option when pH adjustment and co-solvents are not sufficient or are incompatible with your assay. They work by forming micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7][8] Non-ionic surfactants like Tween® 80 or Triton™ X-100 are often used in biological assays.[8]
Troubleshooting Guide: From Simple Fixes to Advanced Strategies
Issue 1: Immediate Precipitation in Aqueous Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific buffer or media. |
| Rapid Dilution | Adding a concentrated stock directly to a large volume of aqueous solution can cause rapid solvent exchange, leading to precipitation. | Perform serial dilutions. Add the stock solution dropwise while gently vortexing or stirring the aqueous solution.[3] |
| Low Temperature | The solubility of many compounds decreases at lower temperatures. | Use pre-warmed (e.g., 37°C) buffers or cell culture media for dilutions.[3] |
| Unfavorable pH | The pH of the aqueous solution is not optimal for keeping the amine-containing compound protonated and in solution. | Adjust the pH of your final solution to be more acidic. For amines, a pH two units below the pKa of the amine group is a good starting point.[9] |
Issue 2: Delayed Precipitation (Crystallization) in Solution
| Potential Cause | Explanation | Recommended Solution |
| Metabolic pH Shift | In cell culture, cellular metabolism can alter the pH of the medium over time, potentially causing a pH-sensitive compound to precipitate.[3] | Monitor the pH of your culture medium. Consider more frequent media changes or using a more strongly buffered medium. |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the medium, forming insoluble complexes.[10] | Try a different basal media formulation. If using serum-free media, consider if the addition of a small amount of serum or albumin could help stabilize the compound. |
| Evaporation | In long-term experiments, evaporation can increase the concentration of all components, including your compound, leading to precipitation. | Ensure proper humidification in your incubator. Use sealed plates or flasks for long-term experiments. |
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol is the recommended first-line approach for "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" due to its basic amine group.
Materials:
-
1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone powder
-
Aqueous buffer (e.g., PBS, Tris)
-
1 M HCl
-
1 M NaOH
-
pH meter
Procedure:
-
Start with a small amount of your aqueous buffer.
-
Slowly add the powdered compound while stirring.
-
If the compound does not dissolve, add 1 M HCl dropwise to lower the pH. Monitor the pH continuously.
-
Continue adding acid until the compound fully dissolves. Note the final pH.
-
If necessary, you can carefully back-titrate with 1 M NaOH to a pH that is compatible with your experiment, but be aware that the compound may precipitate if the pH is raised too high.
-
Sterile filter the final solution if it will be used in cell culture.
Causality Behind the Choice: The basic amine group on the molecule can accept a proton (H+) in an acidic environment. This protonation results in a positively charged ion, which is significantly more soluble in polar solvents like water compared to the neutral form.
Protocol 2: Preparation of a Co-Solvent Stock Solution
This protocol is suitable for creating a concentrated stock solution that can be diluted into your experimental system.
Materials:
-
1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone powder
-
Co-solvent (e.g., DMSO, Ethanol)
Procedure:
-
Weigh out the desired amount of the compound.
-
Add the co-solvent to achieve a high-concentration stock (e.g., 10-100 mM).
-
Ensure complete dissolution by vortexing. Gentle warming or brief sonication can be used if necessary, but be cautious of potential compound degradation.
-
Store the stock solution appropriately (typically at -20°C or -80°C).
-
When preparing your working solution, perform a serial dilution in your pre-warmed aqueous buffer or media to minimize precipitation.[3]
Causality Behind the Choice: Co-solvents work by reducing the polarity of the overall solvent system, making it more favorable for a non-polar solute to dissolve.[6] They can disrupt the hydrogen bonding network of water, which can increase the solubility of hydrophobic compounds.[]
Visualization of Solubilization Strategies
Caption: Workflow for selecting a solubilization strategy.
Summary of Recommended Solvents and Starting Concentrations
The following table provides suggested starting points for solubilizing "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone." Note: These are recommendations and may require optimization for your specific experimental conditions.
| Solvent System | Recommended Starting Stock Concentration | Key Considerations |
| Aqueous Buffer (e.g., PBS) with pH Adjustment | Dependent on final pH (aim for pH < 5 for initial dissolution) | Ideal for many biological assays. Be mindful of the pH tolerance of your system. |
| DMSO | 10-100 mM | Keep final concentration in assays low (<0.5%) to avoid toxicity.[3] |
| Ethanol | 10-50 mM | Can be less toxic than DMSO for some cells, but also generally a weaker solvent for highly non-polar compounds. |
| Aqueous Buffer with Surfactant (e.g., 0.1% Tween® 80) | 1-10 mM | Ensure the surfactant concentration is above its critical micelle concentration (CMC) and is compatible with your assay.[8] |
Advanced Considerations: Co-crystallization and Amorphous Solid Dispersions
For drug development applications where oral bioavailability is a key endpoint, more advanced techniques may be necessary. These include:
-
Co-crystallization: This involves forming a crystalline structure composed of the active pharmaceutical ingredient (API) and a co-former. This can alter the physicochemical properties of the API, including its solubility and dissolution rate.[11]
-
Amorphous Solid Dispersions: In this method, the crystalline API is converted into an amorphous state and dispersed within a polymer matrix. The amorphous form is generally more soluble than the crystalline form.[11]
These techniques are typically employed in later stages of drug development and require specialized expertise and equipment.
Final Recommendations
When faced with solubility challenges with "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone," a systematic approach is key.
-
Start with the simplest method: Always begin with pH adjustment, as it is the most direct way to solubilize an amine-containing compound.
-
Consider your experimental system: The choice of solvent or solubilizing agent must be compatible with your assay. What works for a chemical reaction may not be suitable for live cells.
-
Perform solubility testing: Before proceeding with your main experiments, determine the approximate solubility of the compound in your chosen solvent system to avoid precipitation issues.
-
Document everything: Keep detailed records of your solubilization methods, including solvents, concentrations, pH, and any observations. This will be invaluable for troubleshooting and ensuring reproducibility.
By following the guidance in this document, you will be well-equipped to overcome the solubility hurdles associated with "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" and proceed with your research with greater confidence.
References
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. (URL: [Link])
-
Troubleshooting Cell Culture Media for Bioprocessing. (2014-02-13). (URL: [Link])
-
23.1: Properties of amines - Chemistry LibreTexts. (2024-11-07). (URL: [Link])
-
1-(7-Amino-2,3-dihydrobenzo[3][12]dioxin-6-yl)ethanone - Chemical Suppliers. (URL: [Link]3][12]dioxin-6-yl)ethanone_cas_164526-13-0.html)
-
1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | C10H11NO3 - PubChem. (URL: [Link])
-
SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES. (URL: [Link])
-
Are amines soluble in organic solvents? - Quora. (2018-03-30). (URL: [Link])
-
Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed. (2023-04-16). (URL: [Link])
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30). (URL: [Link])
-
Solubility of Organic Compounds. (2023-08-31). (URL: [Link])
-
Competitive solubilization of low-molecular-weight polycyclic aromatic hydrocarbons mixtures in single and binary surfactant micelles - ResearchGate. (2025-08-06). (URL: [Link])
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023-02-10). (URL: [Link])
-
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016-10-18). (URL: [Link])
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (2022-08-11). (URL: [Link])
-
Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - NIH. (URL: [Link])
-
The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - NIH. (2025-07-08). (URL: [Link])
-
Chapter 3 Use of Surfactants in Dissolution Testing: Dissolution and Drug Release. (URL: [Link])
-
Protein Extraction and Purification by Differential Solubilization - Arrow@TU Dublin. (URL: [Link])
-
An overview on Common Organic Solvents and their Toxicity Abstract. (URL: [Link])
-
Introduction to Amines in Surfactants - YouTube. (2025-07-23). (URL: [Link])
-
Role of Surfactant and pH in Dissolution of Curcumin - PMC - NIH. (URL: [Link])
-
Combined effect of complexation and pH on solubilization - PubMed - NIH. (URL: [Link])
-
Determining the Effective Surfactant Concentration for the Drug Dissolution Test | Request PDF - ResearchGate. (2025-08-06). (URL: [Link])
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Surfactant and pH in Dissolution of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellculturedish.com [cellculturedish.com]
Technical Support Center: Catalyst Selection and Reaction Optimization for 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone
Welcome to the technical support center for the synthesis of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our approach is grounded in established chemical principles to ensure you can navigate the complexities of this multi-step reaction with confidence.
Introduction to the Synthetic Challenge
The synthesis of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone presents a unique challenge due to the presence of both an activating amino group and a deactivating acetyl group on the benzodioxin ring. The selection of catalysts and the sequence of synthetic steps are critical to achieving high yield and purity. This guide will focus on a plausible and robust synthetic pathway, highlighting key decision points and potential pitfalls.
Proposed Synthetic Pathway
A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group.[1] Therefore, a logical synthetic approach involves the initial acylation of the benzodioxin core, followed by nitration and subsequent reduction.
Caption: Proposed three-step synthesis of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Step 1: Friedel-Crafts Acylation
Q1: I am getting a low yield of the desired acylated product, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone.
A1: Low yields in Friedel-Crafts acylation can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure you are using a freshly opened bottle or a properly stored catalyst. The reaction should be conducted under strictly anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).[2]
-
Reaction Temperature: While these reactions are often initiated at low temperatures (0-5 °C) to control the initial exothermic reaction, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Stoichiometry of the Catalyst: For acylation, more than one equivalent of the Lewis acid is often required because it complexes with both the acylating agent and the product ketone. A common starting point is 1.1 to 1.3 equivalents of AlCl₃.
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity?
A2: The ether groups of the dioxin ring are ortho-, para-directing. Acylation is expected to occur primarily at the 6-position. However, some substitution at other positions might occur.
-
Choice of Solvent: The solvent can influence the regioselectivity. Less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally preferred. More polar solvents like nitrobenzene can sometimes alter the selectivity, but may also be necessary for substrates that are difficult to acylate.
-
Reaction Temperature: Running the reaction at a lower temperature for a longer duration can sometimes favor the formation of the thermodynamically more stable product, potentially improving the desired isomer ratio.
Step 2: Nitration
Q1: The nitration of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone is resulting in a complex mixture of products and low yield of the desired 7-nitro derivative.
A1: Nitration of activated aromatic rings can be aggressive and lead to multiple nitrations or side reactions.
-
Control of Reaction Temperature: This reaction is highly exothermic. The nitrating mixture (HNO₃/H₂SO₄) should be added dropwise to the substrate solution at a low temperature (typically 0 °C or below) with vigorous stirring. A runaway reaction can lead to decomposition and the formation of undesired byproducts.
-
Nitrating Agent: The concentration of the nitric and sulfuric acids is crucial. Using fuming nitric acid or oleum can lead to over-nitration. Ensure you are using the correct concentrations as specified in established protocols for similar substrates.
-
Order of Addition: It is generally advisable to add the nitrating agent to the substrate solution rather than the other way around to maintain a low concentration of the nitrating species in the reaction mixture.
Step 3: Catalytic Hydrogenation
Q1: The reduction of the nitro group is incomplete, and I am recovering the starting material.
A1: Incomplete reduction is a common issue in catalytic hydrogenation.
-
Catalyst Activity: The catalyst, typically Palladium on carbon (Pd/C), can lose its activity over time or due to poisoning.[3] Use a fresh batch of catalyst. Ensure the catalyst is not exposed to air for extended periods.
-
Hydrogen Pressure: While many reductions can be carried out at atmospheric pressure, some substrates require higher hydrogen pressures to proceed efficiently. If you are using a balloon of hydrogen, consider using a Parr shaker or a similar apparatus to increase the pressure.[3]
-
Solvent Choice: The choice of solvent is important. Protic solvents like ethanol or methanol are commonly used and are often effective.
-
Catalyst Poisoning: The starting material or intermediates might contain impurities that can poison the catalyst. Ensure your starting nitro compound is of high purity.
Q2: I am observing side reactions, such as the reduction of the ketone group.
A2: While Pd/C is generally selective for the reduction of nitro groups over ketones, over-reduction can occur under harsh conditions.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the starting material is consumed, stop the reaction to prevent further reduction of the ketone. Running the reaction at room temperature is usually sufficient; elevated temperatures can promote ketone reduction.
-
Catalyst Choice: While Pd/C is standard, other catalysts like Platinum oxide (PtO₂) can sometimes be more selective, although they may also be more prone to reducing the aromatic ring under certain conditions.[3]
Caption: A general troubleshooting workflow for common synthesis problems.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take during this synthesis?
A1:
-
Friedel-Crafts Acylation: AlCl₃ reacts violently with water. All glassware must be thoroughly dried, and the reaction should be performed under an inert atmosphere. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Nitration: The nitrating mixture is highly corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood. The reaction can be highly exothermic, so proper temperature control is essential to prevent a runaway reaction.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure there are no sources of ignition in the vicinity. Pd/C can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Quench the catalyst carefully by filtering it under a stream of inert gas and immediately wetting it with water or the reaction solvent.
Q2: What analytical methods are recommended for monitoring the reactions and characterizing the products?
A2:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of each step. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the products and byproducts in the reaction mixture.[4]
-
Product Characterization: The final product and intermediates should be characterized by:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., amine, ketone, nitro group).
-
Q3: Are there alternative catalysts for the Friedel-Crafts acylation step?
A3: Yes, while AlCl₃ is common, other Lewis acids such as FeCl₃, ZnCl₂, or solid acid catalysts like zeolites can be used.[5] The choice of catalyst can impact the yield and selectivity, and some experimentation may be needed to find the optimal catalyst for this specific substrate. Biocatalysts are also emerging as alternatives in Friedel-Crafts reactions, offering milder reaction conditions.[6]
Q4: Can I perform the nitration before the acylation?
A4: While possible, it is generally not the preferred route. The nitro group is strongly deactivating, which would make the subsequent Friedel-Crafts acylation very difficult. The ether groups of the benzodioxin ring are activating, making the initial acylation more facile.
Q5: How can I purify the final product?
A5: The crude product can be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a good starting point. Recrystallization from a suitable solvent system can be used for further purification if the product is a solid.
Data Summary Table
| Step | Reaction | Key Reagents | Typical Catalyst | Potential Issues |
| 1 | Friedel-Crafts Acylation | Acetyl chloride, 2,3-dihydro-1,4-benzodioxin | AlCl₃ | Low yield, isomer formation |
| 2 | Nitration | Nitric acid, Sulfuric acid | - | Over-nitration, side reactions |
| 3 | Catalytic Hydrogenation | Hydrogen gas | Pd/C | Incomplete reaction, ketone reduction |
Experimental Protocols
Protocol 1: Synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone (Friedel-Crafts Acylation)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 equivalents) dropwise to the suspension.
-
To this mixture, add a solution of 2,3-dihydro-1,4-benzodioxin (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (Nitration)
-
In a round-bottom flask, dissolve 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone (1.0 equivalent) in concentrated sulfuric acid at 0 °C.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the ketone, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry to obtain the crude nitro-ketone.
Protocol 3: Synthesis of 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (Catalytic Hydrogenation)
-
To a hydrogenation flask, add 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (1.0 equivalent), a suitable solvent (e.g., ethanol), and a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr apparatus).
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
References
- [Author], [Year]. Synthesis of 7-amino-6H-benzo[c]chromen-6-ones under green conditions. PubMed Central - NIH.
- [Author], [Year]. A green and one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using CoCeO2 nanoparticles. CKT College.
- [Author], [Year]. Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates.
- [Author], [Year]. Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. NIH.
- [Author], [Year]. A facile synthesis of 7-amino-1,3-diaryl-5-phenyl-2-thioxo-pyrano[2,3-d]pyrimidine-4(5H)-ones.
-
PubChem. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. PubChem. [Link]
- [Author], [Year]. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.
- [Author], [Year]. Biocatalytic Friedel‐Crafts Reactions. PMC - NIH.
- [Author], [Year]. ANALYTICAL METHODS. Toxicological Profile for Diazinon - NCBI Bookshelf.
- [Author], [Year]. ARTICLE. ChemRxiv.
-
Chemical Suppliers. 1-(7-Amino-2,3-dihydrobenzo[7][8]dioxin-6-yl)ethanone. Chemical Suppliers. [Link]
- [Author], [Year].
- [Author], [Year]. L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. MDPI.
- [Author], [Year]. Radicals from one-electron reduction of nitro compounds, aromatic N-oxides and quinones: the kinetic basis for hypoxia-selective, bioreductive drugs. PubMed.
Sources
- 1. Radicals from one-electron reduction of nitro compounds, aromatic N-oxides and quinones: the kinetic basis for hypoxia-selective, bioreductive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US7262326B2 - Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates - Google Patents [patents.google.com]
- 4. ANALYTICAL METHODS - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidant-free, three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones under green conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Benzodioxane Derivatives: Profiling "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone"
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1] Its rigid, bicyclic structure provides a versatile template for the design of ligands targeting various receptors and enzymes. This guide provides a comparative analysis of the potential biological activity of the lesser-studied "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" against well-characterized benzodioxane derivatives, drawing upon established structure-activity relationships (SAR) to infer its pharmacological profile.
The Benzodioxane Scaffold: A Gateway to Diverse Pharmacology
The 1,4-benzodioxane moiety is a key pharmacophore found in drugs targeting the central nervous system, cardiovascular system, and cancer.[2][3] The biological activity of these derivatives is highly dependent on the nature and position of substituents on both the aromatic ring and the dioxane moiety. This guide will explore three distinct classes of benzodioxane derivatives to provide a comparative framework for understanding the potential role of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone".
Profiling "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone"
"1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" is a synthetic benzodioxane derivative characterized by two key functional groups on the benzene ring: an amino group at the 7-position and an ethanone (acetyl) group at the 6-position. To date, its specific biological activities have not been extensively reported in peer-reviewed literature. However, by examining the influence of these functional groups in other benzodioxane analogs, we can construct a scientifically informed hypothesis regarding its potential pharmacological effects.
Comparative Analysis with Key Benzodioxane Derivatives
To contextualize the potential biological activity of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone," we will compare it with three well-studied benzodioxane derivatives, each representing a different pharmacological class:
-
WB-4101: A potent and selective α1-adrenergic receptor antagonist.
-
Idazoxan: A selective α2-adrenergic receptor antagonist.
-
Benzodioxane-based Anticancer Agents: A class of derivatives showing promising cytotoxic activity against various cancer cell lines.
Comparison with α-Adrenergic Receptor Antagonists
The benzodioxane scaffold is a cornerstone in the development of α-adrenergic receptor antagonists.[4][5] These receptors are crucial in regulating cardiovascular and central nervous system functions.
WB-4101: The α1-Antagonist Benchmark
WB-4101, (2-(2,6-dimethoxyphenoxyethylaminomethyl)-1,4-benzodioxane), is a classical and highly selective α1-adrenoceptor antagonist.[6][7] Its high affinity is attributed to the interaction of the methoxy-substituted phenoxyethylamino side chain with the receptor binding pocket.
Structure-Activity Relationship Insights:
The core benzodioxane structure of WB-4101 is crucial for its activity. Structure-activity relationship studies have shown that modifications to the aromatic ring of the benzodioxane can significantly impact affinity and selectivity for α-adrenoceptor subtypes.[6][8][9]
Hypothetical Profile of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone":
Compared to WB-4101, "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" lacks the extended side chain necessary for high-affinity binding to the α1-adrenergic receptor. The presence of the polar amino and acetyl groups directly on the benzodioxane ring would likely alter its electronic and steric properties, potentially reducing its affinity for the α1-receptor. However, the amino group could introduce new hydrogen bonding interactions, which might confer some degree of affinity for other receptor subtypes.
Idazoxan: The α2-Antagonist Benchmark
Idazoxan, 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole, is a selective α2-adrenoceptor antagonist.[10][11][12][13] Its imidazoline ring is a key feature for its interaction with α2-receptors.
Hypothetical Profile of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone":
"1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" does not possess the imidazoline moiety characteristic of Idazoxan and other α2-antagonists. Therefore, it is unlikely to exhibit significant α2-adrenergic antagonist activity.
| Compound | Primary Target | Key Structural Features | Reported Activity (Ki/IC50) |
| WB-4101 | α1-Adrenergic Receptor | 2-(2,6-dimethoxyphenoxyethylaminomethyl) side chain | High affinity (pA2 ~10.68 for α1D)[7] |
| Idazoxan | α2-Adrenergic Receptor | Imidazoline ring | Selective α2 antagonist |
| "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" | Unknown | 7-amino and 6-ethanone substitution | Not reported |
Comparison with Serotonin Receptor Ligands
Benzodioxane derivatives have also been extensively explored as ligands for serotonin (5-HT) receptors, particularly the 5-HT1A subtype, which is a key target for anxiolytic and antidepressant drugs.[14][15]
Lecozotan: A 5-HT1A Antagonist Example
Lecozotan is a potent and selective 5-HT1A receptor antagonist that features a benzodioxanylpiperazine core structure.[14] The interaction with the 5-HT1A receptor is largely driven by the piperazine moiety and its substituents.
Hypothetical Profile of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone":
While lacking the typical pharmacophore for high-affinity 5-HT1A ligands, the presence of an aromatic amino group in "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" is noteworthy. Aromatic amines are present in some serotonin receptor ligands. It is plausible that this compound could exhibit weak to moderate affinity for certain serotonin receptor subtypes, though this would require experimental validation.
Comparison with Benzodioxane-Based Anticancer Agents
Recent research has highlighted the potential of benzodioxane derivatives as anticancer agents. These compounds often exert their effects through various mechanisms, including the inhibition of enzymes like methionine aminopeptidase type II (MetAP2) and the induction of apoptosis.[2][3]
Triazole-Benzodioxane Hybrids: MetAP2 Inhibitors
A series of 1,2,4-triazole derivatives bearing a 1,4-benzodioxan moiety have been synthesized and shown to be potent inhibitors of MetAP2, with some compounds exhibiting significant antitumor activity against hepatocellular carcinoma cell lines (HEPG2).[3] For example, compound 5k from this series showed an IC50 of 0.81 μM against HEPG2 cells.[3]
Hypothetical Profile of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone":
The structural features of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" (an amino and an acetyl group) are common in various classes of anticancer agents. The presence of these functional groups could potentially enable interactions with biological targets relevant to cancer cell proliferation. For instance, the amino group could act as a hydrogen bond donor, while the acetyl group could be involved in other binding interactions. While a direct comparison to the triazole-hybrids is difficult due to the significant structural differences, the general precedent for anticancer activity within the benzodioxane class suggests this as a potential area for investigation for our target molecule. Other studies have also shown that benzodioxane-hydrazone derivatives exhibit potent anticancer activity, particularly against skin cancer cell lines.[16]
| Compound Class | Mechanism of Action | Example Compound/Activity |
| Triazole-Benzodioxane Hybrids | MetAP2 Inhibition | Compound 5k : IC50 = 0.81 μM (HEPG2 cells)[3] |
| Benzodioxane-Imidazolium Salts | Induction of G0/G1 cell cycle arrest and apoptosis | Compound 25 : IC50 = 1.06-8.31 μM against three human tumor cell lines[2] |
| "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" | Unknown | Not reported |
Experimental Protocols for Biological Evaluation
To facilitate further research into the biological activity of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" and other novel benzodioxane derivatives, we provide the following established protocols for key biological assays.
α1-Adrenergic Receptor Binding Assay
This protocol is used to determine the affinity of a compound for the α1-adrenergic receptor by measuring its ability to displace a radiolabeled ligand.[17][18]
Workflow for α1-Adrenergic Receptor Binding Assay
Caption: Workflow for determining α1-adrenergic receptor binding affinity.
Serotonin 5-HT1A Receptor Binding Assay
This assay determines the affinity of a test compound for the 5-HT1A receptor.[19][20][21]
Step-by-Step Protocol:
-
Membrane Preparation: Prepare membranes from cells stably expressing the human 5-HT1A receptor.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled 5-HT1A antagonist (e.g., [3H]-WAY-100635) and a range of concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium by incubating for a specified time at a specific temperature (e.g., 60 minutes at 25°C).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound and calculate its inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24]
Workflow for MTT Assay
Caption: General workflow for assessing in vitro anticancer activity using the MTT assay.
Conclusion and Future Directions
While the precise biological activity of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" remains to be experimentally determined, this comparative guide, based on the extensive pharmacology of the benzodioxane scaffold, provides a framework for rational hypothesis generation and targeted investigation. The presence of the 7-amino and 6-ethanone substituents suggests that its profile is likely to be distinct from the classical α-adrenergic and serotonin receptor ligands. The potential for anticancer activity, given the precedent set by other functionalized benzodioxanes, represents a promising avenue for future research. The experimental protocols provided herein offer a starting point for researchers to elucidate the pharmacological properties of this and other novel benzodioxane derivatives, further expanding our understanding of this versatile and medicinally important chemical scaffold.
References
-
U.S. National Library of Medicine. (n.d.). Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes. National Center for Biotechnology Information. [Link]
-
Zhang, L., et al. (2022). Synthesis and antitumor activity of novel hybrid compounds between 1,4-benzodioxane and imidazolium salts. Archiv der Pharmazie, 355(10), e2200109. [Link]
-
Timmermans, P. B., et al. (1981). Selectivity of Benzodioxane α-Adrenoceptor Antagonists for α1- and α2-Adrenoceptors Determined by Binding Affinity. Karger Publishers. [Link]
-
Wang, Y., et al. (2011). Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors. European Journal of Medicinal Chemistry, 46(10), 5036-5044. [Link]
-
Timmermans, P. B., et al. (1981). Selectivity of Benzodioxane α-Adrenoceptor Antagonists for α1- and α2-Adrenoceptors Determined by Binding Affinity. Semantic Scholar. [Link]
-
Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]
-
Melchiorre, C., et al. (1987). Synthesis and Pharmacological Evaluation of Some WB4101 Analogues Bearing a Naphthodioxanic Nucleus. Journal of Medicinal Chemistry, 30(3), 590-594. [Link]
-
Pigini, M., et al. (1987). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 30(1), 154-158. [Link]
-
Childers, W. E., et al. (2005). Synthesis and biological evaluation of benzodioxanylpiperazine derivatives as potent serotonin 5-HT(1A) antagonists: the discovery of Lecozotan. Journal of Medicinal Chemistry, 48(10), 3467-3470. [Link]
-
Bonifazi, A., et al. (2013). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry, 56(2), 584-588. [Link]
-
Wikipedia. (n.d.). Idazoxan. [Link]
-
Bonifazi, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-588. [Link]
-
Melchiorre, C., et al. (1981). Conformational Properties of Benzodioxan Derivatives With Alpha-Adrenergic Blocking Activity. Molecular Pharmacology, 20(2), 371-376. [Link]
-
Hieble, J. P. (2001). α-Adrenoceptor assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.6. [Link]
-
Piergentili, A., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-6370. [Link]
-
U.S. National Library of Medicine. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. National Center for Biotechnology Information. [Link]
-
U.S. National Library of Medicine. (n.d.). Idazoxan. PubChem. [Link]
-
Piergentili, A., et al. (2008). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6359-6370. [Link]
-
Khalilullah, H., et al. (2012). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. ResearchGate. [Link]
-
Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]
-
U.S. National Library of Medicine. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. National Center for Biotechnology Information. [Link]
-
Gotor-Fernández, V., et al. (2016). Chemoenzymatic synthesis of piperoxan, prosympal, dibozane, and doxazosin. ResearchGate. [Link]
-
Khan, I., et al. (2025). Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. European Journal of Medicinal Chemistry, 281, 116895. [Link]
-
Farré, M., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of Pharmacological and Toxicological Methods, 69(2), 147-155. [Link]
-
Khalilullah, H., et al. (2012). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry, 5(4), 457-463. [Link]
-
Doxey, J. C., et al. (1987). Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors. Journal of Autonomic Pharmacology, 7(2), 157-168. [Link]
-
Adan, R. A., et al. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1052, 239-247. [Link]
-
Fried, J., et al. (1971). Synthesis and biological activity of prostaglandins and prostaglandin antagonists. Annals of the New York Academy of Sciences, 180, 38-63. [Link]
-
RayBiotech. (n.d.). Serotonin (5-HT) Competitive ELISA kit. [Link]
-
U.S. National Library of Medicine. (2011). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Center for Biotechnology Information. [Link]
-
Abdellah, M. A., et al. (1994). Synthesis and biological activities of a new set of irreversibly acting 2-(4'-isothiocyanatobenzyl)imidazoline analogs in rat thoracic aorta. Journal of Medicinal Chemistry, 37(12), 1849-1855. [Link]
-
Indigo Biosciences. (n.d.). Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). [Link]
-
Pallavicini, M., et al. (2007). WB4101-related compounds: new, subtype-selective alpha1-adrenoreceptor antagonists (or inverse agonists?). Journal of Medicinal Chemistry, 50(1), 113-123. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). idazoxan. [Link]
-
CV Pharmacology. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers). [Link]
-
GenScript. (n.d.). Human Recombinant 5-HT1A Serotonin Receptor Stable Cell Line. [Link]
-
Blake, J., et al. (1980). Synthesis of biological activity of human beta-endorphin analogs with disulfide bridges. International Journal of Peptide and Protein Research, 15(2), 185-190. [Link]
-
Szymański, P., et al. (2022). Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT1A and 5HT2A. Molecules, 27(19), 6296. [Link]
-
Kumar, S., & Kumar, D. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-55. [Link]
-
Glennon, R. A. (1995). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]
-
U.S. National Library of Medicine. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. [Link]
-
Zare-Zardini, H., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(13), 5084. [Link]
-
Vázquez, E., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(14), 4844-4856. [Link]
-
Reddy, T. S., et al. (2021). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 11(48), 30234-30240. [Link]
-
Maruyama, T., et al. (2002). Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives. Journal of Medicinal Chemistry, 45(18), 3929-3942. [Link]
-
Matuszak, Z., & Kiełbasinski, P. (2021). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. Molecules, 26(11), 3163. [Link]
-
Wicha, J., & Mroczkowska, M. (2022). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 27(19), 6614. [Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Synthesis and antitumor activity of novel hybrid compounds between 1,4-benzodioxane and imidazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of 1,2,4-triazoles having 1,4-benzodioxan fragment as a novel class of potent methionine aminopeptidase type II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Selectivity of Benzodioxane α-Adrenoceptor Antagonists for α1- and α2-Adrenoceptors Determined by Binding Affinity | Semantic Scholar [semanticscholar.org]
- 6. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WB4101-related compounds: new, subtype-selective alpha1-adrenoreceptor antagonists (or inverse agonists?) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Idazoxan - Wikipedia [en.wikipedia.org]
- 11. Idazoxan | C11H12N2O2 | CID 54459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. idazoxan | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 14. Synthesis and biological evaluation of benzodioxanylpiperazine derivatives as potent serotonin 5-HT(1A) antagonists: the discovery of Lecozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. genscript.com [genscript.com]
- 22. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Enzyme Inhibitory Activity: A Case Study of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone
This guide provides a comprehensive framework for the validation of the enzyme inhibitory potential of the novel compound, 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a detailed rationale for experimental choices and a comparative analysis against a known industry standard. Our objective is to present a self-validating system that ensures the generation of robust and reliable data, crucial for advancing early-stage drug discovery projects.
The development of enzyme inhibitors is a cornerstone of modern therapeutics, with applications ranging from anti-inflammatory agents to treatments for metabolic disorders.[] Many approved drugs function by inhibiting specific enzymes, thereby modulating pathological pathways.[2][3] The compound of interest, 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone, is a heterocyclic molecule belonging to the benzodioxin class.[4] While its specific biological activities are not yet widely documented, related structures have shown a broad spectrum of pharmacological properties, making this compound a compelling candidate for screening and validation.[5]
This guide will focus on a hypothetical validation against Acetylcholinesterase (AChE), a critical enzyme in the central nervous system and a well-established target for the treatment of Alzheimer's disease.[6] By comparing its performance against Donepezil, a gold-standard AChE inhibitor, we will establish a clear benchmark for its potential efficacy.
Rationale for Target Selection: Acetylcholinesterase (AChE)
Acetylcholinesterase (AChE) is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine in the synaptic cleft. In conditions like Alzheimer's disease, the cholinergic system is compromised, leading to cognitive decline. Inhibiting AChE increases the concentration and duration of action of acetylcholine, offering a symptomatic treatment strategy.[6]
Why AChE is an ideal target for this validation study:
-
High Therapeutic Relevance: AChE inhibitors are established drugs, providing a strong basis for comparative analysis.[7]
-
Well-Established Assay Methods: The enzymatic activity of AChE can be reliably measured using robust and cost-effective colorimetric methods, such as the Ellman's assay.
-
Availability of Reference Standards: Potent, well-characterized inhibitors like Donepezil are commercially available and serve as excellent positive controls and comparators.
Experimental Design: A Self-Validating Workflow
The credibility of any inhibitor validation study rests on a meticulously designed experiment that includes appropriate controls and systematic data analysis.[8] The workflow presented here is designed to determine the half-maximal inhibitory concentration (IC₅₀) and the mode of inhibition, providing a comprehensive profile of the test compound.
Experimental validation is essential to confirm any theoretical or computational predictions of inhibitory activity.[9] It verifies potency under physiologically relevant conditions and helps characterize key kinetic parameters.[9]
Detailed Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
This protocol is adapted from standard methodologies for determining AChE inhibitory activity.[10][11] It relies on the measurement of the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
Materials and Reagents
-
Enzyme: Human recombinant Acetylcholinesterase (AChE)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Test Compound: 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone
-
Reference Inhibitor: Donepezil Hydrochloride
-
Buffer: 50 mM Tris-HCl, pH 8.0
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Equipment: 96-well microplate reader, multichannel pipettes
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound and Donepezil in 100% DMSO.
-
Prepare working solutions by creating a serial dilution of the stock solutions in Tris-HCl buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a 1.5 mM solution of ATCI in deionized water.
-
Prepare a 3 mM solution of DTNB in Tris-HCl buffer.
-
Prepare the AChE enzyme solution at a suitable concentration (e.g., 0.1 U/mL) in Tris-HCl buffer.[12]
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: 140 µL Buffer + 20 µL DTNB + 20 µL Buffer.
-
Control Wells (100% Activity): 120 µL Buffer + 20 µL DTNB + 20 µL Buffer containing DMSO + 20 µL AChE solution.
-
Test Wells: 120 µL Buffer + 20 µL DTNB + 20 µL of the test compound/Donepezil dilution + 20 µL AChE solution.
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the ATCI substrate solution to all wells (except the blank).
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis
-
Calculate Reaction Velocity: Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percentage Inhibition: Use the following formula to determine the percentage of inhibition for each concentration of the test compound:
-
% Inhibition = [(V_control - V_test) / V_control] * 100
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC₅₀ value.
-
Determine Mode of Inhibition: To understand how the inhibitor interacts with the enzyme, perform kinetic studies by measuring the reaction velocity at various substrate (ATCI) concentrations in the presence and absence of the inhibitor. Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]). The pattern of changes in Vmax and Km will reveal the mode of inhibition (e.g., competitive, non-competitive).[3][13]
Comparative Performance Analysis
To provide a clear context for the inhibitory potential of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone, its performance must be benchmarked against a known standard. Donepezil is a potent, reversible, and non-competitive inhibitor of AChE. The following table presents hypothetical data to illustrate a potential outcome of this comparative validation.
| Parameter | 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone (Hypothetical Data) | Donepezil (Reference Standard) | Interpretation |
| IC₅₀ Value | 1.2 µM | 8.5 nM | A lower IC₅₀ value indicates higher potency. In this hypothetical scenario, the test compound is significantly less potent than Donepezil. |
| Mode of Inhibition | Competitive | Non-competitive | The compounds interact with the enzyme through different mechanisms. A competitive inhibitor binds to the active site, directly competing with the substrate.[13] |
Expert Insights: The hypothetical IC₅₀ value of 1.2 µM for our test compound, while orders of magnitude weaker than Donepezil, would still represent a promising starting point for a medicinal chemistry program. The discovery of a novel scaffold with micromolar activity is a significant first step. The competitive mode of inhibition suggests that the compound directly interacts with the enzyme's active site. This information is invaluable for guiding future structure-activity relationship (SAR) studies to optimize potency.[9]
Conclusion and Future Directions
This guide has outlined a rigorous and scientifically sound methodology for validating the enzyme inhibitory activity of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone. By employing a standardized assay, including essential controls, and comparing the results against a clinically relevant drug, researchers can generate high-quality, actionable data.
The hypothetical results indicate that while the compound may not be as potent as existing drugs, it demonstrates inhibitory activity against a key therapeutic target. This validates the compound as a "hit" and justifies further investigation.
Next steps would include:
-
Specificity Profiling: Assessing the compound's activity against a panel of other enzymes (e.g., Butyrylcholinesterase, other serine hydrolases) to determine its selectivity.[6]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to identify structural modifications that enhance potency and selectivity.
-
In Silico Modeling: Using computational methods to model the binding interaction between the compound and the AChE active site to rationalize the observed activity and guide the design of more potent derivatives.[]
By following this comprehensive validation framework, research teams can confidently assess the therapeutic potential of novel compounds and make informed decisions for advancing their drug discovery pipelines.
References
- Benchchem. Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
-
Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Available from: [Link]
-
Reis, R. S., et al. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. Available from: [Link]
-
Edmondson, D. E., et al. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 34(6). Available from: [Link]
-
PubChem. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. National Center for Biotechnology Information. Available from: [Link]
-
Xiao, H., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(2), 169-181. Available from: [Link]
-
Geronikaki, A. (2021). Recent Trends in Enzyme Inhibition and Activation in Drug Design. Biomolecules, 11(1), 23. Available from: [Link]
-
Medicosis Perfectionalis. (2023). Competitive vs. Noncompetitive vs. Mixed vs. Uncompetitive Inhibitors | Enzyme Kinetics Comparison. YouTube. Available from: [Link]
-
MDPI. (n.d.). Special Issue: Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. Molecules. Available from: [Link]
-
TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. Available from: [Link]
-
American Heart Association. (2025). Types of Blood Pressure Medications. Available from: [Link]
-
Amoeba Sisters. (2021). Enzyme Examples, Cofactors/Coenzymes, Inhibitors, and Feedback Inhibition. YouTube. Available from: [Link]
-
MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Available from: [Link]
Sources
- 2. Molecules | Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation [mdpi.com]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | C10H11NO3 | CID 2834221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heart.org [heart.org]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 10. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
A Technical Guide to the Cross-Reactivity Profile of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzodioxane Scaffold and the Imperative of Selectivity
The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this structure have shown a wide range of pharmacological activities, with a notable propensity to interact with aminergic G-protein coupled receptors (GPCRs), including adrenergic and serotonin receptors. The subject of this guide, "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" and its related derivatives, represents a chemical space with significant therapeutic potential. However, as with any pharmacologically active scaffold, understanding the cross-reactivity profile is paramount for predicting potential off-target effects, ensuring safety, and optimizing therapeutic efficacy.
This guide provides a comprehensive overview of the anticipated cross-reactivity of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" derivatives. Due to the limited availability of direct experimental data for this specific compound in the public domain, this analysis is built upon the well-established structure-activity relationships (SAR) of the broader benzodioxane class. We will delve into the rationale for selecting a relevant panel of biological targets for screening, present standardized experimental protocols for assessing cross-reactivity, and offer a predictive comparison based on available data for structurally analogous compounds.
Rationale for Target Selection: Aminergic GPCRs as Primary Off-Target Candidates
The chemical architecture of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone," featuring an amino group and a benzodioxane core, bears a structural resemblance to known ligands of aminergic GPCRs. Extensive research on various benzodioxane derivatives has demonstrated their affinity for adrenergic and serotonin receptors, making these receptor families the primary focus for cross-reactivity studies.[1]
The rationale for prioritizing these targets is rooted in the potential for unintended interactions that could lead to adverse effects. For instance, off-target binding to α1-adrenergic receptors could lead to cardiovascular side effects such as hypotension, while interaction with serotonin receptors could result in a range of central nervous system (CNS) effects.[2][3] Therefore, a comprehensive cross-reactivity assessment against a panel of these receptors is a critical step in the preclinical development of any new benzodioxane-based therapeutic agent.
A logical workflow for investigating the cross-reactivity of these derivatives is outlined below:
Figure 1: A streamlined workflow for assessing the cross-reactivity of novel compounds.
Predictive Cross-Reactivity Profile: A Comparative Analysis
| Target Receptor | Predicted Binding Affinity (Ki) for a Representative Derivative | Rationale based on SAR of Benzodioxane Analogs |
| Adrenergic Receptors | ||
| α1A | Moderate to High (nM range) | The benzodioxane scaffold is a known pharmacophore for α1-adrenergic antagonists.[2] |
| α1B | Moderate to High (nM range) | Similar to α1A, with potential for subtype selectivity based on substitution patterns. |
| α1D | Moderate to High (nM range) | Benzodioxanes often exhibit broad affinity across α1 subtypes. |
| α2A | Low to Moderate (nM to µM range) | Generally, benzodioxanes show lower affinity for α2 subtypes compared to α1. |
| α2B | Low to Moderate (nM to µM range) | Similar to α2A, with selectivity influenced by specific chemical modifications. |
| α2C | Low to Moderate (nM to µM range) | Consistent with the general trend of lower affinity for α2 subtypes. |
| β1 | Low (µM range) | The core structure is less characteristic of β-adrenergic ligands. |
| β2 | Low (µM range) | Significant structural differences from typical β-agonists/antagonists. |
| Serotonin Receptors | ||
| 5-HT1A | Moderate to High (nM range) | Certain benzodioxane derivatives are potent 5-HT1A receptor ligands.[4] |
| 5-HT2A | Low to Moderate (nM to µM range) | Cross-reactivity is possible, but typically with lower affinity than for 5-HT1A. |
| 5-HT2C | Low to Moderate (nM to µM range) | Similar to 5-HT2A, selectivity can be engineered through chemical synthesis. |
Note: The Ki values are predictive and should be experimentally verified. The terms High, Moderate, and Low affinity correspond to nM, high nM to low µM, and µM ranges, respectively.
Experimental Methodologies for Cross-Reactivity Profiling
To empirically determine the cross-reactivity profile of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" derivatives, a tiered approach involving both binding and functional assays is recommended.
Radioligand Binding Competition Assays
This is the gold standard for determining the binding affinity of a test compound to a specific receptor.[5] The principle involves measuring the ability of the test compound to displace a radiolabeled ligand with known high affinity and specificity for the target receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO or HEK293 cells). Homogenize cells in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]-Prazosin for α1-adrenergic receptors), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[6][7]
Figure 2: Workflow of a typical radioligand binding competition assay.
Functional Assays
While binding assays provide information on affinity, functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Common Functional Assays for Aminergic GPCRs:
-
cAMP Assays: For Gs or Gi-coupled receptors (e.g., β-adrenergic, 5-HT1A), changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured.
-
Calcium Flux Assays: For Gq-coupled receptors (e.g., α1-adrenergic), mobilization of intracellular calcium is quantified using fluorescent dyes.
These assays provide a more complete picture of the pharmacological profile of the test compounds and are essential for interpreting the significance of any observed cross-reactivity.
Conclusion and Future Directions
The "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" scaffold holds promise for the development of novel therapeutics. However, a thorough understanding of its cross-reactivity profile, particularly against aminergic GPCRs, is a non-negotiable aspect of its preclinical evaluation. This guide provides a framework for a rational and systematic investigation of this profile, leveraging existing knowledge of the benzodioxane pharmacophore.
Future experimental studies should focus on synthesizing a focused library of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" derivatives and subjecting them to the comprehensive screening cascade outlined herein. The resulting data will not only be crucial for the development of safe and effective drug candidates but will also contribute valuable insights into the structure-activity relationships governing the interaction of this chemical class with aminergic GPCRs. Such empirical data will refine the predictive models and pave the way for the rational design of next-generation benzodioxane derivatives with enhanced selectivity and optimized pharmacological properties.
References
-
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). NIH National Library of Medicine. Available at: [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
-
Detection of β-Adrenergic Receptors by Radioligand Binding. (2004). Springer Nature. Available at: [Link]
-
Radioligand Binding to Beta Adrenergic Receptors of Intact Cultured Cells. ElectronicsAndBooks. Available at: [Link]
-
Combination of immunocytochemistry and radioligand receptor assay to identify beta-adrenergic receptor subtypes on astroglia in vitro. Carolina Digital Repository. Available at: [Link]
-
The difference between Ki, Kd, IC50, and EC50 values. (2019). The Science Snail. Available at: [Link]
-
The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. EBM Consult. Available at: [Link]
-
Inhibitory constant (Ki). Canadian Society of Pharmacology and Therapeutics (CSPT). Available at: [Link]
-
An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. (2009). ResearchGate. Available at: [Link]
-
Aminergic GPCR-Ligand Interactions: A Chemical and Structural Map of Receptor Mutation Data. (2019). PubMed. Available at: [Link]
-
1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | C10H11NO3. PubChem. Available at: [Link]
-
.alpha.-Adrenoreceptor reagents. 1. Synthesis of some 1,4-benzodioxans as selective presynaptic .alpha.2-adrenoreceptor antagonists and potential antidepressants. (1983). ACS Publications. Available at: [Link]
-
a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. (2009). PubMed. Available at: [Link]
-
The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). NIH National Library of Medicine. Available at: [Link]
-
Synthesis and biological evaluation of benzodioxanylpiperazine derivatives as potent serotonin 5-HT(1A) antagonists: the discovery of Lecozotan. (2005). PubMed. Available at: [Link]
-
1-(7-Amino-2,3-dihydrobenzo[5]dioxin-6-yl)ethanone. Chemical Suppliers. Available at: [Link]
-
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone. PubChem. Available at: [Link]
-
Alpha 1 Adrenergic Receptor Antagonists. (2018). NIH National Library of Medicine. Available at: [Link]
-
A modular click ligand-directed approach to label endogenous aminergic GPCRs in live cells. (2022). ChemRxiv. Available at: [Link]
-
The identification of high-affinity G protein-coupled receptor ligands from large combinatorial libraries using multicolor quantum dot-labeled cell-based screening. (2014). NIH National Library of Medicine. Available at: [Link]
-
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone. Amerigo Scientific. Available at: [Link]
-
The effects of alpha 2-adrenergic and serotonergic receptor antagonists on cyclic blood flow alterations in stenosed canine coronary arteries. (1987). PubMed. Available at: [Link]
-
Serotonin Receptors. NIH National Library of Medicine. Available at: [Link]
Sources
- 1. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCR Library - Enamine [enamine.net]
- 3. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of benzodioxanylpiperazine derivatives as potent serotonin 5-HT(1A) antagonists: the discovery of Lecozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 7. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
Performance Benchmarking of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone: A Guide to Unlocking its Therapeutic Potential
This guide provides a comprehensive framework for benchmarking the performance of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone , a molecule belonging to the 1,4-benzodioxan class of compounds. While direct biological performance data for this specific ethanone derivative is not extensively published, its core scaffold is a well-established "privileged structure" in medicinal chemistry. Derivatives of 1,4-benzodioxan have demonstrated significant activity across a range of biological targets, including G-protein coupled receptors (GPCRs) and inflammatory enzymes.
This document outlines a logical, data-driven approach for researchers and drug development professionals to characterize this compound. We will propose a series of robust, validated assays to screen for potential activity, establish detailed experimental protocols, and define key performance indicators against established reference compounds. The objective is to provide a practical roadmap for elucidating the compound's biological function and therapeutic potential.
The 1,4-Benzodioxan Scaffold: A Foundation for Diverse Pharmacology
The 1,4-benzodioxan moiety is a recurring motif in numerous clinically relevant molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional conformation that can be favorably presented to the binding sites of various proteins. Literature analysis reveals that derivatives of this scaffold have been successfully developed as:
-
Alpha-1 (α₁) Adrenergic Receptor Antagonists : Used in the treatment of hypertension and benign prostatic hyperplasia.[1]
-
Cyclooxygenase-2 (COX-2) Inhibitors : Targeted for their anti-inflammatory properties with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[2]
-
Serotonin (5-HT) Receptor Ligands : Investigated for potential anxiolytic and antidepressant effects.[3]
-
Cholinesterase Inhibitors : Explored for the symptomatic treatment of Alzheimer's disease.[4]
Given this precedent, we hypothesize that "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" (hereafter referred to as Compound A ) serves as a valuable starting point for library synthesis and screening. The presence of a primary amine and a ketone offers versatile handles for chemical modification to explore these therapeutic avenues. This guide will focus on two primary, high-potential screening pathways: α₁-Adrenergic Receptor antagonism and selective COX-2 inhibition.
Benchmarking Pathway 1: α₁-Adrenergic Receptor Binding Affinity
Rationale: The structural similarity of the benzodioxan core in Compound A to known α₁-adrenoceptor antagonists, such as Prazosin, provides a strong rationale for investigating its potential activity at this receptor.[1][5] An initial and critical step is to determine if the compound can bind to the receptor and with what affinity. A competitive radioligand binding assay is the gold standard for this purpose.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is designed to measure the binding affinity (Kᵢ) of Compound A for the α₁-adrenergic receptor by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Cell Membranes: Commercially available membranes prepared from HEK293 cells stably expressing the human α₁-adrenergic receptor.
-
Radioligand: [³H]-Prazosin (specific activity ~70-90 Ci/mmol).
-
Non-specific Binding Control: Phentolamine (10 µM).
-
Reference Compound: Prazosin hydrochloride.
-
Test Compound: Compound A .
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail and 96-well filter plates .
Workflow Diagram:
Caption: Workflow for the α₁-Adrenergic Receptor Binding Assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound A and the reference compound (Prazosin) in DMSO. Perform a serial dilution in assay buffer to achieve a final concentration range from 10 pM to 100 µM.
-
Assay Plate Setup: To each well of a 96-well plate, add reagents in the following order:
-
50 µL of Assay Buffer (for total binding) or 10 µM Phentolamine (for non-specific binding).
-
50 µL of the diluted Compound A or reference compound.
-
50 µL of [³H]-Prazosin diluted in assay buffer (to a final concentration of ~0.5 nM).
-
50 µL of cell membrane suspension (containing ~10-20 µg of protein).
-
-
Incubation: Seal the plate and incubate for 60 minutes at 25°C with gentle agitation.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration onto GF/B filter plates using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Allow the filter mat to dry completely. Add 50 µL of scintillation cocktail to each well, and quantify the bound radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Data Interpretation and Comparison
The performance of Compound A will be benchmarked against Prazosin. A lower Kᵢ value indicates higher binding affinity.
| Compound | IC₅₀ (nM) | Kᵢ (nM) |
| Prazosin (Reference) | Expected: 0.5 - 2.0 | Expected: 0.2 - 1.0 |
| Compound A | To be determined | To be determined |
Benchmarking Pathway 2: Cyclooxygenase-2 (COX-2) Enzyme Inhibition
Rationale: The 1,4-benzodioxan scaffold is present in molecules designed as selective COX-2 inhibitors for anti-inflammatory applications.[2] Therefore, evaluating Compound A for its ability to inhibit the enzymatic activity of COX-2 is a logical and valuable screening step. A cell-free enzymatic assay provides a direct measure of the compound's inhibitory potential.
Signaling Pathway Context
Caption: Inhibition of the COX-2 pathway by test compounds.
Experimental Protocol: COX-2 Fluorescent Inhibitor Screening Assay
This protocol uses a commercially available kit that measures the peroxidase activity of COX-2. In the presence of arachidonic acid, COX-2 produces PGG₂, which is then reduced to PGH₂, a process that allows for the oxidation of a fluorogenic substrate.
Materials:
-
Enzyme: Recombinant human COX-2.
-
Substrate: Arachidonic Acid.
-
Fluorogenic Probe: e.g., Ampliflu Red or ADHP.
-
Reference Compound: Celecoxib (a selective COX-2 inhibitor).
-
Test Compound: Compound A .
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Black, 96-well microplate .
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of Compound A and Celecoxib in DMSO. Create a serial dilution in assay buffer to achieve a final concentration range from 1 nM to 100 µM.
-
Enzyme Preparation: Dilute the COX-2 enzyme in cold assay buffer to the desired working concentration.
-
Assay Plate Setup: Add the following to the wells of a black 96-well microplate:
-
50 µL of diluted Compound A , reference compound, or buffer (for control wells).
-
20 µL of the fluorogenic probe.
-
20 µL of the diluted COX-2 enzyme.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature, protected from light, to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of arachidonic acid to all wells.
-
Detection: Immediately begin measuring the fluorescence intensity every minute for 20-30 minutes using a microplate reader (Excitation/Emission ~540nm/590nm).
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Use non-linear regression to fit a sigmoidal curve and determine the IC₅₀ value.
-
Data Interpretation and Comparison
The inhibitory potency of Compound A will be benchmarked against the selective COX-2 inhibitor, Celecoxib. A lower IC₅₀ value signifies greater potency.
| Compound | IC₅₀ (µM) |
| Celecoxib (Reference) | Expected: 0.01 - 0.1 |
| Compound A | To be determined |
Conclusion and Strategic Outlook
This guide presents a validated, dual-pronged strategy for the initial characterization of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone . By employing robust binding and enzymatic assays, researchers can efficiently determine if this molecule, or its subsequent derivatives, shows promise as either an α₁-adrenergic receptor antagonist or a COX-2 inhibitor.
Positive results, or "hits," from these primary screens would warrant further investigation, including:
-
Selectivity Profiling: Testing against other adrenergic receptor subtypes (α₂, β) or the COX-1 isozyme to determine selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the amine and ketone functional groups to optimize potency and selectivity.
-
Cell-Based Functional Assays: Moving from biochemical assays to cell-based models to confirm activity in a more complex biological environment (e.g., measuring downstream signaling or prostaglandin E₂ release).
By following this structured benchmarking approach, drug development professionals can systematically unlock the potential of this versatile chemical scaffold and make data-driven decisions on its future as a therapeutic lead candidate.
References
-
PubChem. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. National Center for Biotechnology Information. [Link]
-
Abbasi, M. A., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]
-
Sushma, C., et al. Synthesis of 2‐amino‐2,3‐dihydro‐1,4‐benzodioxanes. ResearchGate. [Link]
-
Piga, A., et al. (2004). A new synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3 H)-one derivatives. ResearchGate. [Link]
-
Manera, C., et al. (2004). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. [Link]
-
Abdellatif, K. R. A., et al. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. PubMed. [Link]
-
Leclerc, G., et al. (1995). 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H). PubMed. [Link]
-
Campbell, S. F., et al. (1987). 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists. PubMed. [Link][Link])
Sources
- 1. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-amino-3,4-dihydro-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 2. Synthesis and quantitative structure-activity relationship studies of spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone Derivatives: A Comparative Guide for Drug Discovery Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone scaffold. Drawing upon established principles from related benzodioxan compounds, we will explore the therapeutic potential of this chemical series, primarily as antagonists of α1-adrenergic receptors. This document is intended for researchers, medicinal chemists, and pharmacologists actively engaged in the design and development of novel therapeutics targeting adrenergic systems.
The 1,4-benzodioxan moiety is a privileged scaffold in medicinal chemistry, forming the core of several clinically significant drugs. Its inherent structural rigidity and potential for diverse substitutions have made it an attractive template for targeting a range of biological entities, most notably G-protein coupled receptors (GPCRs). While direct and extensive SAR studies on 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone are not widely published, we can construct a robust, hypothetical SAR model by extrapolating from closely related benzodioxan analogs. This guide will compare the projected pharmacological profile of these derivatives with established α1-adrenergic antagonists, providing a rational framework for future drug discovery efforts.
The Core Scaffold: 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone
The foundational structure, 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone, presents three primary points for chemical modification to explore the SAR: the 7-amino group, the 6-ethanone moiety, and the dihydro-benzodioxin ring system itself. Understanding how alterations at these positions influence biological activity is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Hypothetical Structure-Activity Relationship (SAR) Analysis
Based on extensive research into related 1,4-benzodioxan derivatives, we can infer the following SAR trends for the 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone scaffold, particularly concerning its potential α1-adrenergic antagonist activity.[1]
Modifications of the 7-Amino Group
The primary amino group at the 7-position is a critical pharmacophoric feature, likely involved in a key hydrogen bonding interaction with the receptor.
-
Acylation: Conversion of the primary amine to a secondary amide (e.g., N-acetyl) is expected to modulate activity. Simple N-acetylation might decrease potency by reducing the basicity of the nitrogen, thereby weakening ionic interactions with acidic residues in the receptor binding pocket. However, introducing more complex acyl groups could explore additional binding interactions.
-
Alkylation: N-alkylation could also have a variable impact. Small alkyl groups (e.g., methyl, ethyl) might be tolerated, while larger, bulkier substituents could introduce steric hindrance, leading to a decrease in affinity.
-
Replacement with other functional groups: Replacing the amino group with functionalities like a nitro or hydroxyl group would likely abolish activity, highlighting its importance as a key binding element.
Modifications of the 6-Ethanone Group
The ethanone (acetyl) group at the 6-position offers significant scope for modification to enhance potency and selectivity.
-
Chain Extension/Modification: Extending the alkyl chain of the ketone (e.g., propanone, butanone) or introducing branching could probe the size and shape of a hydrophobic pocket within the receptor.
-
Conversion to other functional groups: Reduction of the ketone to a secondary alcohol would introduce a new hydrogen bond donor and acceptor, potentially altering the binding mode and activity. Conversion to an ester or amide could also lead to derivatives with different pharmacological profiles.
-
Cyclization: Incorporating the ethanone into a heterocyclic ring system could introduce conformational constraints and provide opportunities for new vector interactions with the receptor.
Modifications of the Dihydro-benzodioxin Ring
While modifications to the core heterocyclic system are synthetically more challenging, they can provide valuable insights into the overall pharmacophore.
-
Substitution on the aromatic ring: The aromatic portion of the benzodioxin ring is unsubstituted in the parent molecule. Introducing small electron-donating or electron-withdrawing groups could fine-tune the electronic properties of the molecule and its interaction with the receptor.
-
Modification of the dioxin ring: Altering the ethylene glycol bridge of the dioxin ring, for instance, by introducing substituents or changing the ring size, would likely have a profound and potentially detrimental effect on activity, as this part of the scaffold is crucial for maintaining the correct geometry for receptor binding.
Comparative Analysis with Alternative Scaffolds
The primary therapeutic area for α1-adrenergic antagonists is the management of hypertension and benign prostatic hyperplasia (BPH).[2] The quinazoline-based antagonists, such as prazosin, doxazosin, and terazosin, represent the gold standard in this class.[2]
| Feature | 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone Derivatives | Quinazoline-Based Antagonists (e.g., Prazosin) |
| Core Scaffold | 1,4-Benzodioxan | Quinazoline |
| Key Pharmacophore | Likely involves the 7-amino group and the oxygen atoms of the dioxin ring. | The 4-amino group and the quinazoline nitrogen atoms are crucial for receptor interaction. |
| Selectivity | Potentially tunable for α1 subtypes (α1A, α1B, α1D) through modification of the ethanone side chain. | Prazosin is non-selective for α1 subtypes. Newer quinazolines have improved selectivity. |
| Known Liabilities | Potential for off-target effects at other GPCRs. | First-dose hypotension is a well-documented side effect. |
| Synthetic Accessibility | The core scaffold is readily accessible, allowing for diverse derivatization. | The synthesis of the quinazoline core can be more complex. |
Quinazoline derivatives have demonstrated excellent clinical efficacy but are associated with cardiovascular side effects.[2] The development of novel scaffolds, such as the 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone series, offers the potential for improved subtype selectivity and a better side-effect profile.
Experimental Protocols
Synthesis of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone
A plausible synthetic route, based on established methodologies for similar compounds, is outlined below.
Diagram of a potential synthetic workflow:
Caption: A representative synthetic pathway to the core scaffold.
Step-by-step Protocol:
-
Nitration: To a solution of 2,3-dihydro-1,4-benzodioxin in concentrated sulfuric acid, slowly add a mixture of nitric acid and sulfuric acid at 0°C. Stir the reaction mixture for 2-3 hours, then pour it onto ice. Filter the resulting precipitate to obtain 6-nitro-2,3-dihydro-1,4-benzodioxin.
-
Friedel-Crafts Acylation: Dissolve 6-nitro-2,3-dihydro-1,4-benzodioxin in a suitable solvent (e.g., dichloromethane) and cool to 0°C. Add aluminum chloride, followed by the dropwise addition of acetyl chloride. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with ice-water and extract the product.
-
Reduction: Dissolve the resulting 1-(7-nitro-2,3-dihydro-benzodioxin-6-yl)-ethanone in ethanol and add a catalyst such as palladium on carbon. Hydrogenate the mixture under pressure until the reaction is complete. Alternatively, reduction can be achieved using tin(II) chloride in hydrochloric acid. Filter the catalyst and concentrate the filtrate to obtain the desired 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone.
α1-Adrenergic Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the α1-adrenergic receptor.[3]
Diagram of the α1-Adrenergic Receptor Binding Assay Workflow:
Caption: Workflow for the α1-adrenergic receptor binding assay.
Step-by-step Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the α1-adrenergic receptor in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a series of microcentrifuge tubes, add the following:
-
Total Binding: Cell membranes and a radiolabeled α1-adrenergic antagonist (e.g., [³H]-prazosin).
-
Non-specific Binding: Cell membranes, radiolabeled antagonist, and a high concentration of an unlabeled antagonist (e.g., phentolamine).
-
Competition: Cell membranes, radiolabeled antagonist, and varying concentrations of the test compound.
-
-
Incubation: Incubate the tubes at room temperature for a sufficient time to allow binding to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for the test compound (the concentration that inhibits 50% of specific binding) and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone scaffold holds considerable promise as a template for the design of novel α1-adrenergic receptor antagonists. The hypothetical SAR analysis presented in this guide provides a rational starting point for the synthesis and evaluation of a focused library of derivatives. By systematically modifying the 7-amino and 6-ethanone functionalities, it should be possible to develop compounds with high affinity and selectivity for α1-adrenergic receptor subtypes.
Future work should focus on the synthesis of a diverse set of analogs and their pharmacological characterization using binding and functional assays. A thorough investigation of the in vitro and in vivo pharmacokinetic properties will also be crucial for identifying lead candidates with the potential for clinical development. The ultimate goal is to develop novel therapeutics with improved efficacy and a more favorable side-effect profile compared to existing treatments for hypertension and BPH.
References
-
PubChem. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. Available from: [Link]
-
SciELO. Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. Available from: [Link]
-
INDIGO Biosciences. Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). Available from: [Link]
-
NIH. α1-Adrenergic Receptor Subtypes : Molecular Structure, Function, and Signaling. Available from: [Link]
-
PubMed. 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives as potential alpha 1-adrenoceptor antagonists. Available from: [Link]
-
MDPI. Repurposing of α1-Adrenoceptor Antagonists: Impact in Renal Cancer. Available from: [Link]
-
NIH. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Available from: [Link]
-
INDIGO Biosciences. Human Adrenoceptor Alpha 1B Reporter Assay System (ADRA1B). Available from: [Link]
-
NIH. Alpha 1 Adrenergic Receptor Antagonists. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from: [Link]
Sources
A Head-to-Head Comparison Guide: Characterizing "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" Against Commercially Available Kinase Inhibitors
A Roadmap for Novel Compound Evaluation
For researchers, scientists, and drug development professionals, the journey of a novel compound from synthesis to a potential therapeutic agent is both exciting and challenging. This guide provides a comprehensive framework for the initial characterization and comparative analysis of a novel chemical entity, "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone."
As this compound is not extensively documented in publicly available literature for its biological activity, this guide will take a hypothetical, yet methodologically rigorous, approach.[1][2][3][4][5] We will postulate a target class based on its chemical structure and outline a step-by-step process to characterize its activity, benchmarked against well-established, commercially available kinase inhibitors. The benzodioxin moiety is found in a number of compounds with kinase inhibitory activity.[6][7][8]
Introduction to the Hypothetical Target Class: Protein Kinases
Protein kinases are a large family of enzymes that play critical roles in regulating a multitude of cellular processes.[9] Their dysregulation is a hallmark of many diseases, including cancer, making them a major class of drug targets.[9][10] Given the prevalence of the benzodioxin scaffold in known kinase inhibitors, we will proceed with the hypothesis that "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" may exhibit inhibitory activity against one or more protein kinases.
To provide a robust comparison, we will benchmark our novel compound against two commercially available inhibitors:
-
Staurosporine: A natural product known for its potent, broad-spectrum inhibition of a wide range of protein kinases.[11][12] It serves as a valuable, albeit non-selective, positive control in many kinase assays.[11][12]
-
Dasatinib: A multi-targeted tyrosine kinase inhibitor used in cancer therapy, known for its high potency against BCR-ABL and Src family kinases.[13][14][15][16] It represents a more clinically relevant and selective benchmark.
Part 1: Initial Target Identification and Profiling
The first critical step is to determine if "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" has any affinity for protein kinases and, if so, to identify its primary targets. A broad-based screening approach is the most efficient way to achieve this.
Experimental Workflow: Kinome-Wide Competition Binding Assay
A comprehensive method for this is the KINOMEscan™ platform, which quantitatively measures the binding of a compound to a large panel of kinases (typically over 450).[17][18][19] This assay is based on a competitive binding principle where the test compound competes with an immobilized ligand for binding to the kinase active site.[20]
Workflow Diagram:
Caption: KINOMEscan™ workflow for primary target identification.
Interpreting the Results
The output of a KINOMEscan™ is typically a list of kinases and their corresponding dissociation constants (Kd) for the test compound. A lower Kd value signifies a higher binding affinity. By ranking the kinases based on their Kd values, we can identify the primary targets of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone."
For the purpose of this guide, let's hypothetically assume the KINOMEscan™ results reveal that our novel compound has a high affinity for Src family kinases (e.g., Src, Lck, Fyn) . This allows us to proceed with a more focused head-to-head comparison with Dasatinib, a known Src inhibitor.[15][16][21]
Part 2: Quantitative Head-to-Head Comparison of Inhibitor Potency
Once primary targets are identified, the next step is to quantify the inhibitory potency of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" and compare it to our benchmark inhibitors.
Experimental Protocol: In Vitro IC50 Determination using ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[22] By performing this assay in the presence of varying concentrations of our inhibitors, we can determine their half-maximal inhibitory concentration (IC50).
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and inhibitor solutions in a suitable kinase buffer.
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and varying concentrations of the inhibitor (e.g., 10-point serial dilution of "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone," Dasatinib, and Staurosporine). Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.[23][24]
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[22][25]
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. Incubate for 30-60 minutes at room temperature.[22][25]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each inhibitor.
Hypothetical Comparative Data
The following table summarizes hypothetical IC50 values for our compounds against Src kinase.
| Compound | Target Kinase | Hypothetical IC50 (nM) |
| 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone | Src | 50 |
| Dasatinib | Src | 5 |
| Staurosporine | Src | 15 |
Note: These are hypothetical values for illustrative purposes only.
Part 3: Assessing Cellular Activity
While in vitro assays are crucial for determining direct inhibitory activity, it is equally important to assess a compound's efficacy in a cellular context. This helps to understand its cell permeability and its ability to inhibit the target in a more complex biological environment.
Experimental Protocol: Western Blotting for Downstream Substrate Phosphorylation
A common method to assess the cellular activity of a kinase inhibitor is to measure the phosphorylation of a known downstream substrate of the target kinase via Western blotting.[26][27][28][29][30] For Src kinase, a key downstream signaling pathway involves the phosphorylation of Akt.[21]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., a cancer cell line with active Src signaling) and treat the cells with varying concentrations of the inhibitors for a defined period (e.g., 2 hours).
-
Cell Lysis: Lyse the cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[28]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a Src substrate (e.g., phospho-Akt).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Re-probing: Strip the membrane and re-probe with an antibody for the total form of the substrate (e.g., total Akt) to ensure that the observed changes in phosphorylation are not due to changes in the total amount of the protein.[27]
Signaling Pathway Diagram:
Caption: Inhibition of the Src-Akt signaling pathway.
Conclusion and Future Directions
This guide has outlined a systematic approach to the initial characterization and comparative evaluation of a novel compound, "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone," using a hypothetical kinase target. By following this workflow, researchers can:
-
Identify Primary Targets: Utilize broad-spectrum screening to discover the primary biological targets of a novel compound.
-
Quantify Potency: Determine the in vitro inhibitory potency (IC50) and compare it against established inhibitors.
-
Assess Cellular Efficacy: Evaluate the compound's ability to inhibit the target in a cellular context.
The hypothetical data presented suggests that "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone" could be a moderately potent Src kinase inhibitor. Further studies would be necessary to confirm these findings and to explore its selectivity across the kinome, its mechanism of action, and its potential therapeutic applications. Subsequent steps would involve lead optimization to improve potency and selectivity, followed by preclinical in vivo studies.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib?. Retrieved from [Link][13]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link][17]
-
Wikipedia. (2024, November 28). Dasatinib. Retrieved from [Link][14]
-
GlpBio. (2023, October 24). Staurosporine: Broad-Spectrum Kinase Inhibitor with Challenges [Video]. YouTube. [Link][11]
-
Pediatric Oncall. (n.d.). Dasatinib. Retrieved from [Link][15]
-
Wikipedia. (2024, September 12). Staurosporine. Retrieved from [Link][12]
-
Hu, B., et al. (2009). Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. BMC Cancer, 9, 355. [Link][21]
-
(Document provided by the user, no public URL available)[23]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link][18]
-
Business Wire. (2010, November 18). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Retrieved from [Link][31]
-
Ware, W. R., et al. (2020). Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine. Frontiers in Chemistry, 8, 59. [Link][32]
-
Carna Biosciences. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved from (No public URL available)[24]
-
Karbowski, M., et al. (2001). Mechanism of staurosporine-induced apoptosis in murine hepatocytes. Journal of Biological Chemistry, 276(47), 44174-44182. [Link][33]
-
Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link][19]
-
Council of Science Editors. (n.d.). The CSE-Style Citation Quick Guide. Retrieved from [Link][34]
-
Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-6488. [Link][6]
-
Scientific Style and Format Online. (n.d.). Citation Quick Guide. Retrieved from [Link][35]
-
BibGuru. (2025, January 10). Which citation style to use for science with examples. Retrieved from [Link][36]
-
LINCS Data Portal. (2013, October 16). VX-680 KINOMEscan (LDG-1175: LDS-1178). Retrieved from [Link][20]
-
PubChem. (n.d.). 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. Retrieved from [Link][1]
-
American Psychological Association. (2024, June). In-text citations. Retrieved from [Link][37]
-
Purdue OWL. (n.d.). In-Text Citations: The Basics. Retrieved from [Link][38]
-
Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube. [Link][27]
-
Abu-Serie, M. M., & El-Shorbagi, A.-N. (2020). The Amuvatinib Derivative, N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, Inhibits Mitochondria and Kills Tumor Cells under Glucose Starvation. Molecules, 25(3), 633. [Link][7]
-
Eto, M., et al. (2018). Kinase Activity-Tagged Western Blotting Assay. Methods in Molecular Biology, 1795, 125-133. [Link][30]
-
Roskoski, R., Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 152, 104609. [Link][10]
-
Rupar, M., et al. (2012). Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis. European Journal of Medicinal Chemistry, 58, 439-447. [Link][8]
-
Chemical-Suppliers.com. (n.d.). 1-(7-Amino-2,3-dihydrobenzo[14]dioxin-6-yl)ethanone. Retrieved from [Link][3]
-
Otava Chemicals. (n.d.). Multi kinase inhibitors. Retrieved from [Link][39]
-
MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved from [Link][40]
-
Bradshaw, B., et al. (2020). Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors. Journal of the American Chemical Society, 142(25), 11075-11086. [Link][41]
-
MDPI. (2021, July 23). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link][42]
-
ResearchGate. (2025, August 5). Anticancer activity of some newly synthesized pyrano[2,3-d][13][17]triazine derivatives using 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone as synthon. Retrieved from [Link][43]
-
National Institutes of Health. (n.d.). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. Retrieved from [Link][44]
Sources
- 1. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | C10H11NO3 | CID 2834221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 1-(7-Amino-2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanone | CAS 164526-13-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. scbt.com [scbt.com]
- 5. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone [cymitquimica.com]
- 6. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Amuvatinib Derivative, N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, Inhibits Mitochondria and Kills Tumor Cells under Glucose Starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FDA-Approved Kinase Inhibitor Library | TargetMol [targetmol.com]
- 10. brimr.org [brimr.org]
- 11. youtube.com [youtube.com]
- 12. Staurosporine - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 14. Dasatinib - Wikipedia [en.wikipedia.org]
- 15. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 17. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 21. Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
- 23. content.protocols.io [content.protocols.io]
- 24. carnabio.com [carnabio.com]
- 25. promega.com [promega.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. m.youtube.com [m.youtube.com]
- 28. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 30. tandfonline.com [tandfonline.com]
- 31. fiercebiotech.com [fiercebiotech.com]
- 32. Frontiers | Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine [frontiersin.org]
- 33. journals.physiology.org [journals.physiology.org]
- 34. The CSE Manual Online - Citation Quick Guide [csemanual.org]
- 35. Scientific Style and Format Online - Citation Quick Guide [scientificstyleandformat.org]
- 36. bibguru.com [bibguru.com]
- 37. In-text citations [apastyle.apa.org]
- 38. In-Text Citations: The Basics - Purdue OWL® - Purdue University [owl.purdue.edu]
- 39. Multi kinase inhibitors [otavachemicals.com]
- 40. mdpi.com [mdpi.com]
- 41. Alkynyl Benzoxazines and Dihydroquinazolines as Cysteine Targeting Covalent Warheads and Their Application in Identification of Selective Irreversible Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. mdpi.com [mdpi.com]
- 43. researchgate.net [researchgate.net]
- 44. Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Blueprint: A Comparative Guide to Confirming the Mechanism of Action of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone Derivatives
For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and challenging. The compound class, exemplified by "1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone," represents a scaffold with significant therapeutic potential, yet its precise mechanism of action often remains elusive. This guide provides a comprehensive, technically-grounded framework for elucidating the molecular targets and cellular pathways of these derivatives. We will move beyond a simple listing of protocols to explain the scientific rationale behind a multi-pronged, self-validating experimental strategy, with a specific focus on the prevalent hypothesis of kinase inhibition.
Section 1: The "Target Deconvolution" Imperative: From Phenotype to Mechanism
Phenotypic screens may identify compounds like the 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone series based on a desirable cellular outcome (e.g., cancer cell death, reduced inflammation). However, without a known molecular target, lead optimization is akin to navigating without a map. The process of identifying the specific molecular targets of a bioactive compound is termed "target deconvolution."[1] A robust target deconvolution strategy is not a linear path but an iterative cycle of hypothesis generation, testing, and refinement.
Given the vast and diverse roles of protein kinases in cellular signaling and their frequent dysregulation in diseases like cancer, they represent a primary and logical target class for small molecule inhibitors.[2][3] This guide will therefore be anchored in the hypothesis that our benzodioxin derivatives function as kinase inhibitors. Our objective is to present a workflow that not only identifies a primary kinase target but also characterizes the compound's selectivity across the kinome and validates its functional consequences in a cellular context.
Section 2: A Phased Approach to Mechanism of Action Confirmation
We advocate for a three-phase experimental workflow. This structure ensures that resource-intensive validation studies are built upon a foundation of robust, unbiased screening data.
Phase 1: Broad-Spectrum Target Identification
The initial goal is to cast a wide net to identify potential kinase targets. This is crucial for forming a data-driven hypothesis and avoiding confirmation bias.
Phase 2: Verifying Direct Target Engagement in a Cellular Milieu
Once putative targets are identified, it is critical to confirm that the compound physically interacts with these targets within the complex environment of an intact cell.[4] This step bridges the gap between in vitro biochemistry and in vivo biology.
Phase 3: Functional Validation and Comparative Analysis
The final phase involves linking direct target engagement to a measurable downstream biological effect. This functional validation is then compared against established inhibitors of the same target to benchmark the novel derivative's potency and selectivity.
Experimental Guide: Protocols and Rationale
Phase 1: Kinome-Wide Profiling for Unbiased Target Discovery
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[5] Therefore, a new potential inhibitor must be profiled broadly to understand its selectivity.[6]
Experiment 1.1: In Vitro Kinome Profiling
Rationale: Kinome profiling services offer a high-throughput method to assess the inhibitory activity of a compound against a large, representative panel of purified human kinases.[6][7] This provides a "first-pass" landscape of the compound's selectivity and identifies high-affinity targets.
Protocol: Radiometric Kinase Activity Assay (Example)
-
Compound Preparation: Prepare a stock solution of the 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone derivative in DMSO. A typical screening concentration is 1-10 µM.
-
Assay Plate Setup: In a multi-well plate, dispense the kinase, its specific substrate peptide, and the compound.
-
Reaction Initiation: Add a solution containing radiolabeled [γ-³³P]-ATP to initiate the kinase reaction.[8]
-
Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Reaction Termination & Capture: Terminate the reaction and capture the phosphorylated substrate on a filter membrane.
-
Detection: Wash away unincorporated [γ-³³P]-ATP and measure the radioactivity of the captured substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of kinase activity for the test compound relative to a vehicle control (DMSO).
Data Presentation: Kinome Profiling Results
| Kinase Target | % Inhibition at 1 µM | Putative Hit? |
| Kinase A | 95% | Yes |
| Kinase B | 88% | Yes |
| Kinase C | 52% | Borderline |
| Kinase D | 12% | No |
| ... (300+ more) | ... | ... |
Table 1: Hypothetical initial kinome screening data for a benzodioxin derivative.
Logical Flow Diagram for Target Identification
Figure 1: Initial workflow from phenotypic observation to identification of putative kinase targets.
Phase 2: Confirming Target Engagement in Intact Cells
An in vitro biochemical assay, while essential for initial screening, does not account for cell permeability, compound metabolism, or target accessibility in a native cellular environment.[4] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify drug-target engagement in situ.[4][9][10]
Experiment 2.1: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[9] By heating intact cells treated with the compound and measuring the amount of soluble target protein remaining, we can directly observe target engagement.
Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line where "Kinase A" is known to be active). Treat cells with the benzodioxin derivative at various concentrations or a vehicle control for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[9]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the specific target protein (e.g., Kinase A) using Western blotting or ELISA.[11]
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Data Presentation: CETSA Melting Curves
| Temperature (°C) | Soluble Kinase A (Vehicle) | Soluble Kinase A (10 µM Cmpd) |
| 46 | 100% | 100% |
| 50 | 85% | 98% |
| 54 | 50% (Tm) | 85% |
| 58 | 20% | 55% (Tm with Cmpd) |
| 62 | 5% | 25% |
Table 2: Example data demonstrating a thermal shift for Kinase A upon compound binding.
Experiment 2.2: Isothermal Dose-Response Fingerprint (ITDRFCETSA)
Rationale: To quantify the potency of target engagement in cells, a single, destabilizing temperature is chosen from the CETSA experiment, and cells are treated with a range of compound concentrations. This generates a dose-response curve for target stabilization.[9]
Protocol: Follow the CETSA protocol, but heat all samples (with varying compound concentrations) at a single, fixed temperature (e.g., 56°C, a temperature that causes significant but not complete protein aggregation in the vehicle control). Plot the amount of soluble target protein against the compound concentration to determine an EC₅₀ for target engagement.
Phase 3: Functional Validation and Comparative Benchmarking
Confirming that the compound binds to the target is necessary but not sufficient. We must demonstrate that this binding event alters the kinase's function and affects downstream signaling. Phosphoproteomics provides a global, unbiased view of changes in cellular phosphorylation events following compound treatment.[12][13]
Experiment 3.1: Quantitative Phosphoproteomics
Rationale: If the benzodioxin derivative inhibits Kinase A, we expect to see decreased phosphorylation of its known substrates and potentially other downstream signaling nodes. This provides functional evidence of target inhibition.
Protocol: Phosphoproteomics Workflow
Figure 2: A simplified workflow for a quantitative phosphoproteomics experiment.
-
Sample Preparation: Treat cells with the compound or vehicle. Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.[13]
-
Protein Digestion: Digest proteins into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Use techniques like titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC) to selectively enrich for phosphorylated peptides.[14]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Bioinformatics Analysis: Identify and quantify changes in the abundance of specific phosphosites between the treated and control samples. Perform kinase-substrate enrichment analysis to infer the activity of upstream kinases.[15][16]
Experiment 3.2: Competitive Binding Assay
Rationale: To further characterize the binding interaction and provide a direct comparison to other inhibitors, a competitive binding assay can determine the dissociation constant (Kᵢ) and whether the compound binds to the ATP-binding site.[8][17]
Protocol: TR-FRET Based Competitive Binding Assay
-
Assay Components: Recombinant Kinase A, a fluorescently labeled ATP-competitive tracer (probe), and the benzodioxin derivative.
-
Assay Setup: In a microplate, combine the kinase and the test compound.
-
Reaction Start: Add the fluorescent tracer.
-
Detection: If the test compound binds to the ATP site, it will displace the tracer, leading to a decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.[18]
-
Data Analysis: Generate a dose-response curve by plotting the TR-FRET signal against the compound concentration. Calculate the IC₅₀ and subsequently the Kᵢ value.
Experiment 3.3: Cell-Based Functional Assays
Rationale: The ultimate validation is to demonstrate that target inhibition by the compound leads to a relevant cellular phenotype. This directly links the molecular mechanism to the biological outcome.[19]
Protocol: Cell Proliferation Assay
-
Cell Seeding: Seed a cancer cell line dependent on Kinase A signaling in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the benzodioxin derivative, a known Kinase A inhibitor (positive control), and a vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a reagent such as resazurin or a cell counting kit.
-
Data Analysis: Plot cell viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Comparative Data Summary
| Metric | Benzodioxin Derivative | Known Inhibitor (Cmpd X) | Known Inhibitor (Cmpd Y) |
| Kinase A Kᵢ (nM) | 15 | 5 | 50 |
| Kinase B Kᵢ (nM) | 250 | 1,500 | 75 |
| Selectivity (Kinase B/A) | 16.7-fold | 300-fold | 1.5-fold |
| Target Engagement EC₅₀ (nM) | 80 | 25 | 200 |
| Cell Proliferation GI₅₀ (nM) | 120 | 40 | 350 |
Table 3: A comparative performance summary of the novel benzodioxin derivative against established inhibitors for the validated target, Kinase A.
Signaling Pathway Visualization
Figure 3: A hypothetical signaling pathway illustrating the inhibitory action of the benzodioxin derivative on the validated target, Kinase A, and its downstream effects.
Section 3: Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted strategy for confirming the mechanism of action of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone derivatives, using kinase inhibition as a working hypothesis. By integrating broad kinome screening, direct biophysical validation of target engagement, and functional cellular assays, researchers can build a compelling, evidence-based case for a compound's molecular mechanism. The comparative data generated not only validates the primary target but also provides critical insights into the compound's selectivity and cellular potency, which are indispensable for guiding subsequent lead optimization and preclinical development. This systematic approach ensures scientific integrity and maximizes the potential for translating a promising chemical scaffold into a novel therapeutic.
References
-
A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). (n.d.). PubMed. [Link]
-
A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology. (n.d.). PubMed Central. [Link]
-
A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. (2022). ACS Publications. [Link]
-
5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks. [Link]
-
PhosPiR: an automated phosphoproteomic pipeline in R. (n.d.). Oxford Academic. [Link]
-
How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools. (n.d.). LinkedIn. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). PubMed Central. [Link]
-
Competition binding assay for measuring the interaction between unlinked, unmodified ('free') small molecules and kinases. (n.d.). ResearchGate. [Link]
-
Cell-based Kinase Assays. (n.d.). Profacgen. [Link]
-
Target Deconvolution in the Post-genomic Era. (n.d.). Pharma Focus Asia. [Link]
-
Cell-based test for kinase inhibitors. (2020). INiTS. [Link]
-
Binding kinetics: high throughput assay for kinase inhibitors. (n.d.). BMG Labtech. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
CETSA®: Measuring Target Engagement in Whole Blood. (n.d.). Pelago Bioscience. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]
-
Combining experimental strategies for successful target deconvolution. (n.d.). ResearchGate. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]
-
Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (n.d.). PubMed Central. [Link]
-
Pharmacological approaches to understanding protein kinase signaling networks. (n.d.). Frontiers. [Link]
-
Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]
-
Target Engagement in Adherent Cells Quantification | Protocol Preview. (2023). YouTube. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
-
Target deconvolution techniques in modern phenotypic profiling. (2013). PubMed Central. [Link]
-
KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. (2024). Oxford Academic. [Link]
-
Quantitative Kinome Profiling Services. (n.d.). CD Biosynsis. [Link]
-
Kinome Profiling Service. (n.d.). MtoZ Biolabs. [Link]
Sources
- 1. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 3. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. assayquant.com [assayquant.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pelagobio.com [pelagobio.com]
- 11. m.youtube.com [m.youtube.com]
- 12. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. academic.oup.com [academic.oup.com]
- 16. How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools - Creative Proteomics [creative-proteomics.com]
- 17. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. Cell-based Kinase Assays - Profacgen [profacgen.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(7-Amino-2,3-dihydro-benzo[1][2]dioxin-6-yl)-ethanone
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management of all materials involved, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(7-Amino-2,3-dihydro-benzo[1][2]dioxin-6-yl)-ethanone, a compound of interest in various research and development endeavors. By integrating established safety protocols with a deep understanding of the compound's chemical nature, this document aims to be your trusted resource for compliant and safe laboratory waste management.
Hazard Assessment: Understanding the Compound's Profile
Before any handling or disposal procedures commence, a thorough understanding of the hazards associated with 1-(7-Amino-2,3-dihydro-benzo[1][2]dioxin-6-yl)-ethanone is paramount. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[3]:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
The presence of an aromatic amine functional group suggests potential for other long-term health effects, a common characteristic of this chemical class. Therefore, treating this compound with a high degree of caution is essential.
| Hazard Classification | GHS Category | Description |
| Acute toxicity, oral | Category 4 | Harmful if swallowed[3] |
| Skin corrosion/irritation | Category 2 | Causes skin irritation[3] |
| Serious eye damage/eye irritation | Category 2A | Causes serious eye irritation[3] |
| Specific target organ toxicity, single exposure | Category 3 | May cause respiratory tract irritation[3] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocol outlines the necessary steps for the safe disposal of 1-(7-Amino-2,3-dihydro-benzo[1][2]dioxin-6-yl)-ethanone, from personal protective equipment selection to final waste collection.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the compound's irritant properties and potential for toxicity, a robust selection of PPE is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure to hazardous chemicals[4].
-
Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and potential dust generation[5][6].
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use[7].
-
Body Protection: A flame-resistant lab coat, fully buttoned, and a chemical-resistant apron should be worn to protect against skin contact[7].
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. All respirator use must be in accordance with a comprehensive respiratory protection program as outlined by OSHA[8].
Caption: Required PPE for handling 1-(7-Amino-2,3-dihydro-benzo[1][2]dioxin-6-yl)-ethanone.
Spill Management: Preparedness is Key
In the event of a spill, a prompt and safe response is critical to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent of the spill. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in section 2.1.
-
Contain the Spill: For solid spills, gently cover the material with an absorbent material to prevent dust from becoming airborne[9][10]. For liquid spills, surround the spill with an inert absorbent material.
-
Clean Up: Carefully scoop the absorbed material into a designated hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste[11][12].
Waste Collection and Segregation: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[13][14].
-
Designate a Waste Container: Use a clearly labeled, leak-proof container for the collection of 1-(7-Amino-2,3-dihydro-benzo[1][2]dioxin-6-yl)-ethanone waste. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant")[1].
-
Segregation: This waste stream should be segregated from other chemical wastes. Specifically, do not mix with strong oxidizing agents or acids, as this could lead to a dangerous reaction. Store in a designated satellite accumulation area away from incompatible materials[1][15].
Caption: Decision workflow for the disposal of 1-(7-Amino-2,3-dihydro-benzo[1][2]dioxin-6-yl)-ethanone.
Final Disposition: The Role of Professional Waste Management
Under no circumstances should 1-(7-Amino-2,3-dihydro-benzo[1][2]dioxin-6-yl)-ethanone be disposed of down the drain or in the regular trash. Due to its hazardous nature, the final disposal must be handled by a licensed hazardous waste disposal company[16][17][18][19]. These companies are equipped to manage and treat chemical waste in compliance with all federal, state, and local regulations.
Your institution's EHS department will have established procedures for the collection and removal of hazardous waste from your laboratory. Adherence to these internal protocols is mandatory.
Regulatory Framework: Ensuring Compliance
The disposal of hazardous chemicals in a laboratory setting is governed by a stringent regulatory framework. Key regulations include:
-
OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) which must include procedures for the safe removal of hazardous waste[20][21][22][23][24].
-
EPA's Resource Conservation and Recovery Act (RCRA) (40 CFR Part 261): This act provides the framework for the "cradle-to-grave" management of hazardous waste, including its identification, transportation, and disposal[14][25][26].
Familiarity and compliance with these regulations are not just a matter of best practice; they are a legal requirement.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of 1-(7-Amino-2,3-dihydro-benzo[1][2]dioxin-6-yl)-ethanone is a critical component of the research lifecycle. By adhering to the procedures outlined in this guide, researchers can ensure a safe working environment, maintain regulatory compliance, and demonstrate a commitment to environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- IDENTIFICATION AND LISTING OF HAZARDOUS WASTE. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]
-
American Foundry Society. (n.d.). 40 CFR 260-261 Hazardous waste management system and identification of Hazardous Waste. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2834221, 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]
-
Duke University Occupational & Environmental Safety Office. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs. Retrieved from [Link]
-
U.S. Department of Labor. (n.d.). 29CFR1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
National Academies of Sciences, Engineering, and Medicine. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. Retrieved from [Link]
-
Western New England University. (2024, May). CHEMICAL HYGIENE PLAN OSHA 29CFR 1910.1450 TO INCREASE SAFE ACTIVITIES IN LABORATORIES. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
Reed College. (n.d.). Prudent Practices in the Laboratory - Handling and Disposal of Chemicals. Retrieved from [Link]
-
University of British Columbia Safety & Risk Services. (2025, September 3). Hazardous Drugs Spill Clean Up. Retrieved from [Link]
-
The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
Pesticide Environmental Stewardship. (n.d.). Spill Cleanup. Retrieved from [Link]
-
Environmental Marketing Services. (2025, August 4). Effective Laboratory Waste Management Tips. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 Subpart C -- Characteristics of Hazardous Waste. Retrieved from [Link]
-
Waste Control Specialists. (2024, August 26). WCS | Waste Control and Storage Services in Texas. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Metro. (n.d.). Metro Central Transfer Station. Retrieved from [Link]
-
Clean Management Environmental Group, Inc. (n.d.). Hazardous Waste Disposal in Spokane, Washington. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). 1-(7-Amino-2,3-dihydrobenzo[1][2]dioxin-6-yl)ethanone. Retrieved from [Link]
-
Clean Earth. (n.d.). Raleigh, NC Hazardous Waste Management. Retrieved from [Link]
-
Safety-Kleen. (n.d.). Environmental Products & Services | Used Oil. Retrieved from [Link]
Sources
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | C10H11NO3 | CID 2834221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. epa.gov [epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. 40 CFR 260-261 Hazardous waste management system and identification of Hazardous Waste | American Foundry Society [afsinc.org]
- 15. vumc.org [vumc.org]
- 16. wcstexas.com [wcstexas.com]
- 17. cleanmanagement.com [cleanmanagement.com]
- 18. Raleigh, NC Hazardous Waste Management | Clean Earth [cleanearthinc.com]
- 19. Environmental Products & Services | Used Oil [safety-kleen.com]
- 20. Federal Register :: Request Access [unblock.federalregister.gov]
- 21. osha.gov [osha.gov]
- 22. Chemical Hygiene Plan | Environment, Health and Safety [ehs.cornell.edu]
- 23. fit.edu [fit.edu]
- 24. wne.edu [wne.edu]
- 25. 40 CFR Part 261 - IDENTIFICATION AND LISTING OF HAZARDOUS WASTE | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 26. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling 1-(7-Amino-2,3-dihydro-benzodioxin-6-yl)-ethanone
Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling 1-(7-Amino-2,3-dihydro-benzo[1][2]dioxin-6-yl)-ethanone
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, practical framework for the safe handling of 1-(7-Amino-2,3-dihydro-benzo[1][2]dioxin-6-yl)-ethanone (CAS: 164526-13-0), focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist, offering a risk-based approach that builds a culture of safety and trust in your laboratory operations.
The causality behind these protocols is clear: 1-(7-Amino-2,3-dihydro-benzo[1][2]dioxin-6-yl)-ethanone is a member of the aromatic amine class of compounds.[3][4] Aromatic amines as a group are noted for their potential health hazards, including ready absorption through the skin, and in some cases, carcinogenicity and mutagenicity.[3][5][6] The GHS classification for this specific compound indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, a robust PPE strategy is not merely a recommendation but a necessity to mitigate these risks.
The Foundation: Risk Assessment
Before any work begins, a thorough risk assessment is mandatory. This is not a one-size-fits-all document but a dynamic evaluation of your specific experimental context. Consider the following variables:
-
Scale: Are you handling milligrams for analytical standards or multi-gram quantities for synthesis?
-
Physical Form: Will you be working with a fine powder (posing an inhalation risk) or a solution?
-
Procedure: What are the operational steps? Do they involve heating, sonication, vortexing, or other aerosol-generating procedures?
-
Duration: What is the potential exposure time?
Your answers will dictate the necessary level of engineering controls (e.g., chemical fume hood, glove box) and the specific PPE required.
Core PPE Recommendations
Based on the known hazards of 1-(7-Amino-2,3-dihydro-benzo[1][2]dioxin-6-yl)-ethanone, the following PPE is essential.[1] The table below summarizes the minimum requirements for common laboratory tasks.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Double-gloved with nitrile gloves | Chemical safety goggles and face shield | Fully-buttoned lab coat, long pants, closed-toe shoes | Required if not in a fume hood or ventilated enclosure. N95 or higher respirator. |
| Preparing Solutions | Double-gloved with nitrile gloves | Chemical safety goggles and face shield | Chemical-resistant apron over lab coat, long pants, closed-toe shoes | Recommended if outside a fume hood. |
| Running Reactions/Transfers | Double-gloved with nitrile gloves | Chemical safety goggles and face shield | Chemical-resistant apron over lab coat, long pants, closed-toe shoes | Work must be conducted in a certified chemical fume hood. |
| Cleaning Spills | Heavy-duty chemical resistant gloves (e.g., butyl rubber) | Chemical safety goggles and face shield | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges or SCBA, depending on spill size. |
Hand Protection: Your First Line of Defense
Aromatic amines can be readily absorbed through the skin.[3] Therefore, robust hand protection is non-negotiable.
-
Why Double Gloving? The outer glove provides the primary barrier. If it becomes contaminated, it can be removed without compromising the inner glove, thus protecting your skin during the doffing process. This is a critical step in preventing inadvertent exposure.
-
Material Choice: Nitrile gloves are a common and effective choice for incidental contact with many chemicals.[7] However, for prolonged handling or in the event of a spill, heavier-duty gloves like butyl rubber or neoprene should be considered. Always consult the glove manufacturer's chemical resistance charts.
Eye and Face Protection: Shielding Against Irritation
This compound is classified as causing serious eye irritation.[1]
-
Goggles over Glasses: Standard safety glasses do not provide a seal around the eyes and are insufficient. Chemical safety goggles are required to protect against splashes and fine particulates.
-
The Role of a Face Shield: When there is a significant risk of splashes, such as when transferring solutions or working with larger quantities, a face shield must be worn in addition to safety goggles. The goggles provide the primary seal, while the shield protects the entire face.[7]
Body Protection: Minimizing Dermal Exposure
-
Lab Coat: A clean, fully buttoned lab coat made of a suitable material is the minimum requirement.
-
Chemical Apron: For procedures involving larger volumes of solutions, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Personal Clothing: Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.
Respiratory Protection: Preventing Inhalation
As a powder, 1-(7-Amino-2,3-dihydro-benzo[1][2]dioxin-6-yl)-ethanone may cause respiratory irritation.[1]
-
Engineering Controls First: The primary method for controlling respiratory hazards is to use engineering controls like a chemical fume hood. All work with the solid compound or volatile solutions should be performed within a certified fume hood.
-
When Respirators are Needed: If work must be conducted outside of a fume hood (a scenario that should be avoided if possible), respiratory protection is required. The type of respirator will depend on the specific risk assessment. For weighing small quantities of powder in a ventilated balance enclosure, an N95 respirator may be sufficient. For larger-scale operations or emergency spill response, an air-purifying respirator with organic vapor cartridges or even a self-contained breathing apparatus (SCBA) might be necessary.[8]
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE for any given task involving this compound.
Caption: A flowchart guiding PPE selection based on task-specific risk assessment.
Experimental Protocol: Donning and Doffing PPE
Properly putting on and taking off PPE is as crucial as selecting the right equipment. A flawed doffing procedure can lead to exposure from contaminated equipment.
Donning (Putting On) Sequence:
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes. Tie back long hair.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat/Apron: Put on your lab coat and fasten all buttons. If required, don a chemical-resistant apron over the coat.
-
Respirator (if required): Perform a fit check according to your institution's guidelines.
-
Eye/Face Protection: Put on your chemical safety goggles, ensuring a snug fit. If required, add a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
This procedure should be performed in a designated area, moving from "dirty" to "clean."
-
Initial Decontamination: If grossly contaminated, wipe down the exterior of your equipment (e.g., apron, outer gloves) before starting the doffing process.
-
Outer Gloves: Remove the outer gloves by pinching the outside of one glove at the wrist with your other gloved hand and peeling it off. Ball up the removed glove in your remaining gloved hand. Slide two fingers from your ungloved hand under the cuff of the remaining glove and peel it off from the inside, enclosing the first glove. Dispose of them in the designated chemical waste container.
-
Face Shield/Apron: Remove the face shield (if used) by handling the headband, avoiding touching the front. Remove the apron. Dispose of them appropriately.
-
Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms, turning it inside out as you go. Hang it in the designated area or dispose of it if it's single-use.
-
Goggles and Respirator: Remove your goggles and then your respirator (if used) from the back. Avoid touching the front surfaces.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[9]
Decontamination and Disposal
All disposable PPE (gloves, aprons) contaminated with 1-(7-Amino-2,3-dihydro-benzo[1][2]dioxin-6-yl)-ethanone must be treated as hazardous chemical waste.
-
Waste Collection: Use designated, clearly labeled, and sealed waste containers.
-
Spill Cleanup: In case of a spill, use a chemical spill kit with an absorbent appropriate for organic compounds. All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
-
Institutional Guidelines: Always follow your institution's specific waste disposal procedures.[9] Improper disposal of aromatic amines can lead to significant environmental contamination.[3][5]
By integrating these principles of risk assessment, proper PPE selection, and meticulous procedure, you create a self-validating system of safety. This approach not only protects you and your colleagues but also upholds the integrity of your research.
References
-
PubChem. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one. National Center for Biotechnology Information. Available at: [Link]
-
ACS Chemical Health & Safety. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
-
ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]
-
Figshare. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. American Chemical Society. Available at: [Link]
-
Centers for Disease Control and Prevention (NIOSH). Amines, Aromatic. Available at: [Link]
-
Chemical-Suppliers.com. 1-(7-Amino-2,3-dihydrobenzo[1][2]dioxin-6-yl)ethanone. Available at: [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Available at: [Link]
Sources
- 1. 1-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | C10H11NO3 | CID 2834221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bldpharm.com [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. acs.figshare.com [acs.figshare.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. cdc.gov [cdc.gov]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
